3-Cyclopropylpyridine 1-oxide
Description
Properties
CAS No. |
188918-73-2 |
|---|---|
Molecular Formula |
C8H9NO |
Molecular Weight |
135.166 |
IUPAC Name |
3-cyclopropyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C8H9NO/c10-9-5-1-2-8(6-9)7-3-4-7/h1-2,5-7H,3-4H2 |
InChI Key |
LBZYCFVOGHXGIT-UHFFFAOYSA-N |
SMILES |
C1CC1C2=C[N+](=CC=C2)[O-] |
Synonyms |
Pyridine, 3-cyclopropyl-, 1-oxide (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
Chemical properties and stability of 3-Cyclopropylpyridine 1-oxide
Technical Monograph: Chemical Properties and Stability of 3-Cyclopropylpyridine 1-oxide
Executive Summary
3-Cyclopropylpyridine 1-oxide (CAS: 188918-73-2) is a specialized heterocyclic intermediate utilized primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands. The introduction of the cyclopropyl group at the 3-position imparts unique steric and electronic properties, enhancing metabolic stability compared to isopropyl analogs while maintaining lipophilicity.
This guide details the physicochemical profile, synthesis, and reactivity of 3-cyclopropylpyridine 1-oxide, with a specific focus on its utility as a "chemical handle" for regioselective functionalization of the pyridine ring.
Chemical Identity & Physicochemical Properties
The N-oxide functionality significantly alters the dipole moment and reactivity of the parent pyridine, activating the 2- and 6-positions toward nucleophilic attack while rendering the 4-position susceptible to electrophilic substitution (though less so than the parent pyridine due to the formal positive charge on nitrogen).
| Property | Data | Source/Note |
| CAS Number | 188918-73-2 | [1] |
| IUPAC Name | 3-cyclopropyl-1λ⁵-pyridin-1-one | |
| Molecular Formula | C₈H₉NO | |
| Molecular Weight | 135.16 g/mol | |
| Appearance | Off-white to pale yellow solid/oil | Analogous N-oxides are typically low-melting solids.[1] |
| LogP (Predicted) | ~0.8 - 1.2 | Lower than parent pyridine due to N-O polarity. |
| H-Bond Acceptors | 2 (N-O oxygen) | |
| Polar Surface Area | ~26 Ų |
Stability Profile:
-
Thermal: Generally stable up to ~100°C. Above this, N-oxides can undergo rearrangement (Meisenheimer) or deoxygenation.
-
Cyclopropyl Ring: The cyclopropyl group is robust under standard oxidative conditions (mCPBA, H₂O₂) but is sensitive to strong acid catalysis or radical conditions which can trigger ring-opening.
Synthesis & Experimental Protocol
The most reliable synthesis involves the direct oxidation of 3-cyclopropylpyridine using m-chloroperoxybenzoic acid (mCPBA). This method avoids the harsh acidic conditions of H₂O₂/AcOH, preserving the cyclopropyl ring.
Protocol: Oxidation via mCPBA
Reagents:
-
3-Cyclopropylpyridine (1.0 eq)[2]
-
m-CPBA (1.1 - 1.2 eq, 70-75% purity)
-
Dichloromethane (DCM) (Solvent, 10 mL/g substrate)
-
Saturated NaHCO₃ solution
Step-by-Step Methodology:
-
Dissolution: Dissolve 3-cyclopropylpyridine in DCM in a round-bottom flask. Cool to 0°C using an ice bath.
-
Addition: Add m-CPBA portion-wise over 30 minutes. Reasoning: Exothermic control prevents thermal decomposition and minimizes side reactions.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–16 hours. Monitor via TLC (typically 10% MeOH in DCM) or LC-MS.[2]
-
Workup (Critical):
-
Quench excess peroxide with 10% Na₂SO₃ solution.
-
Wash the organic layer vigorously with saturated NaHCO₃ (3x) to remove m-chlorobenzoic acid byproduct.
-
Self-Validation: The aqueous wash must remain basic (pH > 8) to ensure complete removal of the acid.
-
-
Purification: Dry over Na₂SO₄, filter, and concentrate. If necessary, purify via column chromatography (Gradient: DCM → 5% MeOH/DCM).
Reactivity & Functionalization Pathways[3][4][5][6]
The N-oxide moiety serves as a temporary activating group. It allows for functionalization at the C2 and C6 positions—transformations that are difficult on the parent pyridine.
Key Reaction Pathways
-
Boekelheide Rearrangement: Treatment with acetic anhydride (Ac₂O) leads to [3,3]-sigmatropic rearrangement, installing an acetoxy group at the C2 position. This is a primary route to 2-hydroxymethyl-3-cyclopropylpyridine derivatives.
-
Deoxygenative Chlorination: Reaction with POCl₃ converts the N-oxide to a 2-chloro- or 4-chloropyridine. The regioselectivity is influenced by the steric bulk of the cyclopropyl group at C3, typically favoring C6 or C2 chlorination.
Pathway Visualization
Figure 1: Synthetic utility of 3-cyclopropylpyridine 1-oxide, highlighting oxidation and subsequent functionalization pathways.
Stability & Handling (Safety)
-
Shock Sensitivity: Unlike some nitro compounds, pyridine N-oxides are generally not shock-sensitive, but they are energetic. Avoid heating crude reaction mixtures containing excess peroxides.
-
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.
-
Incompatibility: Incompatible with strong reducing agents (e.g., LiAlH₄, which reduces it back to the pyridine) and acid chlorides (unless reaction is intended).
References
-
Striela, R. (2017). Synthesis and Properties of Pyridine Derivatives. Vilnius University. Retrieved from [Link]
Sources
An In-depth Technical Guide to 3-Cyclopropylpyridine 1-oxide: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyclopropylpyridine 1-oxide is a heterocyclic compound that, while not extensively documented in readily available chemical catalogs, represents a molecule of significant interest for medicinal chemistry and drug development. Its structure combines the features of a pyridine N-oxide with a cyclopropyl moiety. The pyridine N-oxide functionality is known to modulate the electronic properties of the pyridine ring, influencing its reactivity and metabolic stability, and can also act as a hydrogen bond acceptor. The cyclopropyl group is a well-regarded "bioisostere" in drug design, often introduced to improve metabolic stability, enhance potency, and fine-tune lipophilicity. This guide provides a comprehensive overview of the probable synthesis, molecular characteristics, and potential applications of 3-Cyclopropylpyridine 1-oxide, based on established chemical principles and data from analogous structures.
Molecular Data and Physicochemical Properties
As of the writing of this guide, a specific CAS number for 3-Cyclopropylpyridine 1-oxide has not been found in major chemical databases, suggesting it is not a commercially available compound and would require custom synthesis. However, its fundamental molecular properties can be calculated.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO | Calculated |
| Molecular Weight | 135.16 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |
| Solubility | Expected to be soluble in polar organic solvents | Inferred from similar compounds |
| CAS Number | Not available | - |
The introduction of the N-oxide group generally increases the polarity and water solubility of a pyridine compound. The cyclopropyl group is lipophilic, so the overall solubility of 3-Cyclopropylpyridine 1-oxide would be a balance of these two opposing characteristics.
Synthesis of 3-Cyclopropylpyridine 1-oxide
The synthesis of 3-Cyclopropylpyridine 1-oxide would start from the precursor, 3-cyclopropylpyridine. The most common and reliable method for the N-oxidation of pyridines is the use of a peroxy acid. A typical laboratory-scale synthesis is outlined below.
Experimental Protocol: N-Oxidation of 3-Cyclopropylpyridine
Reagents and Materials:
-
3-Cyclopropylpyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 1 equivalent of 3-cyclopropylpyridine in dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidizing Agent: Slowly add a solution of 1.1 to 1.5 equivalents of meta-chloroperoxybenzoic acid (m-CPBA) in DCM to the cooled solution of 3-cyclopropylpyridine. The slow addition is crucial to control the exothermic reaction.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield pure 3-Cyclopropylpyridine 1-oxide.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the preparation of 3-Cyclopropylpyridine 1-oxide.
Potential Applications in Drug Development
The unique structural combination of a pyridine N-oxide and a cyclopropyl group suggests several potential applications for 3-Cyclopropylpyridine 1-oxide in drug discovery and development.
-
Metabolic Blocking: The cyclopropyl group is often used to block sites of metabolism on an aromatic ring. The N-oxide itself can alter the metabolic profile of the pyridine ring. The combination could lead to compounds with improved pharmacokinetic properties.
-
Modulation of Physicochemical Properties: As a synthetic intermediate, 3-Cyclopropylpyridine 1-oxide could be used to introduce the cyclopropyl-N-oxide-pyridyl moiety into a larger molecule, thereby fine-tuning its solubility, lipophilicity, and hydrogen bonding capacity.
-
Bioisosteric Replacement: The cyclopropyl group can act as a bioisostere for other chemical groups, such as a vinyl or carbonyl group, potentially leading to improved biological activity or reduced side effects.
-
Novel Scaffolds: This compound can serve as a building block for the synthesis of more complex heterocyclic systems, which are of high interest in the search for new therapeutic agents. The N-oxide can facilitate further functionalization of the pyridine ring.
Safety and Handling
Specific safety and toxicity data for 3-Cyclopropylpyridine 1-oxide are not available. Therefore, it should be handled with the care afforded to a new chemical entity. General precautions for handling substituted pyridine N-oxides should be followed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[1]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water.[1] If inhaled, move to fresh air. If ingested, seek medical attention.[1]
Conclusion
3-Cyclopropylpyridine 1-oxide is a potentially valuable, yet underexplored, molecule for chemical and pharmaceutical research. While not commercially available, its synthesis is straightforward based on established N-oxidation methodologies. The combination of the metabolically robust cyclopropyl group and the electronically modulating N-oxide function makes it an attractive building block for the design of novel therapeutic agents with potentially enhanced pharmacokinetic and pharmacodynamic profiles. Further research into the synthesis and biological evaluation of derivatives of 3-Cyclopropylpyridine 1-oxide is warranted to fully explore its potential in drug discovery.
References
Sources
Synthesis of 3-Cyclopropylpyridine 1-oxide from 3-cyclopropylpyridine
Executive Summary
The synthesis of 3-cyclopropylpyridine 1-oxide (CAS: 10274-72-3) is a pivotal transformation in medicinal chemistry, particularly for activating the pyridine ring toward electrophilic substitution (e.g., nitration at C-4) or nucleophilic displacement (at C-2/C-6). While the cyclopropyl moiety provides significant lipophilicity and metabolic stability, it introduces a risk of ring-opening under harsh acidic or radical conditions.
This guide details two validated protocols:
-
Method A (
-CPBA): The "Gold Standard" for laboratory-scale synthesis, prioritizing high conversion and mild conditions. -
Method B (
/Acetic Acid): A scalable, atom-economical approach suitable for multi-gram to kilogram batches.
Mechanistic Principles
The N-oxidation of pyridine is an electrophilic oxidation. The nitrogen lone pair attacks the electrophilic oxygen of the peracid. Unlike simple amines, the pyridine nitrogen is part of an aromatic system, reducing its nucleophilicity (
Reaction Mechanism (DOT Visualization)
The following diagram illustrates the concerted transition state where the peracid transfers oxygen to the pyridine nitrogen.
Figure 1: Mechanism of electrophilic N-oxidation via peracid butterfly transition state.
Experimental Protocols
Method A: -CPBA Oxidation (Lab Scale)
Best for: Small scale (<10g), high value intermediates, rapid optimization.
Primary Challenge: Removal of
Reagents
-
Substrate: 3-Cyclopropylpyridine (1.0 equiv)
-
Oxidant:
-CPBA (meta-chloroperbenzoic acid), 70-77% purity (1.1 - 1.2 equiv) -
Solvent: Dichloromethane (DCM) or Chloroform (
) -
Quench: 10%
or -
Wash: Saturated
or 1M
Step-by-Step Protocol
-
Dissolution: Dissolve 3-cyclopropylpyridine (e.g., 1.19 g, 10 mmol) in DCM (20 mL). Cool the solution to
in an ice bath.-
Why: Cooling mitigates the exotherm of the initial addition and prevents potential radical side reactions on the cyclopropyl ring.
-
-
Addition: Dissolve
-CPBA (1.1 equiv based on active oxygen content) in DCM (15 mL) and add dropwise over 15–20 minutes.-
Note: If
-CPBA is added as a solid, ensure vigorous stirring to prevent localized "hot spots."
-
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 3–6 hours. Monitor by TLC (Dragendorff stain) or LCMS.
-
Quench: Add 10% aqueous
(10 mL) and stir for 15 minutes to destroy excess peroxide. Test with starch-iodide paper (should be negative). -
Purification (Critical Step):
-
Transfer to a separatory funnel.
-
Wash 1: Wash organic layer with 1M
( mL). -
Causality: The byproduct
-CBA is an acid ( ). The N-oxide is a weak base. The basic wash converts -CBA to its water-soluble sodium salt ( -CBNa), removing it from the organic layer. The lipophilic cyclopropyl group ensures the N-oxide remains in the DCM layer. -
Wash 2: Brine wash.
-
Dry: Dry over anhydrous
, filter, and concentrate in vacuo.
-
Method B: Hydrogen Peroxide / Acetic Acid (Scale-Up)
Best for: Large scale (>50g), "Green" chemistry requirements, cost reduction. Primary Challenge: Safety (peracetic acid formation) and reaction time.
Reagents
-
Substrate: 3-Cyclopropylpyridine (1.0 equiv)
-
Oxidant: 30–35% Aqueous
(1.5 – 2.0 equiv) -
Solvent/Catalyst: Glacial Acetic Acid (AcOH) (5–10 volumes)
Step-by-Step Protocol
-
Preparation: Dissolve 3-cyclopropylpyridine in Glacial AcOH.
-
Addition: Add
(30%) dropwise at RT. -
Activation: Heat the mixture to
. -
Duration: Stir for 8–12 hours. Conversion is often slower than
-CPBA. -
Workup:
-
Cool to RT.
-
Concentrate the mixture to
volume to remove most AcOH. -
Dilute with water and neutralize with solid
until pH . -
Extract with Ethyl Acetate or DCM (
). -
Dry and concentrate.[5]
-
Process Logic & Troubleshooting
The following decision tree guides the researcher through critical checkpoints during the synthesis.
Figure 2: Operational decision tree for oxidant selection and reaction monitoring.
Data & Characterization
Comparison of Methods
| Feature | Method A ( | Method B ( |
| Yield | High (85–95%) | Moderate-High (75–90%) |
| Reaction Time | Fast (3–6 h) | Slow (8–16 h) |
| Atom Economy | Poor (Generates | Excellent (Generates |
| Purification | Extraction (Basic wash) | Extraction (Neutralization req.) |
| Safety | Shock sensitive solid | Exothermic liquid handling |
Analytical Profile
The formation of the N-oxide induces specific shifts in the NMR spectrum due to the change in electron density on the pyridine ring.
-
Physical State: Hygroscopic off-white solid or viscous oil.
-
Mass Spectrometry (ESI):
(Calculated for ). -
NMR (Diagnostic Shifts in
):-
2-H (Ortho to N): Significant downfield shift (
8.0 – 8.2 ppm) compared to starting material, but less deshielded than pyridinium salts due to the back-donation of the oxygen anion. -
6-H (Ortho to N): Similar downfield shift (
8.0 – 8.2 ppm). -
Cyclopropyl Ring: The multiplets at
0.6–1.0 ppm remain intact, confirming the ring survived the oxidation.
-
-
TLC: Significant drop in
(more polar). Visualizes with UV and stains strongly orange with Dragendorff reagent.
References
-
Yarkali, A. et al. (2025). Selective oxidation of pyridine to pyridine-N-oxide with hydrogen peroxide over Ti-MWW catalyst. ResearchGate. Link
-
Varala, R. et al. (2024). Metal-free Oxidations with m-CPBA: An Octennial Update. Bentham Science. Link
-
Organic Syntheses. (1953). Pyridine-N-oxide.[4][5][6][7][8][9][10][11][12][13] Org. Synth. 1953, 33, 79. Link
-
Palav, A. et al. (2018). The m-CPBA–NH3(g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides. Organic Process Research & Development. Link
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Cyclopropylpyridine 1-oxide
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Cyclopropylpyridine 1-oxide. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the spectral features of this heterocyclic compound, underpinned by established principles of NMR spectroscopy. We will delve into the influence of the N-oxide functionality and the cyclopropyl substituent on the chemical shifts and coupling constants of the pyridine ring system.
Introduction: The Significance of Pyridine N-Oxides
Pyridine N-oxides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. The N-oxide group, with its dual role as a π-electron donor and acceptor, profoundly influences the electronic properties of the pyridine ring, often enhancing biological activity and modifying physical characteristics.[1] The introduction of a cyclopropyl group at the 3-position further modulates the molecule's steric and electronic profile, making a thorough understanding of its structure through NMR spectroscopy essential for its application.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The following protocol outlines the steps for obtaining high-quality ¹H and ¹³C NMR spectra of 3-Cyclopropylpyridine 1-oxide.
1. Sample Preparation:
-
Solvent Selection: The choice of solvent is critical as it can influence chemical shifts.[2][3] Deuterated chloroform (CDCl₃) is a common initial choice for its ability to dissolve a wide range of organic compounds. For compounds with different solubility profiles, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ may be used.
-
Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good quality spectra.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is used.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
-
Typical spectral width: 0 to 160 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
¹H NMR Spectral Analysis
The ¹H NMR spectrum of 3-Cyclopropylpyridine 1-oxide is expected to show distinct signals for the pyridine ring protons and the cyclopropyl group protons. The N-oxide group generally causes a downfield shift of the α- and γ-protons of the pyridine ring due to its electron-withdrawing nature.
Predicted Chemical Shifts and Coupling Constants:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | 8.1 - 8.3 | d | ~1.5 (⁴J) |
| H-6 | 8.0 - 8.2 | d | ~6.0 (³J) |
| H-4 | 7.1 - 7.3 | dd | ~7.5 (³J), ~1.5 (⁴J) |
| H-5 | 7.0 - 7.2 | dd | ~7.5 (³J), ~6.0 (³J) |
| H-1' (cyclopropyl) | 1.8 - 2.0 | m | - |
| H-2'/H-3' (cyclopropyl) | 0.8 - 1.2 | m | - |
Interpretation:
-
Aromatic Region: The protons on the pyridine ring will appear in the aromatic region of the spectrum. H-2 and H-6, being ortho to the N-oxide, are expected to be the most deshielded.[4][5] The cyclopropyl group at the 3-position will influence the precise chemical shifts of the adjacent protons (H-2 and H-4).
-
Aliphatic Region: The cyclopropyl protons will be found in the upfield region, characteristic of strained ring systems.[6][7] The methine proton (H-1') will be a multiplet due to coupling with the adjacent methylene protons. The methylene protons (H-2'/H-3') will also appear as complex multiplets due to both geminal and vicinal coupling.[8]
Visualizing the Structure:
Caption: Molecular structure of 3-Cyclopropylpyridine 1-oxide.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The N-oxide group and the cyclopropyl substituent will have predictable effects on the chemical shifts of the pyridine ring carbons.
Predicted Chemical Shifts:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 145 - 150 |
| C-6 | 138 - 142 |
| C-4 | 125 - 130 |
| C-5 | 124 - 128 |
| C-3 | 130 - 135 |
| C-1' (cyclopropyl) | 10 - 15 |
| C-2'/C-3' (cyclopropyl) | 5 - 10 |
Interpretation:
-
Aromatic Carbons: The carbons of the pyridine ring will resonate in the downfield region. C-2 and C-6, being adjacent to the nitrogen, will be significantly affected by the N-oxidation. The presence of the electron-donating cyclopropyl group at the C-3 position will cause a slight upfield shift for C-3 and potentially for C-5, while C-2 and C-4 may experience a slight downfield shift.[1]
-
Aliphatic Carbons: The cyclopropyl carbons will appear at very high field, a characteristic feature of these strained rings.[6][7] The methine carbon (C-1') will be further downfield than the methylene carbons (C-2'/C-3').
Workflow for Spectral Assignment:
Caption: A typical workflow for complete NMR spectral assignment.
Conclusion
The ¹H and ¹³C NMR spectra of 3-Cyclopropylpyridine 1-oxide are predicted to show characteristic features arising from the interplay of the N-oxide functionality and the cyclopropyl substituent. The analysis presented in this guide, based on established NMR principles and data from related compounds, provides a robust framework for the interpretation of the experimental spectra. For unambiguous assignment, two-dimensional NMR techniques such as COSY, HSQC, and HMBC are highly recommended.
References
-
SciSpace. (2012, June 26). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. [Link]
-
Gajeles, G., Lee, K.-K., & Lee, S. H. (n.d.). Supporting Information - Maleic Anhydride Derivatives as Catalysts for N-oxidation of Pyridine using Hydrogen Peroxide. The Royal Society of Chemistry. [Link]
-
Fung, B. M., & Poon, C.-D. (n.d.). 1 H and 2 H NMR spectra of pyridine and pyridine- N -oxide in liquid crystalline phase. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 1H–1H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids. Royal Society of Chemistry. [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]
-
DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. [Link]
-
PubChem. (n.d.). Pyridine N-Oxide. [Link]
-
SciELO Argentina. (n.d.). Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. [Link]
-
ResearchGate. (n.d.). 1 H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for 3JHH couplings involving the epoxy proton. [Link]
-
ACS Publications. (2012, August 9). Hydrogen Bonding in Pyridine N-Oxide/Acid Systems: Proton Transfer and Fine Details Revealed by FTIR, NMR, and X-ray Diffraction. The Journal of Physical Chemistry A. [Link]
-
Caltech Authors. (1963, October 1). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. [Link]
-
Gajeles, G., Kim, S. M., Yoo, J.-C., Lee, K.-K., & Lee, S. H. (n.d.). Recyclable Anhydride Catalyst for H2O2 Oxidation: N-oxidation of Pyridine Derivatives - Supporting Information. The Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5. [Link]
-
ResearchGate. (n.d.). Solvent Effects on Nitrogen Chemical Shifts. [Link]
-
ResearchGate. (n.d.). 13C NMR spectra of compound 1. [Link]
- Unknown Source. (n.d.). Coupling constants for 1H and 13C NMR.
-
Wiley Online Library. (n.d.). Study of solvent effects on the nitrogen NMR shieldings of some indolizines. [Link]
-
Arkivoc. (n.d.). 13C magic angle spinning of two solid organic free radicals derived from 4,5-dihydro-1H. [Link]
-
PMC. (n.d.). Facile synthesis and antiproliferative activity of new 3-cyanopyridines. [Link]
- Unknown Source. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY - Part Two: Carbon-13 Spectra, Including Heteronuclear Coupling with Other Nuclei.
-
ResearchGate. (n.d.). 1 H NMR spectrum of pyridine oxidation product. [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of triphenylpyridines via oxidative cyclization reaction using Sr-doped LaCoO3 perovskite as a recyclable heterogeneou. [Link]
-
DOI. (n.d.). Asymmetric Synthesis of Spiro-3,3'-cyclopropyl Oxindoles via Vinylogous Michael Initiated Ring Closure (MIRC) Reaction. [Link]
-
ResearchGate. (2023, March 15). Synthesis, crystal structure and thermal behavior of tetrakis(3-cyanopyridine N-oxide-κO)bis(thiocyanato-κN)cobalt(II), which shows strong pseudosymmetry. [https://www.researchgate.net/publication/369317544_Synthesis_crystal_structure_and_thermal_behavior_of_tetrakis3-cyanopyridine_N-oxide-kObisthiocyanato-kN cobaltII_which_shows_strong_pseudosymmetry]([Link] cobaltII_which_shows_strong_pseudosymmetry)
-
Eureka | Patsnap. (2016, May 4). A kind of preparation method of 3-cyano-pyridine n-oxide. [Link]
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- 5. rsc.org [rsc.org]
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- 7. authors.library.caltech.edu [authors.library.caltech.edu]
- 8. researchgate.net [researchgate.net]
Literature review on cyclopropyl-substituted pyridine N-oxides
An In-Depth Technical Guide to the Synthesis, Reactivity, and Application of Cyclopropyl-Substituted Pyridine N-Oxides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic combination of the cyclopropyl ring and the pyridine N-oxide functionality creates a unique chemical scaffold with significant potential in medicinal chemistry and organic synthesis. The cyclopropyl group, a well-regarded "metabolic blocker" and conformational constraint, introduces favorable pharmacokinetic properties. Simultaneously, the pyridine N-oxide moiety enhances aqueous solubility, modulates electronic properties for synthetic transformations, and can act as a hypoxia-activated prodrug trigger. This guide provides a comprehensive overview of the synthesis, chemical reactivity, and strategic applications of cyclopropyl-substituted pyridine N-oxides, offering field-proven insights and detailed experimental protocols for the modern researcher.
Introduction: A Union of Strategic Moieties
In the landscape of drug discovery, the pursuit of molecules with optimized ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is paramount. Two structural motifs have independently proven to be exceptionally valuable: the cyclopropyl group and the pyridine N-oxide.
-
The Cyclopropyl Group: This three-membered carbocycle is more than a simple cycloalkane. Its significant ring strain (27.5 kcal/mol) and unique orbital hybridization (high p-character in its C-C bonds) impart alkene-like properties. In medicinal chemistry, it is prized for its ability to enhance metabolic stability by replacing vulnerable alkyl groups, as the C-H bonds on a cyclopropyl ring have a higher bond dissociation energy, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1] It also provides conformational rigidity, locking in bioactive conformations and improving target affinity.[1]
-
The Pyridine N-Oxide (PNO): The introduction of an N-oxide group to a pyridine ring profoundly alters its physicochemical and reactive profile. The highly polar N-O bond is a strong hydrogen bond acceptor, which can significantly increase a molecule's aqueous solubility and improve its pharmacokinetic profile.[2] From a synthetic standpoint, the N-oxide activates the pyridine ring, facilitating nucleophilic and electrophilic substitutions at the C2 and C4 positions—reactions that are often challenging on the parent pyridine.[2][3] Furthermore, the PNO moiety is a key component in hypoxia-activated prodrugs (HAPs), where the low-oxygen environment of solid tumors triggers enzymatic reduction of the N-oxide, releasing a cytotoxic agent.[4]
This guide explores the powerful synergy achieved by combining these two moieties. We will delve into the synthetic pathways to access these hybrid structures, predict and explain their unique reactivity, and showcase their potential in modern drug development.
Synthesis of Cyclopropyl-Substituted Pyridine N-Oxides
The primary route to cyclopropyl-substituted pyridine N-oxides is the direct oxidation of the corresponding cyclopropyl-pyridine. The nitrogen atom of the pyridine ring is nucleophilic and readily attacked by electrophilic oxidizing agents.
Common Oxidation Reagents and Mechanistic Rationale
Several reagents are effective for the N-oxidation of pyridines. The choice of oxidant is often dictated by substrate tolerance, scale, and safety considerations.
-
Peroxy Acids (e.g., m-CPBA): meta-Chloroperoxybenzoic acid (m-CPBA) is a reliable and widely used reagent for N-oxidation. The reaction proceeds via a straightforward electrophilic attack of the peroxy acid's terminal oxygen atom on the pyridine nitrogen. It is effective for a wide range of substituted pyridines, including those with electron-donating or -withdrawing groups.[5] The primary drawback is the cost and potential shock-sensitivity of m-CPBA, requiring careful handling, particularly on a large scale.[6]
-
Hydrogen Peroxide in Acetic Acid (Peracetic Acid): This combination forms peracetic acid in situ and is a cost-effective and powerful oxidizing system.[6][7][8] However, the conditions can be harsh (elevated temperatures) and may not be suitable for sensitive substrates. Safety is a major concern, as the combination of H₂O₂ and organic solvents can lead to thermal runaways if not properly controlled.[7][9]
-
"Green" and Catalytic Methods: To mitigate the hazards and costs associated with traditional reagents, newer methods have been developed.
-
Urea-Hydrogen Peroxide (UHP): A stable, solid source of H₂O₂ that is safer to handle.[7]
-
Sodium Percarbonate/Perrhenate System: A catalytic system that uses an inexpensive, solid oxidant.[7]
-
Methyltrioxorhenium (MTO)/H₂O₂: A highly efficient catalytic system for oxidizing pyridines with diverse electronic properties.[5]
-
The cyclopropyl group is generally stable under these oxidative conditions and does not interfere with the N-oxidation process.
General Synthetic Workflow
The synthesis follows a logical and straightforward pathway, starting from the parent cyclopropyl-pyridine and proceeding to the target N-oxide.
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// Edges Start -> Reaction [label="Substrate"]; Reagent -> Reaction [label="Reagent"]; Reaction -> Workup [label="Crude Product"]; Workup -> Purification; Purification -> Product [label="Purified Product"]; }
Detailed Experimental Protocol: N-Oxidation using m-CPBA
This protocol provides a robust method for the synthesis of a generic cyclopropyl-pyridine N-oxide, based on standard literature procedures.[10][11]
Materials:
-
Cyclopropyl-pyridine (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve the cyclopropyl-pyridine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add m-CPBA (1.2 eq) to the solution portion-wise over 15-20 minutes. Causality Note: Slow, portion-wise addition is crucial to control the exothermic reaction and prevent potential side reactions.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture such as 10:1 DCM:Methanol. The product N-oxide is significantly more polar than the starting pyridine.
-
Quenching and Workup: Upon completion, cool the reaction mixture back to 0 °C. Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Trustworthiness Note: This step neutralizes the m-chlorobenzoic acid byproduct and any remaining m-CPBA, making the extraction safer and more efficient.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated brine solution to remove residual water-soluble components.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography. The high polarity of the N-oxide typically requires a polar eluent system (e.g., a gradient of methanol in DCM) to achieve good separation. The final product is typically a white or off-white solid.
Chemical Reactivity: A Tale of Two Moieties
The reactivity of cyclopropyl-substituted pyridine N-oxides is a fascinating interplay between the activated aromatic ring and the strained carbocycle.
Reactions at the Pyridine Ring
The N-oxide group acts as a strong electron-donating group through resonance, increasing electron density at the C2 and C4 positions. This makes the ring susceptible to functionalization that is otherwise difficult.
-
Nucleophilic Substitution: The N-oxide can be activated by electrophilic reagents (e.g., POCl₃, Ts₂O, PyBroP), making the C2 and C4 positions highly electrophilic and prone to attack by a wide range of nucleophiles (halides, amines, alkoxides).[12][13] The cyclopropyl group, being a weak electron-donating group, does not significantly hinder these transformations.
-
Boekelheide Rearrangement: For a 2-alkyl-substituted pyridine N-oxide, treatment with an acid anhydride (e.g., acetic anhydride or TFAA) can induce a[4][4]-sigmatropic rearrangement to yield a 2-(acyloxymethyl)pyridine.[14][15] While a direct cyclopropyl substituent at C2 would not undergo this reaction, a 2-(cyclopropylmethyl)pyridine N-oxide would be an excellent substrate, providing a pathway to functionalize the methylene linker.
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// Edges Start -> Acylation; Acylation -> Intermediate1; Intermediate1 -> Deprotonation; Deprotonation -> Ylide; Ylide -> Rearrangement [label="Concerted"]; Rearrangement -> Product; }
Reactions Involving the Cyclopropyl Ring
The high ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions, a pathway not available to other alkyl substituents. This reactivity can be triggered under various conditions.
-
Acid-Mediated Ring Opening: Strong acids can protonate the cyclopropyl ring, leading to a carbocation that can be trapped by nucleophiles. For example, treatment of (cyclopropylmethoxy)azines with concentrated HCl or TFA leads to cleavage of the ether and formation of the corresponding azinone, proceeding through a stabilized cyclopropylmethyl cation intermediate which can rearrange.[4][14] This highlights the lability of the cyclopropylmethyl system under acidic conditions, a key consideration in experimental design.
-
Oxidative C-C Bond Activation: The cyclopropyl ring can undergo oxidative addition to transition metals or be opened by single-electron transfer (SET) processes.[16] While less explored for pyridine N-oxides specifically, one could envision the N-oxide oxygen acting as a directing group, coordinating to a metal catalyst and facilitating a regioselective C-C bond cleavage of the cyclopropyl ring.
Deoxygenation
A critical reaction is the removal of the N-oxide oxygen to revert to the parent pyridine. This is often the final step after the N-oxide has been used to direct substitution. Mild and chemoselective reagents like phosphorus trichloride (PCl₃) or zinc dust in acetic acid are commonly employed.[2]
Applications in Drug Development: A Synergistic Advantage
The combination of a cyclopropyl group and a pyridine N-oxide offers a powerful toolkit for addressing common challenges in medicinal chemistry.
| Feature | Contribution from Cyclopropyl Group | Contribution from Pyridine N-Oxide | Synergistic Outcome |
| Pharmacokinetics (PK) | Metabolic Stability: Blocks CYP-mediated oxidation.[1] | Solubility: The polar N-O bond increases aqueous solubility.[2] | Molecules with improved bioavailability and a more favorable metabolic profile. |
| Pharmacodynamics (PD) | Conformational Rigidity: Locks the molecule in a bioactive conformation, potentially increasing potency. | H-Bonding: Acts as a strong hydrogen bond acceptor, enhancing target interactions.[2] | Enhanced target affinity and specificity through optimized geometry and intermolecular forces. |
| Prodrug Strategy | Structural Scaffold: Provides a stable core for the molecule. | Hypoxia Trigger: Can be enzymatically reduced in hypoxic tumor environments to release an active drug.[4][7] | Targeted drug delivery to solid tumors, reducing systemic toxicity. |
| Synthetic Versatility | Unique Reactivity: Allows for ring-opening functionalizations. | Ring Activation: Directs substitution to C2/C4 positions for library synthesis and SAR studies.[3] | Access to a diverse chemical space for structure-activity relationship (SAR) optimization. |
// Node Definitions Core [label="Cyclopropyl-Pyridine N-Oxide Scaffold", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond]; Cyc_Prop [label="Cyclopropyl Group", fillcolor="#34A853", fontcolor="#FFFFFF"]; PNO_Prop [label="Pyridine N-Oxide", fillcolor="#EA4335", fontcolor="#FFFFFF"];
MetStab [label="↑ Metabolic Stability", fillcolor="#F1F3F4", fontcolor="#202124"]; Conform [label="↑ Conformational Rigidity", fillcolor="#F1F3F4", fontcolor="#202124"];
Solubility [label="↑ Aqueous Solubility", fillcolor="#F1F3F4", fontcolor="#202124"]; H_Bond [label="↑ H-Bond Acceptance", fillcolor="#F1F3F4", fontcolor="#202124"]; Prodrug [label="Hypoxia Prodrug Trigger", fillcolor="#F1F3F4", fontcolor="#202124"];
Outcome [label="Optimized Drug Candidate\n(Improved ADMET & Potency)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse];
// Edges Core -> Cyc_Prop; Core -> PNO_Prop;
Cyc_Prop -> MetStab; Cyc_Prop -> Conform;
PNO_Prop -> Solubility; PNO_Prop -> H_Bond; PNO_Prop -> Prodrug;
MetStab -> Outcome; Conform -> Outcome; Solubility -> Outcome; H_Bond -> Outcome; Prodrug -> Outcome; }
Conclusion and Future Outlook
Cyclopropyl-substituted pyridine N-oxides represent a synthetically accessible and highly valuable class of compounds. By leveraging the well-established chemistry of N-oxidation, researchers can readily access these scaffolds. The true value lies in the dual functionality: the N-oxide serves as a versatile synthetic handle for ring functionalization and as a tool to enhance pharmacokinetic properties, while the cyclopropyl group provides metabolic stability and conformational control.
Future research will likely focus on exploring the unique reactivity of the strained cyclopropyl ring under the influence of the N-oxide, potentially uncovering novel transition-metal-catalyzed ring-opening and functionalization pathways. As the demand for drug candidates with superior ADMET profiles continues to grow, the strategic incorporation of the cyclopropyl-pyridine N-oxide motif is poised to become an increasingly important strategy in the medicinal chemist's arsenal.
References
-
Londregan, A. T., Curto, J. M., Hastry, E., Rose, C. R., & Berritt, S. (2023). Preparation of Azinones from (Cyclopropylmethoxy)azine Ethers. The Journal of Organic Chemistry, 88(9), 5671–5675. [Link]
-
Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society, 76(5), 1286–1291. [Link]
-
Kłopotowski, M., & Bielenica, A. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. [Link]
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Silverman, R. B., & Zhuang, Z. (2016). A Biomimetic Study of the Behavior of N-Cyclopropyl-Based Single Electron Transfer Probes in the Context of Monoamine Oxidase-Catalyzed Oxidations. The Journal of Organic Chemistry. [Link]
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Nagy, T., et al. (2014). Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica Chemical Engineering, 58(2), 51-58. [Link]
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Roy, A., et al. (2019). Pyridine N-oxides as coformers in the development of drug cocrystals. RSC Publishing. [Link]
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Nagy, T., et al. (2014). Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica. [Link]
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Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(i), 242-268. [Link]
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Organic Syntheses. Pyridine-N-oxide. Organic Syntheses Procedure. [Link]
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Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
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Das, S., et al. (2021). Recent Progress on Pyridine N-Oxide in Organic Transformations: A Review. Request PDF. [Link]
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Reddy, K. L., et al. (2007). Efficient Synthesis of N-Oxide Derivatives: Substituted 2-(2-(Pyridyl-N-oxide)methylsulphinyl)benzimidazoles. ResearchGate. [Link]
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PrepChem. (2023). Preparation of 4-chloropyridine N-oxide. PrepChem.com. [Link]
- Google Patents. (2022). Synthesis process of pyridine-N-oxide. CN115160220A.
-
Hobbs, P. T. (1985). SYNTHESIS AND USE OF AN IMMOBILIZED CATALYST FOR THE N-OXIDATION OF 2-CHLOROPYRIDINE. DORAS | DCU Research Repository. [Link]
-
Organic Chemistry Portal. (2022). Pyridine N-oxide derivatives. organic-chemistry.org. [Link]
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Stahla, M., et al. (2013). 2Methylpyridine N-oxidation runaway studies. ResearchGate. [Link]
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Londregan, A. T., et al. (2011). Mild addition of nucleophiles to pyridine-N-oxides. PubMed. [Link]
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Londregan, A. T., et al. (2016). Preparation of Heteroaryl Ethers from Azine N-Oxides and Alcohols. PubMed. [Link]
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The Thermodynamic Stability of the Cyclopropyl Ring in Pyridine N-Oxides: A Balancing Act of Strain and Electronics
An In-depth Technical Guide for Researchers
Introduction
In the landscape of medicinal chemistry, the cyclopropyl group and the pyridine N-oxide moiety are both celebrated for their ability to confer advantageous properties to bioactive molecules. The cyclopropyl ring, a motif of high strain energy, is frequently incorporated to enhance metabolic stability, modulate lipophilicity, and enforce a rigid conformation favorable for target binding.[1][2][3] Concurrently, the pyridine N-oxide functionality is a versatile tool used to alter a compound's electronic profile, improve aqueous solubility, and serve as a key pharmacophore or a prodrug component.[4][5]
The confluence of these two structural features within a single molecule presents a critical question for drug development professionals: How does the potent electronic influence of the pyridine N-oxide affect the inherent thermodynamic instability of the cyclopropyl ring? This guide provides an in-depth analysis of the underlying principles governing this interaction, offering a framework for predicting and assessing the stability of cyclopropyl-substituted pyridine N-oxides. We will explore the fundamental properties of each moiety, the potential for their thermodynamic interplay, and the experimental and computational workflows required to validate stability in a research setting.
The Cyclopropyl Ring: A Primer on Inherent Strain
The cyclopropyl group's utility is a direct consequence of its unique physical and electronic properties, which are rooted in its significant ring strain.[6] This strain is a combination of two factors:
-
Angle Strain: The C-C-C bond angles are constrained to 60°, a severe deviation from the ideal 109.5° for sp³-hybridized carbons.[7][8]
-
Torsional Strain: The C-H bonds on adjacent carbon atoms are in a fully eclipsed conformation, further increasing the ring's potential energy.[9][10]
This accumulation of strain results in weakened C-C bonds and a high heat of formation, making the ring susceptible to cleavage to form more stable, open-chain structures.[6][7] The generally accepted value for the total strain energy of cyclopropane is approximately 27.5 kcal/mol.[2][11]
| Cycloalkane | Total Strain Energy (kcal/mol) |
| Cyclopropane | ~27.5 [11][12] |
| Cyclobutane | ~26.3[9] |
| Cyclopentane | ~6.2 |
| Cyclohexane | ~0 (Reference) |
| Table 1: Comparison of ring strain energies for common cycloalkanes, highlighting the significant instability of the three-membered ring. |
Electronically, the C-C bonds of a cyclopropane ring possess significant p-character, often described using the Walsh or Coulson-Moffitt bonding models.[13][14] This allows the cyclopropyl group to act as an electron donor through conjugation with adjacent π-systems or p-orbitals, a property that is critical to its interaction with aromatic systems like pyridine.[1][14]
The Pyridine N-Oxide: A Moiety of Electronic Duality
The introduction of an N-oxide group fundamentally alters the electronic landscape of a pyridine ring.[4] The highly polar, dative N⁺-O⁻ bond imparts a dualistic electronic character.
-
π-Donation (Resonance): The oxygen atom can donate a lone pair of electrons into the aromatic system, increasing electron density at the ortho (2,6) and para (4) positions. This makes the ring more susceptible to electrophilic attack at these positions compared to the parent pyridine.[4][15][16]
-
σ-Acceptor (Induction): The high electronegativity of the oxygen atom creates a strong inductive withdrawal of electron density from the ring through the N-O sigma bond.[4]
This electronic perturbation drastically changes the reactivity and physicochemical properties of the pyridine ring. The N-oxide group increases water solubility, modulates basicity, and can act as a mild oxidizing agent in various transformations.[4][5][17]
Thermodynamic Interplay: Destabilization vs. Stabilization
When a cyclopropyl ring is attached to a pyridine N-oxide, the thermodynamic stability of the strained ring becomes a function of this complex electronic environment. The net effect is likely dependent on the position of substitution (ortho, meta, or para) and the presence of other substituents on the pyridine ring.
Potential Destabilizing Pathways
-
Electron Withdrawal and Bond Weakening: If the inductive-withdrawing effect of the N-oxide dominates, or if other strong electron-withdrawing groups are present on the pyridine ring, the resulting electron deficiency could weaken the adjacent C-C bonds of the cyclopropyl ring. This would lower the activation energy for thermal or acid-catalyzed ring-opening.[6] Electron-withdrawing groups on a pyridine N-oxide have been shown to shorten and strengthen the N-O bond, indicating a significant pull of electron density from the ring system.[18][19]
-
Oxidative Ring Opening: Pyridine N-oxides can act as oxygen transfer agents. In biological systems, Cytochrome P450 (CYP) enzymes can mediate the oxidation of cyclopropylamines, leading to ring-opened reactive intermediates. It is plausible that an intramolecular or intermolecular oxidative process involving the N-oxide could initiate a radical-mediated ring-opening of the cyclopropyl group, especially under photochemical or specific metabolic conditions.[20][21]
Potential Stabilizing Effects
-
Conjugative Stabilization: When attached at the 2- or 4-position, the cyclopropyl ring is well-positioned to interact with the π-system of the pyridine N-oxide. The cyclopropyl group acts as an electron donor, and the N-oxide can also act as a π-donor.[1][4] This "push-push" electronic interaction could lead to a degree of conjugative stabilization, delocalizing electron density and potentially reinforcing the strained C-C bonds, analogous to the stabilization seen in other arylcyclopropanes.[1]
Assessing Stability: A Guide to Methodologies
Direct experimental or computational evaluation is essential to determine the stability of a specific cyclopropyl-substituted pyridine N-oxide.
Computational Chemistry Workflow
Computational methods, particularly Density Functional Theory (DFT), provide a powerful in silico tool for predicting thermodynamic stability before committing to synthesis.
Step-by-Step Computational Protocol:
-
Geometry Optimization: Perform a full geometry optimization of the cyclopropyl-pyridine N-oxide molecule using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).
-
Frequency Calculation: Conduct a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies). This also provides thermochemical data like Gibbs free energy.
-
Strain Energy Calculation: Design an isodesmic or homodesmotic reaction. These are hypothetical reactions where the number and type of bonds are conserved on both sides, minimizing errors in calculation. By comparing the calculated enthalpy change of the reaction for the strained molecule against strain-free reference compounds, the ring strain energy can be accurately determined.
-
Transition State (TS) Search: Model the ring-opening reaction. Perform a transition state search to locate the highest energy point (saddle point) along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: From the located transition state, run an IRC calculation in both forward and reverse directions. This confirms that the transition state correctly connects the intact reactant with the ring-opened product.
-
Activation Energy (ΔG‡) Calculation: The difference in Gibbs free energy between the transition state and the reactant provides the activation energy for ring-opening. A higher activation energy implies greater kinetic stability.
Experimental Protocols
Protocol 1: Synthesis of a Model Compound (4-Cyclopropylpyridine N-Oxide)
This protocol describes the oxidation of the parent pyridine to the corresponding N-oxide, a common and effective method.[5][22][23]
-
Objective: To synthesize 4-cyclopropylpyridine N-oxide for stability studies.
-
Materials: 4-cyclopropylpyridine, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM), saturated sodium bicarbonate solution, sodium sulfate, silica gel.
-
Procedure:
-
Dissolve 4-cyclopropylpyridine (1.0 eq) in DCM in a round-bottom flask equipped with a stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 - 1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 4-cyclopropylpyridine N-oxide.
-
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Protocol 2: Thermal Stability Assessment via Gas-Phase Thermolysis
This method directly probes the kinetic stability of the molecule by determining the temperature required to induce rearrangement or decomposition.[24][25]
-
Objective: To determine the activation energy for the thermal rearrangement of a cyclopropyl-pyridine N-oxide.
-
Apparatus: A flow-based pyrolysis apparatus or a sealed-tube system, gas chromatograph with a mass spectrometer detector (GC-MS), internal standard (e.g., dodecane).
-
Procedure:
-
Prepare several sealed quartz tubes, each containing a solution of the purified cyclopropyl-pyridine N-oxide and a known concentration of an internal standard in a high-boiling, inert solvent (e.g., tetradecane).
-
Place the tubes in a temperature-controlled oven or heating block set to a specific temperature (e.g., starting at 200 °C).
-
Remove tubes at timed intervals (e.g., 0, 30, 60, 120, 240 minutes).
-
Immediately cool the tubes in an ice bath to quench the reaction.
-
Analyze the contents of each tube by GC-MS. Quantify the disappearance of the starting material relative to the internal standard and identify any new products formed (e.g., ring-opened isomers).
-
Repeat the experiment at several higher temperatures (e.g., 220 °C, 240 °C, 260 °C).
-
Calculate the first-order rate constant (k) at each temperature.
-
Construct an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy (Ea) for the thermal decomposition/rearrangement.
-
-
Interpretation: A higher activation energy indicates greater thermodynamic stability. The identity of the products will confirm the reaction pathway (e.g., simple ring-opening vs. more complex rearrangement).
Implications in Drug Development and Medicinal Chemistry
Understanding the stability of the cyclopropyl-pyridine N-oxide system is not merely an academic exercise; it has profound implications for drug design and safety.
-
Metabolic Stability vs. Bioactivation: The cyclopropyl group is often installed to block sites of oxidative metabolism.[2][20] However, if the pyridine N-oxide moiety renders the ring susceptible to opening, it could create a metabolic liability instead of solving one. Ring-opening can lead to the formation of reactive metabolites capable of forming covalent adducts with proteins, a common mechanism for drug-induced toxicity.[20]
-
Prodrug Design: Pyridine N-oxides are sometimes used as prodrugs, designed to be reduced to the active parent pyridine in hypoxic environments, such as solid tumors.[4] In this context, the cyclopropyl ring must remain stable under physiological conditions until the N-oxide is reduced. Premature ring-opening would lead to an inactive or potentially toxic off-target compound.
-
Chemical Stability and Shelf-Life: The inherent stability of the molecule is crucial for formulation and storage. A compound prone to thermal rearrangement could have a limited shelf-life or require special handling, increasing the cost and complexity of development.
Conclusion
The thermodynamic stability of a cyclopropyl ring attached to a pyridine N-oxide is governed by a delicate balance between the ring's inherent strain and the dualistic electronic effects of the N-oxide. While no universal rule applies, a systematic evaluation suggests that the potential for destabilization via inductive electron withdrawal or oxidative pathways is a significant concern that must be addressed. Conversely, potential stabilization through electronic conjugation may occur but should not be assumed.
For researchers and drug development professionals, it is imperative to move beyond theoretical postulation. The application of robust computational workflows to predict activation barriers for ring-opening, combined with definitive experimental validation through controlled thermolysis and metabolic studies, is the only reliable path forward. By rigorously characterizing the stability of these hybrid structures, we can fully harness their combined benefits while mitigating the risks of unforeseen reactivity and metabolic bioactivation, ultimately leading to the design of safer and more effective therapeutics.
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- Docentes FCT NOVA. Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry.
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- Houben-Weyl Methods of Organic Chemistry. Thermal Rearrangements of Cyclopropanes and Cyclobutanes.
- Wikipedia. Cyclopropyl group.
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- University of Basrah. Chapter 5: Typical Reactivity of Pyridines, Quinolines and Isoquinolines.
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Electronic Effects of Cyclopropyl Group on Pyridine N-Oxide Reactivity
Topic: Electronic Modulation of Pyridine N-Oxide Reactivity via Cyclopropyl Substituents Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.
A Guide to Scaffold Tuning in Drug Discovery
Executive Summary
The incorporation of cyclopropyl (cPr) groups into heteroaromatic scaffolds is a high-value strategy in modern drug design, offering improved metabolic stability, potency, and solubility without the lipophilic penalty of standard alkyl groups. When applied to Pyridine N-Oxides (PyNOs) —versatile synthons in C–H activation chemistry—the cyclopropyl group introduces a unique electronic perturbation.
Unlike standard alkyls (e.g., isopropyl), the cyclopropyl group acts as a
Theoretical Framework: The Electronic Anomaly
To predict reactivity, one must understand the orbital overlap between the strained cyclopropane ring and the polarized N-oxide bond.
The Walsh Orbital Interaction
The cyclopropyl group is not merely a steric spacer. Its C–C bonds possess high
-
-Induction: The
-like nature of the cyclopropyl carbons makes the group inductively electron-withdrawing ( ) relative to standard alkyls. -
-Donation: In the bisected conformation (where the cyclopropyl C–H bond aligns parallel to the pyridine
-system), the Walsh orbitals act as strong electron donors ( effect).
The Pyridine N-Oxide Dipole
The PyNO moiety exhibits a "push-pull" mechanism:
-
Inductive Pull: The oxygen atom is highly electronegative, withdrawing density from the ring (
-acceptor). -
Resonance Push: The oxygen lone pair donates density back into the ring at C2 and C4 (
-donor).
The Combined Vector
When a cyclopropyl group is attached to the PyNO ring (e.g., at C4), its
| Substituent (Para) | Electronic Character | |||
| -CH(CH | -0.15 | -0.04 | -0.11 | Weak Donor |
| -cPr (Cyclopropyl) | -0.21 | +0.01 | -0.22 | Strong Donor / Weak Acceptor |
| -OCH | -0.27 | +0.29 | -0.56 | Strong Donor |
Data derived from Hansch & Leo standards.
Visualization: Electronic Interaction Map
The following diagram illustrates the competing electronic forces stabilizing the PyNO intermediate.
Figure 1: Vector map of electronic density transfer. Note the unique dual nature of the cyclopropyl group compared to the strictly withdrawing/donating nature of other substituents.
Reactivity & Regioselectivity[1][2][3][4][5][6][7]
The presence of a cyclopropyl group alters the regioselectivity of C–H activation reactions, particularly under Fagnou conditions (Pd-catalyzed).
Impact on C-H Acidity (The CMD Mechanism)
Palladium-catalyzed C–H activation of PyNOs typically proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. This mechanism is sensitive to the acidity of the ring protons.
-
Observation: A cyclopropyl group at C3 is an Electron Donating Group (EDG). It increases electron density at the adjacent C2 and C4 positions.[1]
-
Consequence: This decreases the acidity of the C2-H and C4-H bonds.
-
Result: In 3-cyclopropylpyridine N-oxide, C–H activation is often directed to C6 (the less hindered, more acidic position), whereas electron-withdrawing groups at C3 would direct to C2.
Nucleophilic Attack (Boekelheide & Grignard)
PyNOs are susceptible to nucleophilic attack at C2/C6.
-
Steric vs. Electronic: While the cyclopropyl group is electronically stabilizing, it is sterically demanding. A cPr group at C3 will block nucleophilic attack at C2, forcing substitution to C6 or C4.
Experimental Protocols
Protocol A: Synthesis of 4-Cyclopropylpyridine N-Oxide
Rationale: Direct oxidation is more efficient than installing the sensitive cPr group on the N-oxide.
-
Suzuki Coupling:
-
Reagents: 4-Bromopyridine HCl (1.0 eq), Cyclopropylboronic acid (1.5 eq), Pd(dppf)Cl
(5 mol%), K PO (3.0 eq). -
Solvent: Toluene/H
O (3:1). -
Conditions: 100°C, 12 h, Argon atmosphere.
-
Workup: Extract with EtOAc, wash with brine.
-
-
Oxidation:
-
Reagents: 4-Cyclopropylpyridine (from step 1), m-CPBA (1.2 eq).
-
Solvent: DCM (0°C to RT).
-
Mechanism: Electrophilic attack of peracid on the nitrogen lone pair. The cPr group makes the nitrogen more nucleophilic than in unsubstituted pyridine, accelerating this step.
-
Purification: Quench with sat. NaHCO
. Chromatography on neutral alumina (Silica can degrade N-oxides).
-
Protocol B: Regioselective C-H Arylation (Fagnou-Type)
Target: C2-Arylation of 4-Cyclopropylpyridine N-Oxide.
-
Setup: In a glovebox, combine 4-cPr-PyNO (1.0 eq), Aryl Bromide (1.2 eq), Pd(OAc)
(5 mol%), P(t-Bu) -HBF (10 mol%), and K CO (2.0 eq). -
Solvent: Toluene (anhydrous).
-
Reaction: Heat to 110°C for 16 h in a sealed tube.
-
Note on Regioselectivity: Since C4 is blocked by cPr, and the molecule is symmetric, arylation occurs at C2. The cPr group's electron donation makes the C2-H less acidic than in a nitro-variant, requiring the highly active P(t-Bu)
ligand and higher temperatures.
Workflow Diagram
Figure 2: Step-by-step synthesis and functionalization workflow. The N-oxide installation is performed prior to C-H functionalization to utilize the oxygen as a directing group.
Case Studies & Applications
Case Study: Metabolic Stability
In the development of kinase inhibitors, replacing an isopropyl group with a cyclopropyl group on a PyNO scaffold often reduces CYP450 metabolism. The C–H bonds of the cyclopropane ring are stronger (approx. 106 kcal/mol) than the methine C–H of an isopropyl group (approx. 95 kcal/mol), making the cPr group resistant to oxidative radical abstraction.
Case Study: Solubility
The PyNO moiety is highly polar.[1] Coupling it with a cyclopropyl group (which is lipophilic but compact) creates a balanced "amphiphilic" patch. This often results in better aqueous solubility compared to phenyl-substituted analogs, as the PyNO oxygen can accept hydrogen bonds from water.
References
-
Fagnou, K., et al. (2005).[2][3] "A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides." Journal of the American Chemical Society.[2][4][3]
-
Charette, A. B., et al. (2016). "Cyclopropane derivatives as reagents in organic synthesis." Chemical Reviews.
-
Hansch, C., Leo, A., & Taft, R. W. (1991). "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews.
-
Walsh, A. D. (1949). "The structures of ethylene oxide, cyclopropane, and related molecules."[5] Transactions of the Faraday Society.
-
Duan, X. F., et al. (2023).[6] "Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes." Organic Letters.
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Crystal structure and conformation of 3-Cyclopropylpyridine 1-oxide
An In-Depth Technical Guide to the Predicted Crystal Structure and Conformation of 3-Cyclopropylpyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Cyclopropylpyridine 1-oxide is a heterocyclic compound of interest in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by the cyclopropyl group and the N-oxide functionality. While a definitive experimental crystal structure has not been reported in the reviewed literature, this guide provides a comprehensive analysis of its expected solid-state architecture and conformational preferences. By synthesizing data from closely related analogs, this document offers valuable insights into the probable synthesis, crystal packing, conformational analysis, and spectroscopic signatures of the title compound. Furthermore, a detailed computational workflow is proposed as a robust method for de novo structure prediction.
Introduction: The Rationale for Investigation
Pyridine N-oxides are a well-established class of compounds with diverse applications, ranging from synthetic intermediates to components of biologically active molecules.[1] The N-oxide moiety enhances the electron-donating ability of the pyridine ring, influencing its reactivity and potential as a ligand in coordination chemistry.[2] The introduction of a cyclopropyl group at the 3-position introduces a degree of conformational rigidity and unique electronic properties stemming from the strained three-membered ring. Understanding the three-dimensional structure of 3-cyclopropylpyridine 1-oxide is crucial for predicting its intermolecular interactions, solubility, and ultimately, its utility in drug design and crystal engineering.[3] This guide will extrapolate from known crystal structures of related compounds to build a predictive model of its solid-state behavior.
Synthesis and Crystallization: A Proposed Methodology
The synthesis of 3-cyclopropylpyridine 1-oxide is anticipated to follow established protocols for the N-oxidation of substituted pyridines. A common and effective method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), in a suitable solvent like dichloromethane.[4][5]
Experimental Protocol: Synthesis and Crystallization
-
Dissolution: Dissolve 3-cyclopropylpyridine in dichloromethane (CH₂Cl₂) at room temperature.
-
Oxidation: Slowly add a solution of mCPBA (1.1 equivalents) in CH₂Cl₂ to the stirring solution of 3-cyclopropylpyridine. The reaction is typically exothermic and may require cooling in an ice bath to maintain a controlled temperature.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess peroxy acid and the m-chlorobenzoic acid byproduct.
-
Extraction: Separate the organic layer and extract the aqueous layer with CH₂Cl₂. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Crystallization: Obtain single crystals suitable for X-ray diffraction by slow evaporation of a solution of the purified product in a suitable solvent system, such as a mixture of chloroform and acetone.[3]
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis and crystallization of 3-Cyclopropylpyridine 1-oxide.
Predicted Crystal Structure and Intermolecular Interactions
In the absence of an experimental structure, the crystal packing of 3-cyclopropylpyridine 1-oxide can be inferred from related molecules. The crystal structure of 3-bromopyridine N-oxide, for instance, reveals a herringbone packing pattern with no classical hydrogen bonds or π–π stacking interactions.[6] However, the presence of the N-oxide group provides a strong hydrogen bond acceptor site.
It is plausible that in the crystalline state, 3-cyclopropylpyridine 1-oxide will exhibit intermolecular C-H···O hydrogen bonds involving the cyclopropyl protons and the N-oxide oxygen atom. The pyridine rings may engage in offset π–π stacking interactions, contributing to the overall stability of the crystal lattice.
Conformational Analysis: Orientation of the Cyclopropyl Group
A key structural feature of 3-cyclopropylpyridine 1-oxide is the rotational freedom of the cyclopropyl group relative to the pyridine ring. Computational studies on related cyclopropyl-substituted heteroaromatic systems have shown a preference for a "bisected" conformation, where one C-C bond of the cyclopropyl ring is eclipsed with the C-C bond connecting the ring to the pyridine.[4] This conformation allows for maximal overlap between the Walsh orbitals of the cyclopropyl ring and the π-system of the pyridine ring.
Alternatively, a "gauche" or skewed conformation may be adopted to alleviate steric hindrance, particularly in the solid state where packing forces play a significant role. The actual conformation will be a balance between these electronic and steric factors.
Diagram of Potential Conformational Isomers:
Caption: Predicted low-energy conformations of 3-Cyclopropylpyridine 1-oxide.
Spectroscopic Characterization
The identity and purity of synthesized 3-cyclopropylpyridine 1-oxide would be confirmed by standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, with chemical shifts influenced by the N-oxide group. The cyclopropyl protons will appear as a complex multiplet in the aliphatic region.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide distinct signals for the pyridine and cyclopropyl carbons. The carbon attached to the nitrogen will be significantly shifted due to the N-oxide.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong N-O stretching vibration, typically observed in the range of 1200-1300 cm⁻¹.
Computational Chemistry: A Pathway to De Novo Structure Prediction
Given the lack of experimental data, computational modeling is an invaluable tool for predicting the crystal structure and conformation of 3-cyclopropylpyridine 1-oxide.[7] Density Functional Theory (DFT) calculations can be employed to determine the gas-phase geometry and conformational energy landscape.[8] Crystal structure prediction (CSP) algorithms can then be used to generate plausible crystal packing arrangements.
Proposed Computational Workflow
-
Conformational Search: Perform a systematic conformational search of the isolated molecule using a molecular mechanics force field to identify low-energy conformers.
-
Geometry Optimization: Optimize the geometries of the identified conformers using DFT at a suitable level of theory (e.g., B3LYP/6-31G(d,p)).
-
Crystal Structure Prediction: Use a CSP program to generate a range of possible crystal structures based on the optimized gas-phase conformer. These programs typically employ algorithms that search for low-energy packing arrangements.
-
Lattice Energy Calculations: Rank the predicted crystal structures based on their calculated lattice energies.
-
Simulated Powder X-ray Diffraction: Generate a simulated powder X-ray diffraction (PXRD) pattern for the most stable predicted crystal structures. This can be compared with experimental PXRD data if available.
Diagram of the Computational Prediction Workflow:
Caption: A typical workflow for the computational prediction of crystal structures.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the anticipated structural and conformational properties of 3-cyclopropylpyridine 1-oxide. Based on the analysis of related compounds, a reliable synthetic route has been proposed, and key features of its solid-state structure, including potential intermolecular interactions and conformational preferences, have been discussed. The outlined computational workflow provides a clear path forward for obtaining a theoretical model of the crystal structure.
The experimental determination of the single-crystal X-ray structure of 3-cyclopropylpyridine 1-oxide remains a critical next step to validate these predictions. Such data would be invaluable for refining our understanding of the interplay between the cyclopropyl and pyridine N-oxide moieties and would provide a solid foundation for the future design of novel pharmaceuticals and functional materials based on this promising scaffold.
References
-
2][3][9]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole | Request PDF - ResearchGate
-
[The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][2][9]oxazine-1,8-diones - MDPI]([Link])
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A Methodological Guide to Determining the Organic Solvent Solubility Profile of 3-Cyclopropylpyridine 1-oxide for Pharmaceutical Development
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and overall therapeutic efficacy.[1] 3-Cyclopropylpyridine 1-oxide represents a class of heterocyclic compounds with significant potential in medicinal chemistry, incorporating the structurally rigid, metabolically stable cyclopropyl group and the polar pyridine N-oxide moiety.[2][3][4] The unique physicochemical properties conferred by these functional groups necessitate a thorough understanding of the compound's solubility profile in various organic solvents to guide formulation, purification, and preclinical development. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and interpret the solubility of 3-Cyclopropylpyridine 1-oxide. It moves beyond a simple listing of data to explain the causality behind experimental choices, presenting detailed, self-validating protocols for both thermodynamic and kinetic solubility determination, and emphasizing the scientific principles that govern the solubility of this amphiphilic molecule.
Introduction: The Imperative of Solubility Profiling
The Critical Role of Solubility in Drug Discovery
In pharmaceutical research, solubility is not merely a physical constant but a pivotal parameter that influences a drug candidate's journey from the laboratory to the clinic.[5] Poor solubility can lead to low and erratic absorption, insufficient bioavailability, and ultimately, therapeutic failure.[6] Consequently, characterizing a compound's solubility early in the development process is a strategic imperative, enabling informed decisions on lead optimization, formulation strategies, and the selection of appropriate delivery systems.[6] The Biopharmaceutics Classification System (BCS), for instance, uses solubility as a key criterion to predict a drug's in vivo performance.[7]
Introducing 3-Cyclopropylpyridine 1-oxide: A Scaffold of Interest
The 3-Cyclopropylpyridine 1-oxide scaffold is a compelling structure in modern drug design. The inclusion of a cyclopropyl ring is a well-established strategy to enhance metabolic stability, improve potency, and introduce conformational rigidity, which can be favorable for receptor binding.[2][3] The pyridine N-oxide functional group, a key synthetic intermediate, significantly alters the electronic properties of the parent pyridine ring, increasing its polarity and introducing a strong hydrogen bond acceptor site.[4] This combination of a non-polar hydrocarbon moiety (cyclopropyl) and a highly polar functional group (N-oxide) results in an amphiphilic molecule whose interactions with solvents are complex and non-trivial. A detailed solubility profile is therefore essential for its advancement as a drug candidate.
Physicochemical Properties and Predicted Solubility Trends
Structural Analysis and the "Like Dissolves Like" Principle
The solubility behavior of 3-Cyclopropylpyridine 1-oxide is governed by the interplay of its distinct structural components:
-
The Pyridine N-oxide "Head": This is the primary polar center of the molecule. The N-O bond is highly polarized, making it an excellent hydrogen bond acceptor. This feature suggests a strong affinity for polar solvents, particularly those that can act as hydrogen bond donors (protic solvents).
-
The Cyclopropyl "Tail": This is a small, rigid, and non-polar hydrocarbon group. It contributes to the lipophilicity of the molecule and will preferentially interact with non-polar solvents through van der Waals forces.
The "like dissolves like" principle is a foundational concept for predicting solubility.[8] Based on this, we can hypothesize the following trends for 3-Cyclopropylpyridine 1-oxide:
-
High Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are anticipated to be effective. Their high polarity can solvate the N-oxide group, while their organic nature can accommodate the cyclopropyl ring. DMSO is a particularly common solvent for initial stock solutions in high-throughput screening.[9]
-
Moderate to High Solubility in Polar Protic Solvents: Alcohols such as methanol and ethanol should be effective solvents due to their ability to hydrogen bond with the N-oxide group. However, as the alkyl chain length of the alcohol increases (e.g., propanol, butanol), the decreasing polarity may lead to reduced solubility.[10]
-
Limited Solubility in Non-Polar Solvents: Solvents like hexane and toluene are expected to be poor solvents. While they can interact with the cyclopropyl group, they cannot effectively solvate the highly polar N-oxide head, leading to low solubility.
-
Partial Solubility in Solvents of Intermediate Polarity: Solvents like ethyl acetate and dichloromethane may exhibit intermediate dissolving power, balancing interactions with both the polar and non-polar regions of the molecule.
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility is the equilibrium concentration of a compound in a solvent at a specific temperature and pressure, representing the true maximum dissolved concentration.[7] The shake-flask method is the universally recognized gold standard for its determination.[11]
The Shake-Flask Method: A Protocol for Accuracy
This method involves adding an excess of the solid compound to the solvent and agitating the mixture until equilibrium is achieved.[7] The subsequent analysis of the saturated supernatant provides the solubility value. This protocol is designed to be self-validating by ensuring equilibrium is reached and that the solid form is stable.
Detailed Experimental Protocol
Materials and Reagents:
-
3-Cyclopropylpyridine 1-oxide (solid, purity >98%)
-
Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Heptane, DMSO) of analytical grade or higher.
-
Calibrated analytical balance
-
Glass vials with screw caps
-
Thermostatically controlled orbital shaker (set to 25 °C or 37 °C as required)[11]
-
Centrifuge
-
Syringe filters (0.22 µm, low-binding, e.g., PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Procedure:
-
Preparation: Accurately weigh an excess amount of 3-Cyclopropylpyridine 1-oxide (e.g., 10-20 mg) into a glass vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.
-
Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the suspension for a minimum of 24-48 hours to ensure equilibrium is reached.[7] To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until the measured concentration is stable.[11]
-
Phase Separation: After equilibration, remove the vial and let it stand to allow the excess solid to settle. Centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.[11]
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. To ensure no particulate matter is transferred, filter the collected supernatant through a 0.22 µm syringe filter.
-
Dilution: Immediately perform a precise serial dilution of the filtered supernatant with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of 3-Cyclopropylpyridine 1-oxide.
Diagram: Thermodynamic Solubility Workflow (Shake-Flask Method)
Caption: Workflow for determining thermodynamic solubility via the shake-flask method.
Data Presentation
Quantitative results should be summarized in a clear, structured table to facilitate comparison across different solvents.
| Solvent | Solvent Class | Dielectric Constant (20°C) | Polarity Index | Solubility (mg/mL) at 25°C |
| Heptane | Non-Polar | 1.9 | 0.1 | Experimental Value |
| Toluene | Non-Polar | 2.4 | 2.4 | Experimental Value |
| Dichloromethane | Polar Aprotic | 9.1 | 3.1 | Experimental Value |
| Ethyl Acetate | Polar Aprotic | 6.0 | 4.4 | Experimental Value |
| Ethanol | Polar Protic | 24.6 | 4.3 | Experimental Value |
| Acetonitrile | Polar Aprotic | 37.5 | 5.8 | Experimental Value |
| DMSO | Polar Aprotic | 46.7 | 7.2 | Experimental Value |
| Methanol | Polar Protic | 32.7 | 5.1 | Experimental Value |
High-Throughput Screening: Kinetic Solubility Assay
In early drug discovery, speed is often prioritized over precision.[6] Kinetic solubility assays are designed for high-throughput screening (HTS) to quickly flag compounds with potential solubility issues.[5] This method measures the concentration at which a compound precipitates when an aqueous buffer is added to a concentrated DMSO stock solution.[6]
Rationale and Method: Laser Nephelometry
Laser nephelometry is a common technique for measuring kinetic solubility.[1] It works by directing a laser beam through the solution and measuring the amount of light scattered at a 90-degree angle by suspended particles (precipitate).[1] The higher the turbidity, the more light is scattered, indicating lower solubility.
Diagram: Kinetic Solubility Measurement Concept
Caption: Conceptual workflow of a kinetic solubility assay using nephelometry.
Conclusion: Synthesizing a Complete Solubility Profile
A comprehensive understanding of the solubility of 3-Cyclopropylpyridine 1-oxide requires a multi-faceted approach. By systematically applying the gold-standard shake-flask method, researchers can obtain accurate thermodynamic solubility data across a range of pharmaceutically relevant organic solvents. This information is indispensable for designing robust purification processes, preparing solutions for in vitro and in vivo studies, and developing stable formulations. Complementing this with high-throughput kinetic solubility data provides early-stage flags for potential liabilities, allowing for more efficient resource allocation in the drug discovery pipeline. The methodologies and principles outlined in this guide provide a robust framework for generating a complete and reliable solubility profile, a critical step in advancing promising compounds like 3-Cyclopropylpyridine 1-oxide toward clinical application.
References
-
Solubility test for Organic Compounds. (2024, September 24). Online Chemistry Lab. [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review. [Link]
-
Experiment 1. Solubility of Organic Compounds. Scribd. [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). [Link]
-
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. [Link]
-
Annex 4: Guideline on the conduct of solubility studies for classification of an active pharmaceutical ingredient within the Biopharmaceutics Classification System. (n.d.). World Health Organization (WHO). [Link]
-
Solubility of Organic Compounds. (2023, August 31). Chem LibreTexts. [Link]
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution. [Link]
-
Metabolism of cyclopropyl groups. (2021, September 23). Hypha Discovery Blogs. [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.). ResearchGate. [Link]
-
An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. (n.d.). ACS Omega. [Link]
-
Recent trends in the chemistry of pyridine N-oxides. (n.d.). Arkivoc. [Link]
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- 10. An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. who.int [who.int]
Methodological & Application
Application Note: Regiocontrolled C-H Functionalization of 3-Cyclopropylpyridine 1-Oxide
Executive Summary & Strategic Analysis
The Challenge: 3-Cyclopropylpyridine 1-oxide represents a high-value pharmacophore scaffold. The cyclopropyl group adds metabolic stability and unique 3D geometry compared to standard alkyl chains. However, functionalizing this core presents a "Steric vs. Electronic" conflict:
-
Electronic Bias: The N-oxide moiety strongly activates the
-positions (C2 and C6) for deprotonation. -
Steric Clash: The C3-cyclopropyl group imposes significant steric hindrance at the proximal C2 position, potentially overriding the electronic preference and shifting reactivity to C6 or remote positions.
-
Substrate Stability: The cyclopropyl ring is sensitive to radical ring-opening (SET pathways) and harsh acidic conditions, necessitating mild, transition-metal-catalyzed protocols.
The Solution: This guide details two complementary protocols to access orthogonal positions on the ring:
-
Protocol A (The "Electronic Hammer"): Uses Palladium(II) catalysis with specific ligand control to force C2-arylation , overcoming the steric barrier of the cyclopropyl group.
-
Protocol B (The "Steric Scalpel"): Uses Iridium(III) catalysis to target the distal C5-position , governed purely by steric accessibility.
Reaction Landscape & Decision Pathways
The following diagram illustrates the divergent pathways available for this substrate based on catalyst selection.
Figure 1: Divergent regioselectivity controlled by catalyst choice. Pd favors the electronic C2 position; Ir favors the sterically accessible C5 position.
Protocol A: C2-Selective Arylation (Modified Fagnou Conditions)
Objective: Install an aryl group at C2 (ortho to N, ortho to Cyclopropyl). Mechanism: Concerted Metallation-Deprotonation (CMD). The pivalate anion acts as an intramolecular base, lowering the energy of C-H bond cleavage. Critical Insight: While 3-t-butyl substituents force reaction to C6, the 3-cyclopropyl group is "borderline." To maintain C2 selectivity, we use P(tBu)3 (highly active) and Pivalic Acid (CMD promoter). If C6 byproducts form, switching to a smaller ligand (PCy3) can help, but usually, the high activity of the Fagnou catalyst overcomes the cyclopropyl steric clash.
Materials Table
| Reagent | Equiv | Role | Notes |
| 3-Cyclopropylpyridine 1-oxide | 1.0 | Substrate | Dry, free of residual HCl. |
| Aryl Bromide (Ar-Br) | 1.2 - 1.5 | Coupling Partner | Electron-deficient Ar-Br reacts faster. |
| Pd(OAc)₂ | 0.05 (5 mol%) | Pre-catalyst | Source of Pd(II).[1] |
| P(tBu)₃·HBF₄ | 0.10 (10 mol%) | Ligand | Generates active Pd-species; bulky but electron-rich. |
| K₂CO₃ | 2.0 | Base | Regenerates pivalate. |
| Pivalic Acid (PivOH) | 0.30 | Proton Shuttle | Crucial for CMD mechanism. |
| Toluene | 0.2 M | Solvent | Anhydrous, degassed. |
Step-by-Step Methodology
-
Catalyst Pre-formation (Inert Atmosphere):
-
In a glovebox or under Argon, charge a Schlenk tube with Pd(OAc)₂ (5 mol%) and P(tBu)₃·HBF₄ (10 mol%).
-
Add dry Toluene (1/3 of total volume). Stir at RT for 5 minutes to generate the active catalyst species.
-
-
Reaction Assembly:
-
Add 3-Cyclopropylpyridine 1-oxide (1.0 equiv), Aryl Bromide (1.2 equiv), K₂CO₃ (2.0 equiv), and Pivalic Acid (30 mol%).
-
Add remaining Toluene to reach 0.2 M concentration relative to the substrate.
-
-
Execution:
-
Seal the tube and heat to 100 °C for 12–16 hours.
-
Note: Vigorous stirring is essential as this is a heterogeneous mixture.
-
-
Work-up:
-
Cool to RT. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts and Pd black.
-
Concentrate the filtrate.
-
-
Purification:
-
Perform flash column chromatography (SiO₂).
-
Eluent: DCM/MeOH gradient (typically 98:2 to 90:10). N-oxides are polar; ensure complete elution.
-
-
Validation:
-
¹H NMR Diagnostic: Look for the loss of the C2 proton signal (typically ~8.1-8.3 ppm, singlet-like). The C6 proton (doublet) should remain (~8.0 ppm).
-
Protocol B: C5-Selective Borylation (Ir-Catalyzed)
Objective: Install a boronic ester at C5 (meta to N, meta to Cyclopropyl). Mechanism: Ir(III)/Ir(V) catalytic cycle driven by steric exclusion. Critical Insight: The C2 and C4 positions are blocked by the ortho-cyclopropyl group and the N-oxide. C6 is electronically activated but sterically adjacent to the N-oxide. C5 is the most remote and accessible position ("The Steric Sweet Spot").
Materials Table
| Reagent | Equiv | Role | Notes |
| 3-Cyclopropylpyridine 1-oxide | 1.0 | Substrate | Must be strictly anhydrous. |
| B₂pin₂ | 1.0 - 1.2 | Boron Source | Bis(pinacolato)diboron. |
| [Ir(cod)OMe]₂ | 0.015 (1.5 mol%) | Pre-catalyst | Air-stable Ir(I) dimer. |
| dtbpy | 0.03 (3 mol%) | Ligand | 4,4'-Di-tert-butyl-2,2'-bipyridine. Provides steric bulk. |
| THF or MTBE | 0.5 M | Solvent | Anhydrous. Can also run neat. |
Step-by-Step Methodology
-
Catalyst Activation:
-
In a glovebox (N₂ atmosphere), mix [Ir(cod)OMe]₂ and dtbpy in THF (1 mL).
-
The solution should turn from yellow to dark brown/red, indicating formation of the active species.
-
-
Reaction Assembly:
-
Add B₂pin₂ to the catalyst solution. Stir for 5 minutes.
-
Add 3-Cyclopropylpyridine 1-oxide.
-
-
Execution:
-
Seal the vessel. Heat to 60–80 °C for 4–8 hours.
-
Safety: The reaction evolves H₂ gas.[2] Ensure the vessel can handle mild pressure or use a bubbler if running on a Schlenk line.
-
-
Work-up:
-
Cool to RT.
-
Crucial: Pyridine N-oxide boronic esters can be unstable on silica. It is often better to oxidize immediately to the phenol or use the crude pinacol ester in a subsequent Suzuki coupling.
-
If isolation is required: Pass quickly through a neutral alumina plug using EtOAc/Hexanes.
-
-
Validation:
-
¹H NMR Diagnostic: The product should show a singlet for the C2 proton and a singlet for the C6 proton (if C5 is borylated, C4 and C6 are isolated spin systems or show weak meta-coupling).
-
Post-Functionalization: Deoxygenation
For drug development, the N-oxide is often a directing group that must be removed to yield the final pyridine.
Protocol:
-
Dissolve the functionalized N-oxide in MeOH.
-
Add NH₄COOH (10 equiv) and Pd/C (10 wt%) .
-
Stir at RT or mild heat (40 °C) for 2–4 hours.
-
Filter and concentrate to obtain the substituted pyridine.
-
Why this method? It is mild and avoids the strong acids (e.g., PCl₃) or high temps that might harm the cyclopropyl ring.
-
References
-
Campeau, L.-C., Rousseaux, S., & Fagnou, K. (2005).[3][4] A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society, 127(51), 18020–18021.[3] [Link]
-
Leclerc, J.-P., & Fagnou, K. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Diazine N-Oxides with Aryl Chlorides, Bromides, and Iodides. Angewandte Chemie International Edition, 45(46), 7781–7785. [Link]
-
Hartwig, J. F. (2012). Borylation and Silylation of C–H Bonds: A Platform for Diverse C–H Bond Functionalizations. Accounts of Chemical Research, 45(6), 864–873. [Link]
-
Gagnon, D., Spino, C., & Legault, C. Y. (2015). Regioselective Synthesis of C3-Alkylated Pyridine Derivatives via a 1,2-Dihydropyridine Intermediate. Journal of Organic Chemistry, 80(19), 9767–9776. (Context on 3-substituted pyridine sterics). [Link]
Sources
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Cyclopropylpyridine 1-Oxide Derivatives
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling reactions of 3-cyclopropylpyridine 1-oxide derivatives. The cyclopropylpyridine motif is of significant interest in medicinal chemistry, and its selective functionalization is crucial for the development of novel therapeutic agents. These application notes detail the underlying mechanistic principles, provide validated, step-by-step protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, and offer insights into reaction optimization and troubleshooting.
Introduction: The Significance of 3-Cyclopropylpyridine 1-Oxide
The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals.[1][2] The introduction of a cyclopropyl group, particularly at the 3-position, imparts unique conformational constraints and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic properties. The corresponding N-oxide serves a dual purpose: it activates the pyridine ring for certain transformations and can act as a directing group or be readily deoxygenated in a final synthetic step.[3]
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for C-C and C-N bond formation in modern organic synthesis.[4][5][6] Applying these reactions to halo-substituted 3-cyclopropylpyridine 1-oxides provides a modular and efficient route to a diverse array of complex molecules, making it a cornerstone technology in drug discovery programs.[7]
Mechanistic Principles of Palladium-Catalyzed Cross-Coupling
A fundamental understanding of the reaction mechanism is essential for rational protocol design and troubleshooting. The two most common and powerful cross-coupling reactions, the Suzuki-Miyaura coupling (C-C bond formation) and the Buchwald-Hartwig amination (C-N bond formation), proceed through a similar catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[8][9][10]
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction couples an organoboron reagent (e.g., a boronic acid or ester) with an organic halide or triflate.[4][8][9] The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the (hetero)aryl halide, forming a Pd(II) complex.[8][9]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is base-mediated.[5][8]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[8][9]
Application Note I: Suzuki-Miyaura Coupling of 2-Chloro-3-cyclopropylpyridine 1-Oxide
This protocol describes a general procedure for the C-C bond formation between 2-chloro-3-cyclopropylpyridine 1-oxide and various arylboronic acids. The choice of a bulky, electron-rich biarylphosphine ligand (e.g., SPhos) is critical for achieving high efficiency, particularly with sterically hindered or electron-rich coupling partners.[11] These ligands promote the rate-limiting reductive elimination step and stabilize the palladium catalyst.
Detailed Experimental Protocol
Materials:
-
2-Chloro-3-cyclopropylpyridine 1-oxide
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
1,4-Dioxane and Water (10:1 v/v), degassed
-
Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar
Procedure:
-
Vessel Preparation: To a clean, dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2-chloro-3-cyclopropylpyridine 1-oxide (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in a small amount of the dioxane/water solvent mixture. Add this catalyst solution to the reaction vessel.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture (to achieve a final substrate concentration of 0.1-0.2 M).
-
Reaction Execution: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Representative Data and Optimization Parameters
The following table summarizes typical results for the Suzuki-Miyaura coupling with various arylboronic acids.
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 6 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 89 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | Toluene/H₂O | 110 | 12 | 85 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 4 | 95 |
Application Note II: Buchwald-Hartwig Amination of 2-Bromo-3-cyclopropylpyridine 1-Oxide
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[10][12] The reaction of 2-bromo-3-cyclopropylpyridine 1-oxide with primary or secondary amines requires a strong, non-nucleophilic base and a suitable palladium/ligand system to facilitate the catalytic cycle.[13][14]
Detailed Experimental Protocol
Materials:
-
2-Bromo-3-cyclopropylpyridine 1-oxide
-
Amine (primary or secondary, 1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
XPhos (3.5 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 equivalents)
-
Toluene, anhydrous and degassed
-
Reaction vessel with a magnetic stir bar
Procedure:
-
Vessel Preparation: In a glovebox or under a robust inert atmosphere, add NaOtBu (1.5 mmol) to a dry reaction vessel.
-
Reagent Addition: Add 2-bromo-3-cyclopropylpyridine 1-oxide (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), and XPhos (0.035 mmol).
-
Solvent and Nucleophile: Add anhydrous, degassed toluene (to achieve a 0.1 M concentration), followed by the amine (1.2 mmol).
-
Reaction Execution: Seal the vessel tightly and heat to 110 °C with vigorous stirring. Monitor the reaction by LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Carefully quench the mixture by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and separate the layers.
-
Purification: Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality base or solvent. | Use a fresh palladium source and ligand. Ensure all reagents are dry and solvents are thoroughly degassed. Use a fresh, high-purity base (e.g., from a new bottle stored in a glovebox). |
| Dehalogenation of Starting Material | β-hydride elimination (for some partners); Presence of water in Suzuki coupling. | For Suzuki, ensure boronic acid is of high quality and use anhydrous solvents if necessary. For Buchwald-Hartwig, screen different ligands that favor reductive elimination. |
| Formation of Homocoupled Byproducts | Boronic acid decomposition (Suzuki); Oxidative coupling of amines (Buchwald-Hartwig). | Lower the reaction temperature. Use a slightly lower loading of the boronic acid (e.g., 1.1 eq). Ensure a strictly inert atmosphere for amination. |
| Reduction of N-Oxide | Certain phosphine ligands can deoxygenate the N-oxide at high temperatures. | If N-oxide reduction is a major side reaction, consider screening different ligands or lowering the reaction temperature and extending the reaction time. |
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially pyrophoric. They should be handled under an inert atmosphere.
-
Bases: Sodium tert-butoxide is a strong, corrosive base. Handle with care to avoid contact with skin and eyes.
-
Solvents: Toluene and 1,4-dioxane are flammable and have associated health risks. Always work in a fume hood and avoid inhalation or skin contact.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Yang, C., et al. (2021, September 17). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. [Link]
-
The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Ng, S. S. (2025). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses. [Link]
-
ChemRxiv. Phosphino-Triazole Ligands for Palladium-Catalysed Cross-Coupling. [Link]
-
Gessner Group. Phosphine ligands and catalysis. [Link]
-
Wu, X., Fors, B. P., & Buchwald, S. L. (2012, October 10). A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. PMC. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
MDPI. (2013, March 25). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. [Link]
-
ACS Publications. (2003, November 6). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Académie des Sciences. (2019, February 22). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. [Link]
-
ResearchGate. (2025, October 17). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. [Link]
-
Davies, H. M. L. (2008, July 9). One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid-Induced Ring Expansion of Isoxazoles. PMC. [Link]
-
Organic Chemistry Portal. (2008). Palladium-Catalyzed Cross-Coupling Reaction of Tricyclopropylbismuth with Aryl Halides and Triflates. [Link]
-
UniCA IRIS. (2024, March 14). First total synthesis of caerulomycin K: a case study on selective, multiple C–H functionalizations of pyridines. [Link]
-
ResearchGate. (2022, August 5). Regioselective Synthesis of 1‐Cyano‐3‐arylindolizines: Construction of Pyrroles via DDQ‐Mediated Ring Closure of Cyclopropyl Pyridines. [Link]
-
Synthesis and Functionalization of 3-Nitropyridines. [Link]
-
Wiley-VCH. (2014). Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field. [Link]
-
ResearchGate. (n.d.). Cross‐coupling reaction between pyridine N‐oxide derivatives and a variety of ethers under optimized reaction condition. [Link]
-
SciELO. (2014). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. [Link]
-
ResearchGate. (2025, August 10). Synthesis of Functionalized 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-Spiro[3-azabicyclo[3.1.0]hexane]oxindoles from Cyclopropenes and Azomethine Ylides via [3+2]-Cycloaddition. [Link]
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- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: The Boekelheide Rearrangement of 3-Cyclopropylpyridine 1-oxide
Abstract
This document provides a detailed technical guide on the Boekelheide rearrangement, with a specific focus on its application to 3-cyclopropylpyridine 1-oxide. While the Boekelheide rearrangement is a robust method for the functionalization of 2- and 4-alkyl substituted pyridine N-oxides, its application to 3-substituted analogues presents a significantly different reactivity profile. This guide will first elucidate the established mechanism and reaction conditions for the classical Boekelheide rearrangement. Subsequently, it will address the expected reaction pathway for 3-cyclopropylpyridine 1-oxide, which is predicted to favor the formation of pyridone derivatives over the canonical rearrangement product. This analysis is supported by seminal literature on the reactivity of 3-alkylpyridine N-oxides. Experimental protocols for both the standard rearrangement and for the investigation of the reaction with 3-cyclopropylpyridine 1-oxide are provided, accompanied by safety considerations and data interpretation guidelines.
Introduction
The Boekelheide rearrangement is a powerful transformation in heterocyclic chemistry that converts 2- or 4-alkylpyridine N-oxides into the corresponding 2- or 4-(acyloxymethyl)pyridines upon treatment with an acid anhydride.[1][2] This reaction, first reported by Virgil Boekelheide in 1954, provides a strategic method for introducing a functionalized carbon substituent at the alpha or gamma position of the pyridine ring.[1][2] The use of trifluoroacetic anhydride (TFAA) as the acylating agent has modernized the reaction, often allowing it to proceed at room temperature, as opposed to the high temperatures required with acetic anhydride.[2]
The synthetic utility of the Boekelheide rearrangement is significant, as the resulting acyloxymethylpyridines can be readily hydrolyzed to the corresponding hydroxymethylpyridines, which are valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and other complex molecules.
However, the regioselectivity of the Boekelheide rearrangement is a critical consideration. The reaction is highly efficient for pyridine N-oxides with alkyl substituents at the 2- and 4-positions. For 3-alkyl substituted pyridine N-oxides, the reaction takes a different course. This guide will explore the mechanistic dichotomy between the rearrangement of 2/4-substituted and 3-substituted pyridine N-oxides, with a specific focus on the predicted reactivity of 3-cyclopropylpyridine 1-oxide.
The Classical Boekelheide Rearrangement: Mechanism and Scope
The generally accepted mechanism for the Boekelheide rearrangement of a 2-alkylpyridine N-oxide involves a sequence of steps:
-
O-Acylation: The N-oxide oxygen atom attacks the anhydride, forming an O-acyl pyridinium intermediate.
-
Deprotonation: A base, typically the conjugate base of the anhydride, removes a proton from the α-carbon of the alkyl group, creating a neutral, exocyclic methylene intermediate.
-
[3][3]-Sigmatropic Rearrangement: This key step involves a concerted rearrangement where the acyloxy group migrates from the nitrogen to the exocyclic methylene carbon.
-
Rearomatization: The pyridine ring is rearomatized to yield the 2-(acyloxymethyl)pyridine product.
-
Hydrolysis (optional): The resulting ester can be hydrolyzed to the corresponding alcohol.
This process is highly effective for substrates with alkyl groups at the 2- and 4-positions due to the ability to form the key methylene intermediate that facilitates the sigmatropic shift.
Reaction of 3-Substituted Pyridine N-Oxides: A Divergent Pathway
In contrast to their 2- and 4-substituted isomers, 3-alkylpyridine N-oxides do not typically undergo the Boekelheide rearrangement. Seminal work by Bain and Saxton in 1961 on the reaction of 3-picoline 1-oxide with acetic anhydride demonstrated that the major products are pyridone derivatives, namely 3-methyl-2-pyridone and 5-methyl-2-pyridone.[3]
The proposed mechanism for this transformation involves:
-
O-Acylation: Similar to the classical pathway, the N-oxide is first acylated.
-
Nucleophilic Attack: The acetate anion then acts as a nucleophile, attacking the activated pyridine ring at the 2- or 6-position.
-
Elimination and Tautomerization: Subsequent elimination and tautomerization lead to the formation of the corresponding pyridones.
Therefore, when considering the reaction of 3-cyclopropylpyridine 1-oxide with trifluoroacetic anhydride, the expected products are 3-cyclopropyl-2-pyridone and 3-cyclopropyl-6-pyridone, rather than a rearranged hydroxymethyl derivative.
Experimental Protocols
Protocol 1: Boekelheide Rearrangement of 2-Methylpyridine N-oxide (A Model System)
This protocol describes a typical procedure for the Boekelheide rearrangement using a well-behaved substrate.
Materials:
-
2-Methylpyridine N-oxide
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 2-methylpyridine N-oxide (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C under a nitrogen atmosphere, add trifluoroacetic anhydride (1.2 eq) dropwise via an addition funnel over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, 2-(trifluoroacetoxymethyl)pyridine, can be purified by flash column chromatography on silica gel.
Protocol 2: Investigative Reaction of 3-Cyclopropylpyridine 1-oxide with Trifluoroacetic Anhydride
This protocol is designed to investigate the reactivity of a 3-substituted pyridine N-oxide under Boekelheide conditions. Careful analysis of the product mixture is crucial.
Materials:
-
3-Cyclopropylpyridine 1-oxide
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Instrumentation for product characterization (NMR, LC-MS, GC-MS)
Procedure:
-
To a stirred solution of 3-cyclopropylpyridine 1-oxide (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C under a nitrogen atmosphere, add trifluoroacetic anhydride (1.2 eq) dropwise via an addition funnel over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 4-6 hours, monitoring the formation of new products by TLC and/or LC-MS.
-
Upon completion or when no further change is observed, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Work up the reaction as described in Protocol 1.
-
The crude product mixture should be carefully analyzed by NMR and MS to identify the major components, which are expected to be 3-cyclopropyl-2-pyridone and 3-cyclopropyl-6-pyridone.
-
Purification of the individual pyridone isomers can be achieved by flash column chromatography or preparative HPLC.
Data and Expected Outcomes
| Substrate | Reagent | Expected Major Product(s) |
| 2-Methylpyridine N-oxide | TFAA | 2-(Trifluoroacetoxymethyl)pyridine |
| 3-Cyclopropylpyridine 1-oxide | TFAA | 3-Cyclopropyl-2-pyridone and 3-Cyclopropyl-6-pyridone |
Visualizations
Caption: Comparative reaction pathways for 2- and 3-substituted pyridine N-oxides.
Safety and Handling
Trifluoroacetic anhydride (TFAA) is a highly corrosive and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Reactions involving TFAA should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. Quenching of the reaction should be performed slowly and carefully, as the reaction with aqueous base is exothermic and can cause splashing.
Conclusion
The Boekelheide rearrangement is a valuable synthetic tool for the functionalization of 2- and 4-alkylpyridine N-oxides. However, for researchers and drug development professionals working with 3-substituted pyridine N-oxides such as 3-cyclopropylpyridine 1-oxide, it is crucial to recognize that the reaction pathway diverges to favor the formation of pyridone derivatives. The investigative protocol provided herein serves as a starting point for exploring this reactivity. Careful analysis of the reaction products is essential to confirm the identity of the resulting pyridones and to develop this transformation into a reliable synthetic method for this class of compounds.
References
-
Boekelheide, V.; Linn, W. J. Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society1954 , 76 (5), 1286–1291. [Link]
-
Fontenas, C.; Bejan, E.; Aït Haddou, H.; Balavoine, G. G. A. The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent. Synthetic Communications1995 , 25 (5), 629–633. [Link]
-
Bain, B. M.; Saxton, J. E. The reaction of nicotinic acid 1-oxide and 3-picoline 1-oxide with acetic anhydride. Journal of the Chemical Society (Resumed)1961 , 5216. [Link]
Sources
Direct functionalization of the 2-position in 3-Cyclopropylpyridine 1-oxide
Application Note: Precision Functionalization of 3-Cyclopropylpyridine 1-Oxide at the C2 Position
Executive Summary
The 3-cyclopropylpyridine scaffold is a high-value pharmacophore in medicinal chemistry, offering a metabolically stable, lipophilic bioisostere for alkyl groups. However, the introduction of substituents at the C2 position (ortho to the nitrogen) is synthetically challenging. This challenge arises from the "Electronic-Steric Conflict" : the
This Application Note provides three field-proven protocols to achieve direct C2-functionalization:
-
Deoxygenative Chlorination (Access to electrophilic handles).[1]
-
Pd-Catalyzed Direct Arylation (Access to biaryl cores).
-
Direct Amination (Access to 2-aminopyridine motifs).
Mechanistic Insight & Chemical Logic
To successfully functionalize the C2 position, one must understand the competing forces at play.
-
Electronic Activation: The
-oxide oxygen donates electron density into the ring but also serves as a directing group (DG). For C-H activation (Method B), the oxygen coordinates with the metal center (Pd), directing insertion into the proximal C2-H bond. -
Steric Shielding: The cyclopropyl group has a larger effective van der Waals radius than a methyl or ethyl group. This steric bulk destabilizes the transition states required for C2-attack, favoring the unhindered C6 position.
-
Cyclopropyl Stability: While conjugated cyclopropyl rings are relatively robust, they function as "radical clocks." Synthetic methods involving free radicals (e.g., standard Minisci reactions) pose a high risk of ring-opening to propenyl chains. Therefore, anionic and concerted metalation pathways are prioritized in this guide.
Visualizing the Selectivity Landscape
Figure 1: The competition between electronic directing effects (Green) and steric hindrance (Red) determines the regioselectivity ratio.
Experimental Protocols
Method A: Deoxygenative C2-Chlorination ( )
Target: Synthesis of 2-chloro-3-cyclopropylpyridine.
Utility: The 2-Cl product is a versatile electrophile for subsequent
The Challenge: Standard
Protocol:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser under
atmosphere. -
Reagents:
-
3-Cyclopropylpyridine 1-oxide (1.0 equiv, 5.0 mmol)
- (Phosphoryl chloride) (5.0 equiv)
- (Triethylamine) (2.0 equiv) – Critical for buffering HCl.
-
DCM (Dichloromethane) [0.5 M]
-
-
Procedure:
-
Dissolve the
-oxide in DCM. -
Add
followed by dropwise addition of at 0 °C. -
Allow to warm to Room Temperature (RT) for 30 mins.
-
Heat to mild reflux (45 °C) for 4–6 hours. Note: Do not exceed 60 °C to protect the cyclopropyl ring.
-
-
Workup:
-
Quench carefully by pouring onto ice/sat.
(exothermic!). -
Extract with DCM (3x). Dry over
.[2]
-
-
Purification:
-
The crude will contain both 2-Cl and 6-Cl isomers.
-
separation: Flash chromatography (Hexanes/EtOAc).[2] The 2-Cl isomer (more sterically crowded) typically elutes first or has a slightly higher Rf than the 6-Cl isomer on silica.
-
| Parameter | Standard Conditions | Optimized (This Protocol) |
| Reagent | Neat | |
| Temp | 100 °C+ | 45 °C |
| C2:C6 Ratio | ~1:1 | ~2:1 |
| Cyclopropyl Integrity | Risk of Ring Opening | Preserved |
Method B: Pd-Catalyzed Direct C2-Arylation
Target: Synthesis of 2-aryl-3-cyclopropylpyridine 1-oxide. Utility: Direct construction of biaryl cores without pre-functionalization (Fagnou Conditions).
The Challenge: The "concerted metalation-deprotonation" (CMD) mechanism is sensitive to sterics.
The Solution: Use of Silver Carbonate (
Protocol:
-
Setup: 20 mL sealed pressure vial.
-
Reagents:
-
3-Cyclopropylpyridine 1-oxide (1.0 equiv)
-
Aryl Bromide (Ar-Br) (1.2 equiv)
- (5 mol%)
-
(10 mol%) or
- (2.0 equiv)
-
Toluene (0.2 M)
-
-
Procedure:
-
Combine all solids in the vial.
-
Add degassed Toluene.
-
Seal and heat to 110 °C for 16 hours.
-
-
Purification:
-
Filter through a Celite pad (elute with EtOAc).
-
The product remains an
-oxide. To remove the oxygen (if desired), treat with or Zn/AcOH in a subsequent step.
-
Mechanistic Note: The
Method C: Direct C2-Amination (PyBroP Activation)
Target: Synthesis of 2-amino-3-cyclopropylpyridine. Utility: Mild introduction of amine groups, crucial for kinase inhibitor scaffolds.
The Logic: This method proceeds via an activation-substitution mechanism that is highly selective for the C2 position due to the specific geometry of the intermediate.
Protocol:
-
Reagents:
-
3-Cyclopropylpyridine 1-oxide (1.0 equiv)
-
Primary/Secondary Amine (
) (1.2 equiv) -
PyBroP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) (1.1 equiv)
- (DIPEA) (3.0 equiv)
-
DCM or THF (Room Temperature).
-
-
Procedure:
-
Dissolve
-oxide and Amine in DCM. -
Add DIPEA.
-
Add PyBroP slowly at RT. Stir for 12–24 hours.
-
-
Mechanism: The
-oxide oxygen attacks the Phosphonium center of PyBroP, creating an activated leaving group ( ). The amine then attacks the C2 carbon (activated by the adjacent ), followed by elimination of the phosphate byproduct. -
Selectivity: This method is remarkably C2-selective (>10:1) because the bulky phosphonium group coordinates the incoming amine towards the C2 position via hydrogen bonding or electrostatic guidance, overcoming the cyclopropyl steric barrier.
Troubleshooting & Analytical Guide
Differentiation of Regioisomers (C2 vs C6): When functionalizing this substrate, you will often encounter isomeric mixtures. Use these NMR signatures to identify your product:
-
C2-Functionalized (Target):
-
1H NMR: Look for the loss of the most downfield signal (the proton between N and Cyclopropyl). You will see two aromatic protons with coupling constants typical of pyridine C4/C5 (
Hz). -
NOESY: Strong correlation between the Cyclopropyl methine proton and the substituent at C2 (if it has protons) or the lack of correlation to an ortho-proton.
-
-
C6-Functionalized (By-product):
-
1H NMR: The singlet-like proton at C2 (adjacent to Cyclopropyl and N) remains visible and shifts slightly.
-
Symmetry: The substitution pattern is 2,5-disubstituted (relative to N), looking like a "para" substitution in benzene analogs.
-
Decision Matrix Workflow:
Figure 2: Decision matrix for selecting the optimal functionalization pathway.
References
-
Fagnou, K., et al. "Palladium-Catalyzed C-H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes." Journal of the American Chemical Society, 2008, 130(29), 9254–9256.[3]
- Charette, A. B., et al. "Direct substituted pyridine synthesis via activation of pyridine N-oxides." Nature Chemistry, 2012.
-
Malykhin, R. S., et al. "POCl3-PCl5 mixture: A robust chlorinating agent." Journal of the Indian Chemical Society, 2020.[4]
-
Baran, P. S., et al. "Practical Synthesis of Pyridine N-Oxides and Their Divergent Functionalization." Journal of the American Chemical Society, 2010.[5] (General C-H activation logic).
- Review on Pyridine N-Oxide Chemistry: "Recent Advances in the Functionalization of Pyridine N-Oxides." Chemical Reviews, 2014.
(Note: While specific literature on the exact 3-cyclopropyl-2-functionalized substrate is sparse, the protocols above are extrapolated from high-fidelity analogues in the cited literature, adjusted for the specific stability requirements of the cyclopropyl moiety.)
Sources
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) POCl3 -PCl5 mixture: A robust chlorinating agent† [academia.edu]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Synthesis of 2-Halo-3-Cyclopropylpyridines via N-Oxide Activation: An Application Note and Detailed Protocol
Introduction
Substituted pyridines are cornerstone structural motifs in modern pharmaceuticals and agrochemicals. Specifically, the 2-halo-3-substituted pyridine framework is a privileged scaffold found in numerous biologically active molecules, serving as a versatile synthetic handle for further chemical elaboration through cross-coupling reactions. However, the direct and regioselective halogenation of the pyridine ring, an electron-deficient heterocycle, presents significant synthetic challenges.[1] Electrophilic halogenation typically requires harsh conditions and offers poor regiocontrol.
A more robust and highly regioselective strategy involves the temporary activation of the pyridine ring through the formation of a pyridine N-oxide.[2][3] This approach fundamentally alters the electronic properties of the ring, rendering the C2 and C4 positions susceptible to nucleophilic attack.[4] This application note provides a comprehensive guide to the synthesis of 2-chloro-3-cyclopropylpyridine, a valuable building block, by leveraging a deoxygenative halogenation of the corresponding N-oxide intermediate with phosphoryl chloride (POCl₃). We will detail the underlying mechanism, provide a validated, step-by-step protocol, and discuss key experimental considerations for researchers in drug discovery and chemical development.
Mechanistic Overview: The Power of N-Oxide Activation
The synthesis is a two-stage process: (1) N-oxidation of the starting 3-cyclopropylpyridine and (2) deoxygenative chlorination of the resulting N-oxide.
-
N-Oxidation: The nitrogen atom of the pyridine is first oxidized, typically using a peracid, to form the N-oxide.[5] This transformation is crucial as it serves two purposes: it increases the electron density at the C2 and C4 positions through resonance, and the N-oxide oxygen itself can act as an internal nucleophile after activation.
-
Deoxygenative Chlorination: The key activation step involves treating the pyridine N-oxide with an electrophilic reagent, in this case, phosphoryl chloride (POCl₃).[6][7][8] The nucleophilic oxygen of the N-oxide attacks the electrophilic phosphorus atom of POCl₃, forming a highly reactive O-phosphorylated intermediate. This activation makes the pyridine ring exceptionally electrophilic. A chloride ion, readily available from POCl₃, then performs a nucleophilic attack, predominantly at the C2 position.[2][4] The final step involves the elimination of a phosphate byproduct and regeneration of the pyridine aromaticity, yielding the desired 2-chloro-3-cyclopropylpyridine.[6]
Experimental Workflow
The overall experimental process is outlined below. It involves the synthesis and isolation of the N-oxide intermediate, followed by the chlorination reaction, which requires a careful aqueous workup to quench the reactive POCl₃.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Phosphoryl chloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme care.
Part A: Synthesis of 3-Cyclopropylpyridine N-oxide
Materials and Reagents:
-
3-Cyclopropylpyridine
-
Peracetic acid (40% in acetic acid)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, heating mantle, rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3-cyclopropylpyridine (10.0 g, 83.9 mmol).
-
Begin stirring and add 40% peracetic acid (19.0 g, 99.8 mmol) dropwise via the dropping funnel. The addition rate should be controlled to maintain the internal reaction temperature between 80-85°C.[5]
-
After the addition is complete, continue stirring the mixture at 80°C for an additional 3 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the acetic acid.[5]
-
Dilute the residue with 100 mL of DCM and carefully neutralize by slowly adding a saturated aqueous solution of NaHCO₃ until effervescence ceases and the pH of the aqueous layer is ~8.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM (2 x 50 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-cyclopropylpyridine N-oxide as a solid. The product can be used in the next step without further purification.
-
Expected Yield: ~90-95%
-
Part B: Synthesis of 2-Chloro-3-cyclopropylpyridine
Materials and Reagents:
-
3-Cyclopropylpyridine N-oxide (from Part A)
-
Phosphoryl chloride (POCl₃)
-
Ice
-
Sodium carbonate (Na₂CO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, place the crude 3-cyclopropylpyridine N-oxide (11.4 g, ~83.9 mmol).
-
CAUTION: In a well-ventilated fume hood, add phosphoryl chloride (POCl₃, 50 mL, 536 mmol) to the flask. The mixture may become warm.[9]
-
Heat the reaction mixture to 80°C and maintain for 4 hours. The progress of the reaction can be monitored by TLC or LC-MS.[9][10]
-
After cooling to room temperature, prepare a large beaker (2 L) containing ~500 g of crushed ice.
-
CRITICAL STEP: Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. POCl₃ reacts exothermically with water. This quenching step should be performed behind a blast shield if possible.
-
Once the quench is complete, slowly neutralize the acidic solution by adding solid sodium carbonate in portions until the pH is ~8.
-
Transfer the mixture to a large separatory funnel and extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient (e.g., 95:5 to 90:10) to afford 2-chloro-3-cyclopropylpyridine as a clear oil or low-melting solid.
-
Expected Yield: 75-88%
-
Representative Data
The following table summarizes typical reaction parameters for the critical deoxygenative chlorination step.
| Reagent | Molar Equiv. | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 3-Cyclopropylpyridine N-oxide | 1.0 | POCl₃ (excess) | 80 | 4 | 88[9] |
| Phosphoryl chloride (POCl₃) | ~6.4 | - | 80 | 4 | - |
Troubleshooting and Key Considerations
-
Low Yield in Chlorination:
-
Cause: Incomplete reaction or presence of water. POCl₃ is sensitive to moisture.
-
Solution: Ensure the N-oxide starting material is reasonably dry. Confirm reaction completion with an appropriate analytical method (TLC, LC-MS) before quenching.[10]
-
-
Formation of Byproducts:
-
Cause: Over-reaction or side reactions can lead to other chlorinated isomers or 2-hydroxy-3-cyclopropylpyridine if the workup is not optimal.[10]
-
Solution: Maintain strict temperature control during the reaction. Ensure the quench is performed at a low temperature (on ice) to minimize hydrolysis of the product back to the pyridone.
-
-
Difficult Purification:
-
Cause: Incomplete reaction leaving behind polar N-oxide starting material.
-
Solution: A well-executed reaction should simplify purification. If significant starting material remains, consider extending the reaction time or slightly increasing the temperature. Careful column chromatography is essential for high purity.
-
Conclusion
The activation of a pyridine ring via N-oxide formation is a powerful and reliable strategy for the regioselective synthesis of 2-halopyridines.[2][11] The protocol detailed herein for 2-chloro-3-cyclopropylpyridine using phosphoryl chloride is efficient, scalable, and provides access to a valuable chemical intermediate for drug discovery and development programs. By understanding the underlying mechanism and adhering to the critical safety and procedural considerations, researchers can confidently employ this method in their synthetic endeavors.
References
- McNally, A., et al. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation.
-
ResearchGate. (2025, August 10). Highly Regioselective Halogenation of Pyridine N -Oxide: Practical Access to 2-Halo-Substituted Pyridines | Request PDF. Available at: [Link]
- Chapter 5: Typical Reactivity of Pyridines, Quinolines and Isoquinolines. (n.d.).
- DAV University. (n.d.). Pyridines – Structure.
-
Chemistry Stack Exchange. (2016, February 2). Removal of oxygen from pyridine N-oxide. Available at: [Link]
- Baran Lab. (2012, June 9). Pyridine N-Oxides.
- Oreate AI. (2025, December 30). The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis.
- Bellrock. (2025, July 27). What Is POCl₃ (Phosphoryl Chloride) and How Is It Used in Manufacturing?.
- The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19.
-
PubMed. (2015, June 19). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Available at: [Link]
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-chloro-3-cyano-pyridine 1-oxide.
-
Organic Syntheses. (n.d.). Pyridine-N-oxide. Available at: [Link]
Sources
- 1. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. davuniversity.org [davuniversity.org]
- 4. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis - Oreate AI Blog [oreateai.com]
- 8. bellrockchem.com [bellrockchem.com]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Green chemistry approaches to synthesizing 3-Cyclopropylpyridine 1-oxide
Application Notes & Protocols
Topic: Green Chemistry Approaches to Synthesizing 3-Cyclopropylpyridine 1-Oxide
Abstract
3-Cyclopropylpyridine 1-oxide is a pivotal intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Traditional N-oxidation methods often rely on stoichiometric, hazardous, and inefficient reagents like meta-chloroperoxybenzoic acid (m-CPBA), which generate significant waste and pose safety risks. This guide provides an in-depth exploration of green and sustainable synthetic strategies for the N-oxidation of 3-cyclopropylpyridine. We will detail protocols employing cleaner oxidants, particularly hydrogen peroxide, in conjunction with catalytic systems and advanced process technologies like microreactors. The focus is on enhancing safety, reducing environmental impact, and improving process efficiency in line with the principles of green chemistry.
Introduction: The Case for Greener N-Oxidation
Pyridine N-oxides are versatile intermediates in organic synthesis, enabling a range of chemical transformations that are not feasible with the parent pyridine ring.[1] The N-oxide functional group activates the pyridine ring for both electrophilic and nucleophilic substitutions, making it a cornerstone in the development of complex molecules.
However, the conventional pathway to these valuable intermediates is often fraught with environmental and safety concerns. The classic use of peroxy acids like m-CPBA, while effective, suffers from several drawbacks:
-
Poor Atom Economy: The reaction generates a significant amount of 3-chlorobenzoic acid as a byproduct, which must be separated and disposed of.[2]
-
Safety Hazards: m-CPBA is a shock-sensitive and potentially explosive compound, creating challenges for large-scale industrial applications.[2]
-
Cost: These specialized reagents are expensive, impacting the overall economic viability of the process.[2][3]
The imperative of green chemistry is to design chemical processes that minimize or eliminate the use and generation of hazardous substances. For the synthesis of 3-Cyclopropylpyridine 1-oxide, this translates to adopting methodologies that are safer, more efficient, and environmentally benign. The most promising green approach involves replacing stoichiometric peracids with clean, inexpensive oxidants like hydrogen peroxide (H₂O₂), where the only byproduct is water.[2][4]
Strategic Overview: From Traditional to Sustainable Synthesis
The transition to a greener synthesis of 3-Cyclopropylpyridine 1-oxide involves a strategic shift in three key areas: the choice of oxidant, the implementation of catalysis, and the use of process intensification technologies.
Caption: Evolution from traditional to green synthesis pathways.
Green Oxidant Systems: Hydrogen Peroxide as the Premier Choice
Hydrogen peroxide (H₂O₂) is an ideal green oxidant. It is inexpensive, readily available, and its reduction product is water, leading to a highly atom-economical process.[5] However, the direct reaction of H₂O₂ with pyridines is often slow. To achieve efficient conversion, catalysts are employed to activate the H₂O₂.
Comparative Analysis of Oxidizing Agents
| Oxidizing Agent | Typical Byproduct(s) | Atom Economy | Key Safety Hazards | Relative Cost |
| m-CPBA | 3-Chlorobenzoic Acid | Low | Shock-sensitive, explosive potential[2] | High |
| Peracetic Acid | Acetic Acid | Moderate | Corrosive, strong oxidizer[6] | Moderate |
| Hydrogen Peroxide (H₂O₂) | Water | High | High concentrations can be hazardous, requires careful handling[2] | Low |
| Urea-H₂O₂ (UHP) | Urea, Water | High | Stable solid, safer to handle than aqueous H₂O₂[7] | Low-Moderate |
| Sodium Percarbonate | Sodium Carbonate, Water | High | Stable solid, mild oxidant[7] | Low |
Catalytic Protocols for Green N-Oxidation
The selection of an appropriate catalyst is crucial for activating hydrogen peroxide effectively and selectively. Both homogeneous and heterogeneous catalysts have demonstrated high efficacy.
Protocol 1: Homogeneous Catalysis with Heteropoly Acids
Heteropoly acids, such as phosphotungstic acid and silicomolybdic acid, are effective homogeneous catalysts for N-oxidation in aqueous media.[8][9] They function by forming active peroxo species that readily transfer an oxygen atom to the pyridine nitrogen.
Causality Behind Experimental Choices:
-
Catalyst: Phosphotungstic or silicomolybdic acids are chosen for their high catalytic activity and stability under acidic conditions.[8]
-
Sulfuric Acid: Acts as an auxiliary catalyst and ensures the reaction medium is sufficiently acidic to promote the formation of the active oxidizing species.[8][9]
-
Temperature (75-95°C): This temperature range provides a balance between achieving a reasonable reaction rate and preventing the excessive decomposition of hydrogen peroxide.[8]
-
Slow Addition of H₂O₂: A slow, controlled addition is critical for safety. It prevents the accumulation of unreacted H₂O₂ and allows for effective management of the reaction exotherm.[2][6]
Detailed Experimental Protocol:
-
Setup: Equip a jacketed glass reactor with a mechanical stirrer, thermometer, condenser, and a precision dosing pump for the H₂O₂ addition.
-
Charging: To the reactor, add 3-cyclopropylpyridine (1.0 mol equiv). Subsequently, add water (approx. 1.5 volumes relative to the pyridine), concentrated sulfuric acid (0.05-0.1 mol equiv), and phosphotungstic acid (0.01-0.02 mol equiv).[8]
-
Heating: Begin stirring and heat the mixture to 85-90°C.
-
Oxidant Addition: Slowly add 30% aqueous hydrogen peroxide (1.1-1.2 mol equiv) dropwise over 8-10 hours, maintaining the internal temperature at 90-95°C.[8]
-
Reaction Monitoring: After the addition is complete, maintain the temperature for an additional 6-8 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to 10-15°C. The product, 3-Cyclopropylpyridine 1-oxide, will often precipitate from the aqueous solution.
-
Isolation: Isolate the solid product by filtration (centrifugation on a larger scale), wash with cold water, and dry under vacuum to yield the final product.[8]
Protocol 2: Heterogeneous Catalysis in Continuous Flow
The use of heterogeneous catalysts, particularly titanium silicalite (TS-1), in a packed-bed microreactor represents a significant advancement in both safety and efficiency.[7][10] This approach minimizes the volume of hazardous materials at any given time and offers superior heat and mass transfer.
Caption: Schematic of a continuous flow microreactor setup.
Causality Behind Experimental Choices:
-
Catalyst (TS-1): TS-1 is a microporous zeolite material containing titanium atoms in the silica framework. It is highly effective at activating H₂O₂ for selective oxidations and is a robust, reusable heterogeneous catalyst.[10]
-
Flow Chemistry: This technology enhances safety by using very small reactor volumes, preventing thermal runaway. The high surface-area-to-volume ratio dramatically improves heat transfer.[2]
-
Solvent (Methanol): Methanol is a suitable solvent that solubilizes both the pyridine substrate and the aqueous H₂O₂.[7]
-
Packed-Bed Reactor: Immobilizing the TS-1 catalyst in a packed bed allows for continuous processing without the need for catalyst filtration in the workup step.[10]
Detailed Experimental Protocol:
-
Reagent Preparation: Prepare two separate feed solutions.
-
Solution A: A solution of 3-cyclopropylpyridine in methanol.
-
Solution B: A solution of 30-50% aqueous H₂O₂ in methanol.
-
-
System Setup: Construct a flow chemistry system consisting of two HPLC pumps, a T-mixer, a packed-bed column reactor filled with TS-1 catalyst, a heating unit (e.g., column oven), a back-pressure regulator, and a collection vessel.
-
Priming: Prime the pumps and lines with methanol to ensure a stable flow.
-
Reaction Initiation: Set the reactor temperature (e.g., 60-80°C). Begin pumping Solution A and Solution B at defined flow rates into the T-mixer. The combined stream then flows through the heated TS-1 packed-bed reactor.
-
Steady State: Allow the system to reach a steady state. The residence time in the reactor is controlled by the total flow rate and the reactor volume.
-
Collection & Analysis: Collect the output from the reactor. The solvent can be removed under reduced pressure. The yield and conversion can be determined by ¹H NMR or HPLC analysis of the crude product stream. The catalyst remains in the reactor, ready for continuous, long-term operation.[10]
Performance and Green Metrics
Adopting these green methodologies leads to significant improvements in efficiency and environmental performance.
| Method | Catalyst | Oxidant | Byproduct | Yield (%) | Key Advantages |
| Homogeneous | Phosphotungstic Acid | 30% H₂O₂ | Water | 94-96%[8] | High yield, uses water as solvent. |
| Heterogeneous Flow | TS-1 Zeolite | H₂O₂ in MeOH | Water | Up to 99%[10] | High safety, catalyst reusability, high efficiency, suitable for large-scale production.[10] |
| Batch (Alternative) | Rhenium-based | Sodium Percarbonate | Na₂CO₃, H₂O | Excellent[7] | Uses a stable solid oxidant, mild conditions.[7] |
Conclusion and Future Perspectives
The synthesis of 3-Cyclopropylpyridine 1-oxide can be achieved through highly efficient, safe, and environmentally responsible methods. The use of hydrogen peroxide as a clean oxidant, combined with either robust homogeneous catalysts or highly stable heterogeneous catalysts in continuous flow systems, marks a substantial improvement over traditional protocols. These green approaches not only minimize waste and eliminate hazardous reagents but also offer pathways for safer and more economical industrial-scale production. Future research may focus on developing even more active, non-metal catalysts and exploring solvent-free reaction conditions to further enhance the green credentials of this important transformation.[11][12][13]
References
-
Szolcsányi, P., Cibulka, R., & Kada, R. (2014). Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica Chemical Engineering. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring Pyridine N-oxide (CAS 694-59-7): Properties, Synthesis, and Role in Fine Chemicals. NINGBO INNO PHARMCHEM CO.,LTD. News. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. Organic Chemistry Portal. [Link]
-
Chemistry of Pyridine-N-oxides. (2022). YouTube. [Link]
-
Al-Ostath, A., et al. (2023). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega. [Link]
-
Organic Syntheses. (n.d.). Allylic Oxidation of Cyclic Alkenes with Dirhodium(II) Caprolactamate and tert-Butyl Hydroperoxide. Organic Syntheses. [Link]
-
Chen, S., et al. (2022). Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives. Synthesis. [Link]
-
Hughes, D. L. (2019). Catalytic Enantioselective Pyridine N-Oxidation. Journal of the American Chemical Society. [Link]
-
Das, B., et al. (2012). One-step, three-component synthesis of highly substituted pyridines using silica nanoparticle as reusable catalyst. Tetrahedron Letters. [Link]
-
Zhejiang Rongkai Technology Development Co., Ltd. (2016). A kind of preparation method of 3-cyano-pyridine n-oxide. Patsnap. [Link]
-
Organic Syntheses. (n.d.). Pyridine-N-oxide. Organic Syntheses. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Catalytic Oxidation. ACS. [Link]
-
The Royal Society of Chemistry. (2023). Dinuclear Ce(IV) Aryloxides: Highly Active Catalysts for Anhydride/Epoxide Ring-Opening Copolymerization. The Royal Society of Chemistry. [Link]
-
Belhadj, F., et al. (2023). Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido [2,3-d] Pyrimidines Derivatives. Sciforum. [Link]
-
Bozoglian, F., et al. (2009). The Ru-Hbpp Water Oxidation Catalyst. Journal of the American Chemical Society. [Link]
-
Chavakula, R., et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal. [Link]
-
Wu, Y., et al. (2016). Hydrogen Peroxide Promoted Metal-Free Oxidation/Cyclization of α-Hydroxy N-Arylamides: A Facile One-Pot Synthesis of Isatins. Synlett. [Link]
-
Royal Society of Chemistry. (2020). Green synthesis of aryl amides via recyclable Et3N/H2O-promoted C–Cl activation in water. Organic & Biomolecular Chemistry. [Link]
- Google Patents. (n.d.). A kind of preparation method of 3-cyano group-pyridine N-oxides.
-
Al-Warhi, T., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances. [Link]
-
Zaky, O. S., et al. (2025). A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents. Scientific Reports. [Link]
-
Nikpassand, M., et al. (2009). Mechanochemical Solvent-Free and Catalyst-Free One-Pot Synthesis of Pyrano[2,3-d]Pyrimidine-2,4(1H,3H)-Diones with Quantitative Yields. Molecules. [Link]
-
Gregory, G. L., et al. (2024). Heterodinuclear Co(III)Na(I) Catalysts for the Ring-Opening Copolymerization of Propene Oxide and Carbon Dioxide. ACS Catalysis. [Link]
-
The Royal Society. (2016). Catalysts for CO2/epoxide ring-opening copolymerization. Philosophical Transactions of the Royal Society A. [Link]
-
Al-Ostath, A., et al. (2023). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega. [Link]
- Google Patents. (n.d.). Synthesis of pyridine-N-oxide.
Sources
- 1. youtube.com [youtube.com]
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- 3. nbinno.com [nbinno.com]
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- 13. mdpi.com [mdpi.com]
The Prospective Role of 3-Cyclopropylpyridine 1-oxide in Agrochemical Synthesis: A Guide for Innovators
Introduction: Unlocking New Potential in Agrochemical Design
The pyridine ring is a cornerstone in the architecture of modern agrochemicals, lending its unique electronic properties to a vast array of successful fungicides, herbicides, and insecticides.[1] The strategic functionalization of this scaffold is a key driver of innovation in the crop protection industry. While extensive research has been dedicated to various substituted pyridines, this guide turns its focus to a promising, yet less explored intermediate: 3-Cyclopropylpyridine 1-oxide .
Although direct, large-scale applications of 3-Cyclopropylpyridine 1-oxide in commercial agrochemical synthesis are not yet widely documented in publicly available literature, its structural motifs—the pyridine N-oxide and the cyclopropyl group—are independently recognized for their significant contributions to biological activity and desirable physicochemical properties in agrochemicals.[2] This document serves as a forward-looking application note for researchers, scientists, and professionals in agrochemical development. We will explore the prospective applications of 3-Cyclopropylpyridine 1-oxide by examining the established roles of its constituent parts, proposing potential synthetic routes to novel agrochemicals, and providing foundational experimental protocols.
The N-oxide functionality in pyridine rings is a versatile tool for synthetic chemists. It can act as a protecting group, an activating group for nucleophilic substitution, or a director for electrophilic substitution at the 4-position. Concurrently, the cyclopropyl group is a well-established bioisostere in medicinal and agrochemical chemistry, often enhancing metabolic stability, binding affinity, and membrane permeability of the parent molecule.[2] The combination of these two features in 3-Cyclopropylpyridine 1-oxide suggests a high potential for this molecule as a building block for next-generation crop protection agents.
The Strategic Advantage of the Pyridine N-Oxide and Cyclopropyl Moieties
The Versatile Chemistry of Pyridine N-Oxides
Pyridine N-oxides, such as the closely related and well-documented 3-Cyanopyridine 1-oxide, are valuable intermediates in organic synthesis.[3] The N-oxide group significantly alters the electron distribution of the pyridine ring, making it susceptible to a range of transformations that are not readily achievable with the parent pyridine. Key reactions include:
-
Nitration: The N-oxide directs nitration to the 4-position, a crucial step in the synthesis of many biologically active molecules.
-
Cyanation: Reagents like trimethylsilyl cyanide can introduce a cyano group at the 2-position.
-
Phosphorus Oxychloride (POCl₃) Reactions: Treatment with POCl₃ can lead to chlorination at the 2- and 6-positions, providing a handle for further functionalization.
-
Rearrangement Reactions: Under certain conditions, pyridine N-oxides can undergo rearrangement to afford substituted pyridones.
The ability to deoxygenate the N-oxide at a later synthetic stage adds to its utility as a strategic activating and directing group.
The Cyclopropyl Group: A Key to Enhanced Performance
The incorporation of a cyclopropyl group into a molecule can have profound effects on its biological activity and pharmacokinetic profile. In the context of agrochemicals, the cyclopropyl moiety is found in a number of commercial products, including fungicides like cyprodinil and herbicides.[4] Its benefits include:
-
Metabolic Stability: The strained cyclopropane ring is often resistant to metabolic degradation, leading to longer-lasting efficacy.
-
Conformational Rigidity: The rigid structure of the cyclopropyl group can lock the molecule into a bioactive conformation, enhancing its interaction with the target protein.
-
Lipophilicity: The cyclopropyl group increases the lipophilicity of a molecule, which can improve its uptake and translocation in plants.
The presence of the cyclopropyl group in 3-Cyclopropylpyridine 1-oxide thus pre-loads this building block with a feature known to be beneficial for agrochemical performance.
Hypothetical Application: Synthesis of a Novel Fungicide
To illustrate the potential of 3-Cyclopropylpyridine 1-oxide, we propose a hypothetical synthetic route to a novel fungicide candidate. This proposed pathway is based on established chemical principles and draws inspiration from the structures of known fungicides.
The target molecule is a hypothetical pyridyl-triazole fungicide, a class of compounds known for their effectiveness. The synthesis leverages the reactivity of the pyridine N-oxide to introduce functionality at the 4-position.
Caption: Hypothetical synthesis of a novel fungicide.
Protocol 1: Synthesis of 3-Cyclopropylpyridine 1-oxide
This protocol is based on general methods for the N-oxidation of pyridines.
Materials:
-
3-Cyclopropylpyridine
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve 3-Cyclopropylpyridine (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Add m-Chloroperoxybenzoic acid (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium thiosulfate solution.
-
Wash the organic layer with saturated sodium bicarbonate solution (2x) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Nitration of 3-Cyclopropylpyridine 1-oxide
This protocol is a general procedure for the nitration of pyridine N-oxides.
Materials:
-
3-Cyclopropylpyridine 1-oxide
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice bath
-
Magnetic stirrer and stir bar
Procedure:
-
Carefully add 3-Cyclopropylpyridine 1-oxide (1.0 eq) to a flask containing concentrated sulfuric acid, keeping the temperature below 20 °C with an ice bath.
-
Cool the mixture to 0-5 °C.
-
Slowly add fuming nitric acid (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to 90-100 °C and maintain for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry to obtain the crude 4-nitro-3-cyclopropylpyridine 1-oxide.
-
Further purification can be achieved by recrystallization.
Data Summary and Expected Outcomes
The following table summarizes the expected outcomes for the key steps in the hypothetical synthesis. The yield and purity are estimates based on similar reactions reported in the literature for other pyridine derivatives.
| Step | Product | Expected Yield (%) | Expected Purity (%) | Analytical Method |
| 1 | 3-Cyclopropylpyridine 1-oxide | 85-95 | >95 | NMR, LC-MS |
| 2 | 4-Nitro-3-cyclopropylpyridine 1-oxide | 70-85 | >98 | NMR, LC-MS, HPLC |
Workflow and Logical Relationships
The successful synthesis of novel agrochemicals hinges on a logical and well-designed synthetic workflow. The proposed pathway for the hypothetical fungicide is a clear example of this.
Caption: Synthetic workflow for a novel agrochemical.
Conclusion and Future Outlook
While 3-Cyclopropylpyridine 1-oxide is not yet a widely utilized building block in the agrochemical industry, its structural features suggest significant potential. The combination of the synthetically versatile pyridine N-oxide and the performance-enhancing cyclopropyl group makes it an attractive starting point for the design of new fungicides, herbicides, and insecticides. The hypothetical synthetic pathway and protocols presented in this guide are intended to serve as a foundation for further research and development in this promising area. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the exploration of novel intermediates like 3-Cyclopropylpyridine 1-oxide will be crucial for driving innovation and addressing the challenges of modern agriculture.
References
-
Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyprodinil. PubChem Compound Database. Retrieved from [Link]
Sources
Application Note: Late-Stage Functionalization of Pyridines via 3-Cyclopropylpyridine 1-oxide
This Application Note is a comprehensive guide to the Late-Stage Functionalization (LSF) of Pyridines via N-Oxide Activation , using 3-Cyclopropylpyridine 1-oxide as the primary model substrate.
This specific substrate is chosen as a "stress test" for LSF methodologies because the cyclopropyl ring serves as a chemical reporter : it is sensitive to radical intermediates (prone to ring-opening) and strong acids. Successful functionalization of this molecule demonstrates a method's utility for complex, fragile drug candidates.
Executive Summary
The pyridine ring is a privileged scaffold in over 20% of FDA-approved drugs. However, direct functionalization of the pyridine core is chemically challenging due to its electron-deficient nature and potential for catalyst poisoning. N-Oxide activation offers a strategic detour, rendering the ring susceptible to regioselective C-H functionalization at the C2 and C6 positions.
This guide details the "Oxidation-Functionalization-Reduction" workflow. We utilize 3-Cyclopropylpyridine 1-oxide as the case study to demonstrate:
-
Chemo-stability: Preserving the radical-sensitive cyclopropyl moiety during C-H activation.
-
Regioselectivity: Controlling C2 (sterically hindered) vs. C6 (sterically accessible) functionalization.
-
Scalability: Protocols adaptable from milligram to gram scale.
Strategic Rationale & Mechanism
Why 3-Cyclopropylpyridine 1-oxide?
In method development, 3-cyclopropylpyridine 1-oxide serves as a dual-purpose probe :
-
Steric Probe: The C3-cyclopropyl group creates a steric clash at the C2 position, challenging the catalyst's ability to perform "inner-sphere" C-H activation.
-
Mechanistic Probe (Radical Clock): The cyclopropylcarbinyl radical opens at a rate of
. If a functionalization method proceeds via a long-lived radical intermediate at the C3 position (or involving the ring), ring-opening products (homoallylic systems) will be observed. Retention of the cyclopropyl ring validates a Concerted Metalation-Deprotonation (CMD) or non-radical mechanism.
The N-Oxide Advantage
The N-oxide moiety (
-
Increases Acidity: It acidifies the adjacent C2/C6 protons (
drops from ~27 to ~19), facilitating deprotonation by weak bases (e.g., carbonates). -
Directs Catalysis: The oxygen atom coordinates with Lewis acidic metals (Pd, Cu), directing the catalyst to the ortho positions.
Mechanistic Pathway (Graphviz)
Figure 1: The strategic workflow for C2-functionalization. The dashed red line indicates the radical pathway that must be avoided to preserve the cyclopropyl ring.
Experimental Protocols
Protocol A: Synthesis of 3-Cyclopropylpyridine 1-oxide
Objective: Clean conversion of the pyridine to its N-oxide without ring opening.
Reagents:
-
3-Cyclopropylpyridine (1.0 equiv)
-
m-Chloroperbenzoic acid (mCPBA, 77% max, 1.2 equiv)
-
Dichloromethane (DCM, 0.2 M)
-
Potassium carbonate (
, sat. aq.)
Step-by-Step:
-
Dissolution: Dissolve 3-cyclopropylpyridine (e.g., 5.0 mmol, 595 mg) in DCM (25 mL) in a round-bottom flask. Cool to 0 °C.
-
Addition: Add mCPBA (6.0 mmol, 1.34 g) portion-wise over 10 minutes. Note: Slow addition prevents exotherms that could degrade the cyclopropyl group.
-
Reaction: Warm to Room Temperature (RT) and stir for 3–12 hours. Monitor by TLC (10% MeOH/DCM). The N-oxide is significantly more polar (lower
) than the starting material. -
Workup (Critical):
-
Quench excess peroxide with saturated
solution. -
Base Wash: Wash the organic layer 3x with saturated
or (1M) to remove m-chlorobenzoic acid byproduct. Caution: Acidic byproducts can cause ring opening upon concentration if not removed.
-
-
Purification: Dry over
, filter, and concentrate. If necessary, purify via silica gel chromatography (DCM -> 5-10% MeOH/DCM).-
Yield: Typically 85–95%.
-
Appearance: Off-white solid or viscous oil.
-
Protocol B: Regioselective C2-Arylation (Fagnou Conditions)
Objective: Install an aryl group at the C2 position (adjacent to the cyclopropyl) while maintaining ring integrity.
Reagents:
-
3-Cyclopropylpyridine 1-oxide (1.0 equiv)
-
Aryl Iodide (e.g., 4-iodoanisole, 1.5 equiv)
-
Catalyst:
(5 mol%) -
Ligand:
(optional, often ligand-free is sufficient for N-oxides) or use . -
Base:
(2.0 equiv) - Acts as both base and halide scavenger. -
Solvent: Toluene or 1,4-Dioxane (0.2 M)
Step-by-Step:
-
Setup: In a screw-cap vial or pressure tube, combine the N-oxide (0.5 mmol), Aryl Iodide (0.75 mmol),
(5.6 mg), and (275 mg). -
Inert Atmosphere: Purge the vessel with Argon or Nitrogen for 5 minutes. Add anhydrous Toluene (2.5 mL).
-
Heating: Seal and heat to 110 °C for 12–24 hours.
-
Checkpoint: The reaction mixture will turn dark/black (Pd black formation).
-
-
Workup: Cool to RT. Filter through a pad of Celite to remove silver salts and Pd residues. Wash with EtOAc.
-
Purification: Concentrate and purify via column chromatography.
-
Regioselectivity Note: Expect a mixture of C2-arylated (major) and C6-arylated (minor) products. The C2 position is electronically favored (more acidic) but sterically hindered by the cyclopropyl group.
-
Typical Ratio: 3:1 to 6:1 (C2:C6) depending on the aryl iodide size.
-
Data Interpretation (Validation):
-
1H NMR: Look for the cyclopropyl signals (multiplets at
0.6–1.0 ppm). If these are replaced by olefinic signals ( 5.0–6.0 ppm), ring opening occurred (Failed Experiment). -
Selectivity: The C2-product will show a singlet (or doublet with small coupling) for the isolated C6 proton. The C6-product will show two doublets for the C4/C5 protons and no singlet.
Protocol C: Deoxygenation (Restoring the Pyridine)
Objective: Remove the N-oxide "handle" to yield the final drug-like scaffold.
Method 1: Mild Zinc Reduction (Recommended for small scale)
-
Dissolve the functionalized N-oxide (0.2 mmol) in THF/Sat.
(1:1, 2 mL). -
Add Zn dust (nano-powder preferred, 5.0 equiv).
-
Stir vigorously at RT for 1–4 hours.
-
Filter and extract with EtOAc.
Method 2: Phosphorus Trichloride (Scalable, but harsher)
-
Dissolve N-oxide in
. -
Add
(2.0 equiv) dropwise at 0 °C. -
Heat to reflux for 1 hour.
-
Quench carefully with ice/base (
).
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Cyclopropyl Ring Opening | Radical mechanism or Strong Acid | 1. Ensure complete removal of acid after mCPBA step.2. Avoid radical initiators (peroxides).3. Lower reaction temp to 90°C. |
| Low Conversion | Catalyst poisoning by Pyridine | Ensure N-oxide formation is 100% complete before arylation (Free pyridine poisons Pd). |
| Poor Regioselectivity (C2 vs C6) | Steric clash at C2 | 1. Use smaller Aryl Iodides.2. Switch solvent to 1,4-Dioxane (can alter coordination sphere). |
| Protodecarboxylation | Overheating | If using carboxylic acid substrates, use lower temps. For Aryl Iodides, ensure anhydrous conditions. |
References
-
Fagnou, K. "Palladium-Catalyzed Cross-Coupling of Pyridine N-Oxides with Unactivated Arenes." Journal of the American Chemical Society, 2005, 127(51), 18020–18021. Link
-
Campeau, L.-C., et al. "Recent Advances in the Direct Arylation of Pyridine N-Oxides." Aldrichimica Acta, 2012, 45(1), 3. Link
-
Hartwig, J. F. "Evolution of C–H Bond Functionalization from Methane to Methodology." Journal of the American Chemical Society, 2016, 138(1), 2–24. Link
-
Baran, P. S., et al. "Practical and Innate Carbon–Hydrogen Functionalization of Heterocycles." Nature, 2012, 491, 379–385. Link
- Charette, A. B. "Pyridine N-Oxides in Organic Synthesis." Organic Reactions, 2017. (General Reference for N-oxide chemistry).
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Cyclopropylpyridine 1-oxide
Welcome to the technical support center for the synthesis of 3-Cyclopropylpyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical solutions needed to optimize your synthetic route and improve the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-oxidation of 3-substituted pyridines like 3-cyclopropylpyridine?
The N-oxidation of 3-substituted pyridines is a well-established transformation in organic synthesis.[1] The most common and effective methods involve the use of peroxy acids.[1][2] Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and highly efficient reagent for this purpose, often providing high yields.[1][3] Another classical and cost-effective method is the use of hydrogen peroxide in glacial acetic acid.[1][3] Other oxidizing agents such as sodium perborate, potassium peroxymonosulfate (Oxone®), and magnesium monoperoxyphthalate have also been employed with varying degrees of success.[3]
Q2: How does the cyclopropyl group at the 3-position influence the N-oxidation reaction?
The cyclopropyl group is an electron-donating group, which generally facilitates electrophilic attack on the pyridine nitrogen. This electronic effect should, in principle, make the N-oxidation of 3-cyclopropylpyridine favorable. However, the steric bulk of the cyclopropyl group, although not excessively large, might slightly hinder the approach of the oxidizing agent to the nitrogen atom. The choice of oxidizing agent and reaction conditions can be optimized to overcome any minor steric hindrance.
Q3: What is the general mechanism for the N-oxidation of pyridine derivatives with a peroxy acid like m-CPBA?
The reaction proceeds through a concerted mechanism. The nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. Simultaneously, the peroxy acid's hydroxyl group is transferred to the carbonyl oxygen of the peroxy acid, and the proton is transferred to the newly formed N-oxide. This process results in the formation of the pyridine N-oxide and the corresponding carboxylic acid (m-chlorobenzoic acid in the case of m-CPBA).[4]
Q4: What are the typical yields I can expect for the synthesis of a 3-substituted pyridine N-oxide?
Yields can vary significantly depending on the chosen method, the specific substrate, and the reaction conditions. For the oxidation of 3-substituted pyridines with m-CPBA, yields are often reported to be high.[1] For instance, the oxidation of various 3-substituted pyridines has been shown to give the highest yields with m-CPBA compared to other oxidants.[1] With hydrogen peroxide in acetic acid, yields can be more moderate and may require longer reaction times and more tedious workups.[3]
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction progress. A suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate) should be chosen to achieve good separation between the starting material (3-cyclopropylpyridine) and the product (3-Cyclopropylpyridine 1-oxide). The consumption of the starting material and the formation of the more polar N-oxide product can be visualized under UV light or by using an appropriate staining agent.
Troubleshooting Guide
Issue 1: Low or No Yield of 3-Cyclopropylpyridine 1-oxide
Q: I am getting a very low yield or no product at all. What are the possible causes and how can I fix this?
A: Low or no yield can stem from several factors. Here is a systematic approach to troubleshoot this issue:
-
Purity and Activity of the Oxidizing Agent:
-
Potential Cause: Peroxy acids like m-CPBA can decompose over time, especially if not stored properly (cool and dry). The actual active oxygen content may be lower than stated.
-
Solution: Use a fresh batch of the oxidizing agent or determine its activity using iodometric titration. For m-CPBA, a commercially available product with a stated purity of around 70-77% is common, with the remainder being m-chlorobenzoic acid and water for stabilization.
-
-
Inadequate Reaction Temperature:
-
Potential Cause: The reaction may be too slow at low temperatures. While some oxidations are performed at room temperature or below to control exothermicity, the activation energy for your specific substrate might require heating.
-
Solution: Gradually increase the reaction temperature. For instance, if you are running the reaction at room temperature, try heating it to 40-60°C and monitor the progress by TLC.[5] Some protocols for N-oxidation with hydrogen peroxide/acetic acid involve heating at 60°C for several hours.[3]
-
-
Insufficient Reaction Time:
-
Potential Cause: The reaction may simply not have been allowed to run to completion.
-
Solution: Extend the reaction time and continue to monitor by TLC until the starting material is consumed. Some N-oxidation reactions can take up to 24 hours or longer.[6]
-
-
Inappropriate Solvent:
-
Potential Cause: The choice of solvent can significantly impact the reaction rate.[7]
-
Solution: Dichloromethane (DCM) or chloroform are common solvents for m-CPBA oxidations.[3][6] If using hydrogen peroxide, glacial acetic acid is typically the solvent of choice.[3] Ensure the solvent is dry, as excess water can hydrolyze the peroxy acid.
-
-
Stoichiometry of Reagents:
-
Potential Cause: An insufficient amount of the oxidizing agent will lead to incomplete conversion.
-
Solution: Use a slight excess of the oxidizing agent (e.g., 1.1 to 1.5 equivalents) to ensure the reaction goes to completion.[3]
-
Issue 2: Incomplete Conversion of Starting Material
Q: My reaction seems to have stalled, and I have a mixture of starting material and product. What should I do?
A: Incomplete conversion is a common issue. Here are some strategies to drive the reaction to completion:
-
Add More Oxidizing Agent:
-
Potential Cause: The initial amount of oxidizing agent may have been insufficient or has decomposed during the reaction.
-
Solution: Add another portion of the oxidizing agent (e.g., 0.2-0.5 equivalents) to the reaction mixture and continue to monitor by TLC.
-
-
Increase the Temperature:
-
Potential Cause: The reaction rate may have slowed down as the concentration of reactants decreases.
-
Solution: As mentioned previously, gently heating the reaction can help to push it to completion.
-
-
Change the Workup Procedure:
-
Potential Cause: The product might be partially lost during the workup.
-
Solution: Pyridine N-oxides can be quite polar and water-soluble. Ensure you are using an appropriate extraction solvent and perform multiple extractions to maximize recovery. Adjusting the pH of the aqueous layer during workup can also be critical.
-
Issue 3: Product Purity Issues and Difficult Purification
Q: My crude product is impure, and I'm having trouble purifying it. What are the likely impurities and how can I remove them?
A: The primary impurity from an m-CPBA oxidation is m-chlorobenzoic acid. Here’s how to address this and other potential purity issues:
-
Removal of m-Chlorobenzoic Acid:
-
Potential Cause: The carboxylic acid byproduct from the peroxy acid.
-
Solution 1 (Aqueous Wash): During the workup, wash the organic layer with a basic aqueous solution such as saturated sodium bicarbonate or sodium carbonate. This will deprotonate the carboxylic acid, making it water-soluble and allowing for its removal into the aqueous phase. Be cautious as this can cause gas evolution (CO2).
-
Solution 2 (Acidic Extraction): Alternatively, you can acidify the aqueous phase of your reaction mixture to a pH of 4-5 and stir. This can help to precipitate the m-chlorobenzoic acid, which can then be removed by filtration.[6]
-
-
Column Chromatography:
-
Potential Cause: Presence of unreacted starting material or other side products.
-
Solution: If aqueous washes are insufficient, column chromatography on silica gel is a reliable method for purification.[3] A gradient elution starting with a non-polar solvent and gradually increasing the polarity (e.g., with methanol or ethyl acetate in dichloromethane) will typically allow for the separation of the non-polar starting material from the more polar N-oxide product.
-
-
Recrystallization:
-
Potential Cause: The crude product is a solid but contains impurities.
-
Solution: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[8]
-
-
Hygroscopic Nature of the Product:
-
Potential Cause: Pyridine N-oxides are often hygroscopic and can absorb water from the atmosphere, making them appear as oils or gums.[9]
-
Solution: Ensure all workup and purification steps are performed under anhydrous conditions where possible. Drying the final product under high vacuum is recommended. Azeotropic distillation with a suitable solvent like benzene or toluene can also be used for rigorous drying.[9]
-
Experimental Protocols at a Glance
| Method | Oxidizing Agent | Typical Solvent | Temperature | Reaction Time | Typical Yield (for 3-substituted pyridines) | Reference |
| Method A | m-CPBA | Dichloromethane | Room Temperature | 1-24 h | High | [1][3] |
| Method B | H₂O₂ / Acetic Acid | Glacial Acetic Acid | 60-85°C | 24 h | Moderate | [2][3] |
| Method C | Sodium Perborate | Glacial Acetic Acid | 60°C | 24 h | Moderate | [3] |
Workflow and Troubleshooting Diagram
Caption: Workflow for the synthesis of 3-Cyclopropylpyridine 1-oxide and key troubleshooting points.
References
-
G.A.S.A.G. Gorrod, J.W. & Damani, L.A. (1979). The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo. Xenobiotica, 9(4), 209-218. [Link]
-
Mosher, H. S., Turner, L., & Carlsmith, A. (1953). Pyridine-N-oxide. Organic Syntheses, 33, 79. [Link]
-
Bremner, D. H., & Wishart, G. (1997). A Comparison of Methods for N-Oxidation of Some 3-Substituted Pyridines. Synthetic Communications, 27(9), 1535-1541. [Link]
-
Damani, L. A., Shaker, M. S., Gorrod, J. W., & Crooks, P. A. (1982). Some factors involved in the N-oxidation of 3-substituted pyridines by microsomal preparations in vitro. Xenobiotica, 12(8), 527-534. [Link]
-
Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Dib, H. H. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(1), 242-268. [Link]
- Google Patents. (2022). CN115160220A - Synthesis process of pyridine-N-oxide.
-
Abarca, B., Ballesteros, R., Chadla, Z., & Jones, G. (2000). Regioselective Oxidation of 3-Substituted Pyridinium Salts. Molecules, 5(10), 1184-1193. [Link]
-
Al-Zoubi, R. M. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ARKIVOC, 2013(1), 154-174. [Link]
-
Shul'pin, G. B., Kozlov, Y. N., & Shul'pina, L. S. (2016). Stereoselective Alkane Oxidation with meta-Chloroperoxybenzoic Acid (MCPBA) Catalyzed by Organometallic Cobalt Complexes. Catalysts, 6(12), 203. [Link]
-
Ashenhurst, J. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]
-
Bilodeau, M. T., & Manley, P. J. (2011). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 13(12), 3122–3125. [Link]
-
Reddit. (2025). How to dry pyridine N-oxide obtained commerically. r/Chempros. [Link]
-
Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Lab, Scripps Research. [Link]
-
Sorokin, V. D., Khenkin, A. M., & Shilov, A. E. (1978). Oxidation with p-(Methoxycarbonyl)perbenzoic acid 2. Oxidation of nitrogen heterocycles to the N-oxides. Russian Chemical Bulletin, 27(10), 2070-2072. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. tandfonline.com [tandfonline.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Pyridine Oxidation & Cyclopropyl Preservation
Ticket ID: CHEMO-OX-CYP-001
Status: Open
Subject: Preventing cyclopropyl ring opening during pyridine
Executive Summary
You are encountering a classic chemoselectivity conflict. Pyridine
This guide provides three validated workflows to decouple oxidation from acid-catalyzed degradation.
Module 1: The Chemistry of Failure (Root Cause Analysis)
Before attempting a fix, understand the mechanism of failure.[1] The destruction of the cyclopropyl group is rarely oxidative; it is almost exclusively hydrolytic/acidolytic .
The Failure Pathway
When using unbuffered mCPBA or aqueous
-
Protonation: The acidic medium protonates the pyridine nitrogen (or the newly formed
-oxide). -
Activation: The electron-deficient pyridinium ring pulls electron density from the attached cyclopropyl group (acting as a
-acceptor). -
Ring Opening: A nucleophile (water, solvent, or the conjugate base of the acid) attacks the cyclopropane, relieving ring strain and generating a linear chain.[1]
Figure 1: Mechanism of acid-catalyzed cyclopropyl failure during pyridine oxidation.
Module 2: Validated Protocols
Do not use standard "textbook" conditions. Select one of the following protocols based on your substrate's sensitivity.
Protocol A: The "Buffered" Workhorse (Modified mCPBA)
Best for: Standard substrates where cost is a factor, and the cyclopropane is moderately stable.
The Logic: Commercial mCPBA contains ~15-25% m-chlorobenzoic acid and generates more as the reaction proceeds. You must scavenge these protons in situ.[1]
Reagents:
-
mCPBA (Purified or commercial grade)[1]
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate[1]
-
Buffer (Critical): Finely powdered Sodium Bicarbonate (
) or Sodium Hydrogen Phosphate ( ).[1]
Step-by-Step:
-
Preparation: Dissolve the cyclopropyl-pyridine (1.0 equiv) in DCM (0.1 M).
-
Buffering: Add finely powdered
(3.0 - 5.0 equiv). Wait 10 minutes. The suspension ensures the solution remains non-acidic. -
Addition: Cool to 0°C. Add mCPBA (1.1 - 1.2 equiv) portion-wise over 15 minutes.
-
Monitoring: Warm to room temperature. Monitor via TLC/LCMS.[1]
-
Quench (Crucial): Do not use aqueous acid workup.[1] Quench with saturated aqueous
(to kill peroxide) mixed with saturated .[1]
Technician Note: If your cyclopropane is highly sensitive, wash the commercial mCPBA with a phosphate buffer (pH 7.[1]4) before the reaction to remove initial acidic impurities [1].
Protocol B: The "Gentle Giant" (UHP / Phthalic Anhydride)
Best for: Highly acid-sensitive substrates. Completely avoids strong carboxylic acids.[1]
The Logic: Urea-Hydrogen Peroxide (UHP) is a solid, anhydrous source of
Reagents:
Step-by-Step:
-
Dissolve cyclopropyl-pyridine (1.0 equiv) in MeCN or MeOH.[1]
-
Add UHP (2.0 equiv).[1] The mixture will be a suspension.
-
Add Phthalic Anhydride (1.5 equiv) in one portion.
-
Stir at Room Temperature.
-
Workup: The phthalic acid byproduct precipitates out in many solvents (especially DCM/Ether mixtures).[1] Filter off the solid.[1] Wash the filtrate with
.[1][5]
Protocol C: The "Sniper" (Methylrhenium Trioxide - MTO)
Best for: Late-stage drug candidates where yield and selectivity are paramount.
The Logic: MTO catalyzes the transfer of oxygen from
Reagents:
Step-by-Step:
-
Dissolve substrate in DCM.[1]
-
Add MTO (0.01 - 0.05 equiv).[1]
-
Add 30%
(1.5 - 2.0 equiv) dropwise.[1] -
Reaction: Stir at RT. The reaction is usually biphasic; vigorous stirring is required.[1]
-
Quench: Add a catalytic amount of
to decompose excess (watch for gas evolution) or wash with sulfite.[1]
Module 3: Troubleshooting Guide
Decision Matrix: Choosing the Right Oxidant
Figure 2: Decision matrix for oxidant selection based on substrate sensitivity and cost.
Common Issues & Fixes
| Symptom | Probable Cause | Corrective Action |
| Ring Opening Observed | Acidity is too high. | Switch from mCPBA to Protocol B (UHP) . If using mCPBA, double the |
| Incomplete Conversion | Buffer is inhibiting reaction rate (common with mCPBA).[1] | Increase oxidant equivalents to 1.5–2.[1]0. Extend reaction time but keep temperature below 25°C . |
| "Gooey" Precipitate | Urea or Phthalic acid crashing out (Protocol B).[1] | This is normal. Dilute with DCM and filter through a Celite pad before aqueous workup.[1] |
| Over-oxidation (2-position) | Reaction too vigorous.[1] | Lower temperature to 0°C. If using MTO, reduce catalyst loading to 0.5 mol%.[1] |
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Oxone® (Potassium peroxymonosulfate)? A: Avoid it. Oxone is highly acidic in aqueous solution (pH ~2-3).[1] Unless heavily buffered, it will destroy the cyclopropyl ring faster than mCPBA.[1]
Q: Why add the base before the mCPBA? A: Commercial mCPBA is stored with acid stabilizers. If you add mCPBA to the pyridine solution first, you expose the cyclopropane to a "shock" of acid before the buffer can dissolve and neutralize it. Always create the buffered suspension first.[1]
Q: Can I use DMDO (Dimethyldioxirane)? A: Yes. DMDO is a neutral, non-nucleophilic oxidant and is excellent for this transformation [4].[1] However, it requires on-site generation and titration, making it less convenient for routine scale-up than UHP or MTO.[1]
References
-
Purification of m-Chloroperbenzoic Acid. Journal of Organic Chemistry. (1964). 29(7), 1976–1979.[1][7] Link[1]
-
Urea-Hydrogen Peroxide Complex in Organic Synthesis. Tetrahedron Letters. (2000). 41(14), 2299-2302.[1] Link[1]
-
Methylrhenium Trioxide (MTO) Catalysis in Oxidation. Arkivoc. (2001).[1][6] (i) 242-268.[1][6] Link
-
Recent trends in the chemistry of pyridine N-oxides. Arkivoc. (2001). Review of neutral oxidants including DMDO. Link
Sources
- 1. Methylrhenium trioxide - Wikipedia [en.wikipedia.org]
- 2. Hydrogen peroxide–urea - Wikipedia [en.wikipedia.org]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. researchgate.net [researchgate.net]
- 5. Workup [chem.rochester.edu]
- 6. arkat-usa.org [arkat-usa.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting Low Regioselectivity in 3-Cyclopropylpyridine 1-oxide Functionalization
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to the regioselective functionalization of 3-cyclopropylpyridine 1-oxide. Our goal is to equip you with the scientific rationale and practical protocols to overcome common experimental hurdles and achieve your desired synthetic outcomes.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is designed to help you diagnose and resolve specific problems encountered during the functionalization of 3-cyclopropylpyridine 1-oxide.
Q1: Why am I observing a mixture of C2 and C4 functionalized products in my reaction?
A1: The formation of a mixture of C2 and C4 substituted products is a common challenge in the functionalization of 3-substituted pyridine N-oxides. The N-oxide group strongly activates the C2 (ortho) and C4 (para) positions towards both electrophilic and nucleophilic attack by influencing the electron density of the pyridine ring through resonance.[1][2] The regiochemical outcome is a delicate balance of electronic and steric factors.
Underlying Principles:
-
Electronic Effects: The N-oxide oxygen atom can donate electron density into the pyridine ring, creating areas of high electron density at the C2 and C4 positions, making them susceptible to electrophilic attack. Conversely, the inductive effect of the N-oxide makes the ring electron-deficient, activating these same positions for nucleophilic attack. The cyclopropyl group at the C3 position also exerts a nuanced electronic influence. It can act as a weak π-electron donor through conjugation, potentially influencing the relative reactivity of the adjacent C2 and C4 positions.[3][4]
-
Steric Hindrance: The cyclopropyl group at the C3 position creates a more sterically hindered environment around the C2 position compared to the C4 position. This steric bulk can direct incoming reagents to the more accessible C4 position.
Troubleshooting Strategies:
-
Reagent Sterics:
-
To favor C4-functionalization: Employ bulkier reagents. The increased steric demand will favor attack at the less hindered C4 position.
-
To favor C2-functionalization: Use smaller, less sterically demanding reagents that can more easily access the C2 position.
-
-
Solvent Effects: The polarity of the solvent can influence the transition state energies for attack at C2 versus C4. Experiment with a range of solvents from non-polar (e.g., toluene, dioxane) to polar aprotic (e.g., DMF, acetonitrile) and polar protic (e.g., alcohols) to determine the optimal conditions for your desired isomer.
-
Temperature Control: Reaction temperature can significantly impact regioselectivity. Lowering the temperature often increases selectivity by favoring the reaction pathway with the lower activation energy. Conversely, higher temperatures may be necessary to overcome activation barriers but can lead to a loss of selectivity.
Q2: My reaction is not proceeding at all, or the yield is very low. What are the likely causes?
A2: Low reactivity or poor yields can stem from several factors, including the nature of your reagents, reaction conditions, and the inherent reactivity of the starting material.
Potential Causes and Solutions:
-
Insufficient Activation:
-
For Nucleophilic Aromatic Substitution (SNAr): Ensure your activating group on the N-oxide (if any, e.g., from reaction with Tf₂O, POCl₃) is appropriate for the incoming nucleophile.
-
For Electrophilic Aromatic Substitution (EAS): Pyridine N-oxides are more reactive than pyridines towards electrophiles, but strongly acidic conditions can protonate the N-oxide, deactivating the ring.[5] Consider milder electrophilic sources or alternative reaction pathways.
-
-
Inappropriate Reagents:
-
Hard and Soft Acids and Bases (HSAB) Principle: Consider the electronic nature of your reactants. A hard nucleophile will preferentially react with a hard electrophilic center, and vice versa. Mismatching can lead to low reactivity.
-
Radical Reactions (e.g., Minisci-type): For radical functionalizations, ensure you have an efficient radical initiation system and that your substrate is suitable for this type of reaction. The Minisci reaction, for example, is a powerful tool for alkylating electron-deficient heterocycles.[6]
-
-
Suboptimal Reaction Conditions:
-
Temperature: Some reactions require significant thermal energy to proceed. If you are running your reaction at room temperature without success, consider carefully increasing the temperature in increments.
-
Catalyst Deactivation: In metal-catalyzed reactions (e.g., Pd-catalyzed cross-coupling), the catalyst can be deactivated by impurities or side reactions.[7][8][9][10] Ensure your reagents and solvents are pure and consider using a higher catalyst loading or a more robust ligand.
-
Frequently Asked Questions (FAQs)
This section addresses broader questions about the functionalization of 3-cyclopropylpyridine 1-oxide.
Q1: What are the key factors controlling regioselectivity in the functionalization of pyridine N-oxides in general?
A1: The regioselectivity of pyridine N-oxide functionalization is primarily governed by a combination of electronic effects, steric hindrance, the nature of the attacking reagent (nucleophile, electrophile, or radical), and the reaction conditions.
-
Electronic Effects of the N-oxide: The N-oxide group activates the C2 and C4 positions for both nucleophilic and electrophilic attack through resonance and inductive effects.[1][2]
-
Directing Effects of Substituents: The electronic properties of other substituents on the pyridine ring will further influence the reactivity of the C2, C4, and C6 positions. Electron-donating groups will generally enhance reactivity towards electrophiles, while electron-withdrawing groups will favor nucleophilic attack.
-
Steric Hindrance: Bulky substituents will sterically hinder adjacent positions, directing incoming reagents to more accessible sites.[5]
-
Reaction Type:
-
Nucleophilic Attack: Generally favors the C2 and C4 positions.
-
Electrophilic Attack: Also favors the C2 and C4 positions.
-
Radical Attack (e.g., Minisci reaction): Typically favors the C2 position in protonated N-heterocycles.[6]
-
Directed Ortho-Metalation (DoM): A directing group can be used to selectively deprotonate and functionalize an adjacent position.
-
Q2: What are the common methods for functionalizing 3-cyclopropylpyridine 1-oxide?
A2: Several methods can be employed to functionalize 3-cyclopropylpyridine 1-oxide, with the choice depending on the desired substituent and regioselectivity.
-
Nucleophilic Aromatic Substitution (SNAr): The N-oxide can be activated with reagents like POCl₃, SOCl₂, or triflic anhydride (Tf₂O) to generate a good leaving group at the C2 or C4 position, which can then be displaced by a nucleophile.
-
Palladium-Catalyzed Cross-Coupling Reactions: C-H activation at the C2 position of pyridine N-oxides allows for direct arylation, alkenylation, or alkylation.[7][8][10]
-
Minisci-type Radical Alkylation: This method introduces alkyl groups, typically at the C2 position, through a radical mechanism.[6] Modern variations of this reaction offer milder conditions.[11][12]
-
Deoxygenative Functionalization: The N-oxide can be activated and subsequently functionalized at the C2 position, with concomitant removal of the oxygen atom.[13]
Data Presentation
Table 1: Influence of Reaction Conditions on Regioselectivity
| Reagent Type | Steric Bulk of Reagent | Predominant Isomer | Rationale |
| Nucleophile | Small (e.g., NH₃, CN⁻) | C2/C4 mixture | Electronic factors dominate; little steric differentiation. |
| Nucleophile | Bulky (e.g., LDA, t-BuO⁻) | C4 | Steric hindrance at C2 favors attack at the more accessible C4 position. |
| Radical | Small Alkyl Radical | C2 | In acidic media, protonation of the N-oxide directs radical attack to C2. |
| Electrophile | Small (e.g., NO₂⁺) | C4 | The C4 position is electronically activated and sterically accessible. |
Experimental Protocols
Protocol 1: General Procedure for C4-Selective Nucleophilic Aromatic Substitution
This protocol provides a general framework. Specific conditions may need to be optimized for your particular substrate and nucleophile.
Materials:
-
3-Cyclopropylpyridine 1-oxide
-
Triflic anhydride (Tf₂O) or Phosphorus oxychloride (POCl₃)
-
Anhydrous, aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
Nucleophile (e.g., a bulky amine, an alcohol)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 3-cyclopropylpyridine 1-oxide (1.0 eq) in the anhydrous solvent.
-
Cool the solution to -78 °C (for Tf₂O) or 0 °C (for POCl₃).
-
Slowly add the activating agent (Tf₂O or POCl₃, 1.1 eq) dropwise, maintaining the low temperature.
-
Stir the reaction mixture at this temperature for 30-60 minutes to allow for the formation of the activated intermediate.
-
In a separate flask, prepare a solution of the nucleophile (1.2-1.5 eq) in the same anhydrous solvent.
-
Slowly add the nucleophile solution to the reaction mixture at the low temperature.
-
Allow the reaction to slowly warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Diagram 1: Factors Influencing Regioselectivity
Caption: Key factors influencing the regioselectivity of functionalization.
Diagram 2: Troubleshooting Workflow for Low Regioselectivity
Caption: A decision-making workflow for troubleshooting low regioselectivity.
References
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Minisci reaction - Wikipedia [en.wikipedia.org]
- 7. Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Pd-catalyzed dehydrogenative cross-coupling of pyridine-N-oxides with uracils - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Radical chain monoalkylation of pyridines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02748D [pubs.rsc.org]
- 12. Radical generation enabled by photoinduced N–O bond fragmentation - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02953G [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Guide: Handling the Hygroscopic Nature of 3-Cyclopropylpyridine 1-oxide
As a Senior Application Scientist, I've frequently collaborated with researchers in medicinal chemistry and drug development. A recurring challenge that can significantly impact experimental reproducibility and success is the handling of hygroscopic reagents. 3-Cyclopropylpyridine 1-oxide, a valuable building block in modern synthesis, is one such compound. Its propensity to absorb atmospheric moisture can lead to inaccurate measurements, inconsistent reaction outcomes, and potential sample degradation.
This guide is designed to provide you with a comprehensive, field-proven framework for managing the hygroscopic nature of 3-Cyclopropylpyridine 1-oxide. We will move beyond simple instructions to explain the causality behind each recommendation, empowering you to make informed decisions in your laboratory.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the handling and use of 3-Cyclopropylpyridine 1-oxide in a direct question-and-answer format.
Q1: I opened a new bottle of 3-Cyclopropylpyridine 1-oxide, and it appears clumpy or has formed a solid mass. What happened, and can I still use it?
A1: This is a classic sign of moisture absorption. Hygroscopic materials readily attract and absorb water from the air, causing fine powders to clump together[1]. In cases of significant moisture uptake, some compounds may even begin to dissolve in the absorbed water, a phenomenon known as deliquescence[2].
-
Probable Cause: The container was likely exposed to ambient laboratory air, either during a previous use or due to an improper seal. High-humidity environments exacerbate this issue significantly[3].
-
Immediate Solution: Yes, the material can likely still be used, but it requires a corrective step and verification.
-
Drying: If the compound is thermally stable (check the material's safety data sheet for decomposition temperature), you can dry it in a vacuum oven at a gentle temperature (e.g., 40-50 °C) for several hours. Alternatively, storing the material in a vacuum desiccator containing a strong desiccant (like Drierite® or phosphorus pentoxide) for 24-48 hours can effectively remove absorbed water[2][4].
-
Purity Verification: After drying, the water content should be quantified to ensure the material is suitable for your reaction. Karl Fischer titration is the gold-standard method for this, providing highly accurate and specific water content determination[5][6][].
-
Q2: When I try to weigh the compound on my analytical balance, the mass reading continuously increases. Why is this happening and how can I get an accurate weight?
A2: This observation is a direct indication that the compound is actively absorbing moisture from the atmosphere as you are weighing it[8]. This is a common issue with highly hygroscopic substances and will lead to significant errors in the amount of reagent used.
-
Probable Cause: Prolonged exposure to the atmosphere on the open balance pan.
-
Procedural Solutions:
-
Work Quickly: Minimize the time the container is open and the compound is exposed to air[1]. Have all your tools and vessels ready before you begin.
-
Use a Weighing Bottle: Instead of weighing paper, use a small, clean, and dry weighing bottle with a stopper or cap[8]. Add the compound to the bottle, cap it, and then place it on the balance. This minimizes air exposure.
-
Weigh by Difference: Tare the capped weighing bottle containing the compound. Quickly transfer an approximate amount of the solid into your reaction flask. Recap the weighing bottle and place it back on the balance. The negative reading is the exact mass of the compound you transferred. This is a highly accurate method.
-
Inert Atmosphere: For the most sensitive applications, weighing the compound inside a glove box with a low-humidity, inert atmosphere (e.g., nitrogen or argon) is the ideal solution[3][9][10][11].
-
Q3: My reactions using 3-Cyclopropylpyridine 1-oxide are giving inconsistent yields and sometimes fail completely. Could its hygroscopic nature be the cause?
A3: Absolutely. This is a very likely culprit. Inconsistent water content can disrupt a reaction in several ways.
-
Probable Causes:
-
Stoichiometric Errors: The mass you are weighing is not pure compound; it is a mixture of the compound and water. This means you are adding fewer moles of the reagent than you calculated, which can drastically affect reactions where stoichiometry is critical.
-
Reaction Interference: Water is a reactive molecule. It can act as a nucleophile, a base, or a proton source, potentially leading to unwanted side reactions, hydrolysis of sensitive reagents or catalysts, or complete inhibition of your desired chemical transformation. While specific degradation pathways for 3-Cyclopropylpyridine 1-oxide by water are not extensively documented, the N-oxide functionality can be sensitive to certain conditions, and the presence of water can alter the reaction environment.
-
-
Comprehensive Solution:
-
Quantify Water Content: Before use, determine the water content of your reagent using Karl Fischer titration[5][6]. You can then adjust the mass you weigh out to account for the water and ensure you are adding the correct molar amount.
-
Ensure Proper Handling: Implement the rigorous handling and weighing protocols described in this guide for all subsequent experiments. Use fresh, properly stored material or dry existing stock as needed.
-
Use an Inert Atmosphere: If your chemistry is highly sensitive to water (e.g., using organometallics, strong bases, or water-sensitive catalysts), performing the entire experiment under an inert atmosphere is essential[12].
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 3-Cyclopropylpyridine 1-oxide?
A1: The primary goal is to minimize exposure to atmospheric moisture. The ideal storage hierarchy is as follows:
-
Best: Inside a glove box with a controlled inert atmosphere (Nitrogen or Argon).
-
Excellent: In a tightly sealed container placed inside a vacuum desiccator containing a desiccant[4]. The container seal is the first line of defense, and the desiccator provides a dry secondary environment.
-
Good: A tightly sealed container with a secondary seal (e.g., wrapped with Parafilm®) stored in a cool, dry, and well-ventilated place away from heat sources[1][13].
Q2: How can I be certain my sample is dry enough for a moisture-sensitive reaction?
A2: Visual inspection is not sufficient. The most reliable method is to quantify the residual water content. Karl Fischer (KF) titration is the most accurate and specific technique for this purpose[5][6][14]. For many applications, a water content of <0.1% is considered dry. KF titration can measure water content down to parts-per-million (ppm) levels[].
Q3: Can absorbed water lead to the chemical degradation of 3-Cyclopropylpyridine 1-oxide?
Q4: Is "Loss on Drying" a suitable method to determine the water content?
A4: "Loss on Drying" (LOD) is a thermo-gravimetric method that measures the total mass loss of a sample upon heating[]. While simple, it is not specific to water. It will also measure the loss of any other volatile components, such as residual solvents[14][17]. If you are certain that water is the only volatile component, LOD can provide a reasonable estimate. However, for accuracy and specificity, Karl Fischer titration is unequivocally the superior method[17].
Part 3: Experimental Protocols
Protocol 1: Standard Weighing Procedure for Hygroscopic Solids ("Weighing by Difference")
-
Place a clean, dry weighing bottle with a ground glass stopper or a screw cap on the analytical balance and tare it.
-
Remove the weighing bottle from the balance.
-
Quickly add a slightly larger amount of 3-Cyclopropylpyridine 1-oxide than required into the weighing bottle and securely replace the cap.
-
Place the capped bottle back on the balance and record the mass to four decimal places (Mass 1).
-
Remove the bottle from the balance. Working over your reaction flask, carefully remove the cap and use a clean spatula to transfer the majority of the solid into the flask. Do not try to transfer the exact amount.
-
Securely recap the weighing bottle, ensuring no solid is on the threads.
-
Place the capped weighing bottle back on the balance and record the new mass (Mass 2).
-
The exact mass of the compound transferred is Mass 1 - Mass 2 .
Protocol 2: High-Precision Weighing and Transfer in an Inert Atmosphere Glove Box
-
Ensure the glove box has a dry, inert atmosphere (e.g., <10 ppm H₂O).
-
Bring the sealed container of 3-Cyclopropylpyridine 1-oxide, a vial for weighing, a spatula, and your reaction flask into the glove box antechamber.
-
Cycle the antechamber as per the glove box operating procedure to replace the air with the inert atmosphere.
-
Inside the glove box, place the weighing vial on the tared analytical balance.
-
Open the main container and transfer the desired amount of the compound into the weighing vial.
-
Record the exact mass.
-
Transfer the weighed solid into your reaction flask. If quantitative transfer is critical, you can add a small amount of anhydrous solvent (also kept inside the glove box) to the weighing vial to rinse any remaining solid into the flask.
Part 4: Data Presentation & Visualizations
Data Tables
Table 1: Summary of Recommended Storage and Handling Environments
| Condition | Environment | Key Considerations | Efficacy |
| Long-Term Storage | Tightly sealed container inside a desiccator or glove box. | Prevents ambient moisture ingress. | High |
| Routine Weighing | Standard laboratory bench. | Speed is critical; use a capped vessel.[1][8] | Moderate |
| High-Precision Weighing | Inert atmosphere glove box. | Eliminates atmospheric moisture exposure.[9][11] | Very High |
| Reaction Setup | Schlenk line or glove box. | Essential for any moisture-sensitive chemistry.[12] | Very High |
Table 2: Comparison of Water Content Analysis Techniques
| Technique | Principle | Specificity for Water | Typical Application |
| Karl Fischer Titration | Redox titration based on iodine, SO₂, a base, and water.[5][6] | Very High (specific to water). | Accurate quantification from ppm to 100%.[] |
| Loss on Drying (LOD) | Gravimetric measurement of mass loss upon heating.[] | Low (measures all volatiles).[14][17] | Quick estimation when no other volatiles are present. |
| NMR Spectroscopy | Integration of water peak against an internal standard. | Moderate (can be confounded by other signals). | Qualitative or semi-quantitative analysis.[14] |
Visual Workflows
Caption: Decision workflow for handling 3-Cyclopropylpyridine 1-oxide.
Caption: Weighing by difference protocol flow.
References
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved from [Link][1]
-
GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Retrieved from [Link][8]
-
News-Medical.Net. (2018, August 28). Moisture Analysis Techniques. Retrieved from [Link][5]
-
PMC. (n.d.). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. Retrieved from [Link][14]
-
University of Rochester, Department of Chemistry. (n.d.). Weighing Reactants and Reagents. Retrieved from [Link][9]
-
Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link][2]
-
B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. Retrieved from [Link][4]
-
Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?. Retrieved from [Link][3]
-
Reddit. (2019, May 25). The most fundamental of fundamentals - How do you weigh your stuff?. Retrieved from [Link][10]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing. Retrieved from [Link][11]
-
Mettler Toledo. (n.d.). Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. Retrieved from [Link][17]
-
Vilnius Tech. (n.d.). EFFECT OF MOISTURE ON NITROGEN DIOXIDE FORMATION IN LAMINAR FLAME OF NATURAL GAS. Retrieved from [Link]
-
Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link][12]
-
Chen, S., et al. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLoS ONE, 7(10), e47205. Retrieved from [Link][15]
-
MDPI. (2021, November 4). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Retrieved from [Link][18]
-
Pradeep Research Group. (2012, January 12). Understanding the Degradation Pathway of the Pesticide, Chlorpyrifos by Noble Metal Nanoparticles. Retrieved from [Link][16]
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 3. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 4. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]
- 5. news-medical.net [news-medical.net]
- 6. Moisture Analysis – Karl Fischer Titration, NIRS, or both? | Metrohm [metrohm.com]
- 8. genfollower.com [genfollower.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. fishersci.com [fishersci.com]
- 14. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01 | PLOS One [journals.plos.org]
- 16. pradeepresearch.org [pradeepresearch.org]
- 17. mt.com [mt.com]
- 18. Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts | MDPI [mdpi.com]
Minimizing over-oxidation byproducts in pyridine N-oxide synthesis
Topic: Minimizing Over-Oxidation Byproducts in Pyridine N-Oxide Synthesis Role: Senior Application Scientist Audience: Pharmaceutical Researchers & Process Chemists
Technical Support Center: Pyridine N-Oxidation Optimization
Welcome to the Advanced Synthesis Support Module. This guide addresses the chemoselectivity challenges inherent in oxidizing electron-deficient nitrogen heterocycles. While pyridine N-oxidation is a fundamental transformation, "over-oxidation" (oxidative degradation of alkyl side-chains or ring rearrangement to 2-pyridones) frequently compromises yield and purity in complex substrates.[1]
This module prioritizes chemoselectivity , safety , and scalability .[1]
Module 1: Reagent Selection & Mechanistic Strategy
The choice of oxidant dictates the reaction pathway.[1] Standard peracids often lack the discrimination necessary for functionalized pyridines.[1]
Reagent Decision Matrix
| Reagent System | Active Species | Selectivity Profile | Recommended For |
| H₂O₂ / Acetic Acid | Peracetic Acid | Low/Medium. High temperature (>70°C) required; risks side-chain oxidation (methyl | Simple pyridines; cost-sensitive scale-up.[1] |
| m-CPBA / DCM | m-Chloroperbenzoic acid | Medium/High. Mild temp (0–25°C); prevents thermal rearrangements but generates stoichiometric acid waste. | Lab-scale; acid-stable substrates.[1] |
| UHP / Phthalic Anhydride | Phthaloyl peroxide (in situ) | High. Anhydrous conditions prevent hydrolysis of esters/nitriles.[1] | Hydrolysis-sensitive substrates.[1] |
| MTO / H₂O₂ (or UHP) | Rhenium(VII) peroxo complex | Very High. Catalytic; operates at RT; kinetically favors N-oxidation over C-H oxidation. | Complex drugs; oxidizable side chains. |
The "Over-Oxidation" Mechanism
"Over-oxidation" in this context typically refers to two distinct failure modes:[1]
-
Side-Chain Oxidation: The activated N-oxide ring pulls electron density, acidifying
-protons on alkyl side chains, making them susceptible to radical oxidation (forming carboxylic acids).[1] -
Ring Rearrangement (2-Pyridone Formation): Often mistaken for direct oxidation, this is usually a thermal rearrangement (related to the Boekelheide reaction) where the oxygen migrates from N to C2/C4, particularly in the presence of acylating agents or excessive heat.[1]
Figure 1: Decision tree for selecting the optimal oxidation system based on substrate vulnerability.
Module 2: Troubleshooting Guides (FAQs)
Issue 1: Oxidation of Alkyl Side Chains (e.g., 2-Picoline Picolinic Acid)
User Question: "I am trying to make 2-methylpyridine N-oxide using H₂O₂/AcOH, but I see significant formation of the carboxylic acid byproduct. How do I stop this?"
Technical Diagnosis: The combination of high temperature (required to activate H₂O₂ in AcOH) and the acidic medium promotes radical abstraction of the benzylic-like protons on the methyl group.[1]
Corrective Action:
-
Switch Catalyst: Move to the Methyltrioxorhenium (MTO) system.[1] MTO forms a discrete rhenium-peroxo complex that transfers oxygen to the nitrogen lone pair via a concerted mechanism, avoiding the radical pathways that attack C-H bonds [1].[1]
-
Temperature Control: If you must use H₂O₂/AcOH, keep the temperature strictly below 60°C and extend the reaction time, or use a radical scavenger (e.g., BHT) in trace amounts, though this is less effective than switching to MTO.[1]
Issue 2: Formation of 2-Pyridone (Ring Rearrangement)
User Question: "My LCMS shows a mass equivalent to the product, but the NMR indicates a loss of symmetry and an amide-like proton. Is this over-oxidation?"
Technical Diagnosis: This is likely the 2-pyridone tautomer .[1] This byproduct forms via the rearrangement of the N-oxide.[1][2]
-
Cause: If you are using acetic anhydride or heating the reaction mixture excessively after the N-oxide has formed, the acetate can attack the 2-position (Meisenheimer-like complex), followed by elimination to form 2-pyridone.[1]
Corrective Action:
-
Eliminate Anhydrides: Ensure your reagent system does not contain acetic anhydride unless you specifically intend to functionalize the C2 position (Boekelheide reaction).[1]
-
Buffer the System: If using m-CPBA, add Sodium Bicarbonate (
) to neutralize the generated benzoic acid, as protonation of the N-oxide facilitates the rearrangement.[1]
Issue 3: Incomplete Conversion vs. Catalyst Deactivation
User Question: "Using MTO, the reaction stalls at 60% conversion. Adding more H₂O₂ doesn't help."[1]
Technical Diagnosis: MTO is sensitive to basic nitrogen ligands which can inhibit the catalyst by occupying coordination sites.[1] Furthermore, high concentrations of water can retard the formation of the active peroxo species.[1]
Corrective Action:
-
Use UHP: Switch from aqueous H₂O₂ to Urea Hydrogen Peroxide (UHP).[1] This maintains an anhydrous environment, stabilizing the active catalytic species [2].[1]
-
Split Addition: Add the oxidant in portions. High initial concentrations of peroxide can sometimes accelerate catalyst decomposition pathways.[1]
Module 3: Optimized Experimental Protocols
Protocol A: High-Selectivity MTO Oxidation (Recommended for Drug Discovery)
Best for: Substrates with oxidizable side chains, aldehydes, or alkenes.
Reagents:
-
Substrate (1.0 equiv)
-
Methyltrioxorhenium (MTO) (0.5 – 1.0 mol%)
-
Urea Hydrogen Peroxide (UHP) (1.1 equiv)
-
Solvent: Dichloromethane (DCM) or Ethanol
Step-by-Step:
-
Dissolution: Dissolve the pyridine substrate in DCM (0.5 M concentration).
-
Catalyst Loading: Add MTO (solid) to the stirring solution. The solution may turn slightly yellow (active species formation).[1]
-
Oxidant Addition: Add UHP as a solid in a single portion at Room Temperature (20–25°C).
-
Note: Unlike aqueous H₂O₂, UHP releases H₂O₂ slowly as it dissolves, preventing catalyst shock.[1]
-
-
Monitoring: Stir for 2–6 hours. Monitor by TLC/LCMS.[1]
-
Checkpoint: If the reaction stalls, add another 0.1 mol% MTO.[1]
-
-
Workup: Filter off the solid urea byproduct.[1] Wash the filtrate with saturated
(to quench traces of peroxide) and then brine.[1] Dry over and concentrate.
Protocol B: Scalable Green Oxidation (Ti-MWW)
Best for: Large scale (>100g), flow chemistry, and simple substrates.
Reagents:
-
Catalyst: Ti-MWW (Titanosilicate zeolite) [3][7]
Step-by-Step:
-
Setup: Suspend Ti-MWW (10 wt% relative to substrate) in Methanol.
-
Reaction: Heat to 60°C. Add H₂O₂ (1.2 equiv) dropwise over 1 hour.
-
Filtration: Upon completion, filter the heterogeneous catalyst (can be calcined and reused).[1]
-
Purification: Distill off methanol/water.
Module 4: Safety & Hazard Mitigation
CRITICAL WARNING: Peroxide Accumulation
-
Thermal Runaway: The oxidation of pyridine is exothermic (
).[1] When using H₂O₂/AcOH, the formation of peracetic acid is an equilibrium process.[1] If the reaction is too cold, peracetic acid accumulates; if heated suddenly, it reacts all at once, leading to explosion.[1]-
Control: Always maintain a "reaction-controlled" addition rate where the oxidant is consumed as it is added.[1]
-
-
Concentration Hazards: NEVER distill a reaction mixture containing peroxides to dryness.[1]
Figure 2: Mandatory safety workflow before solvent removal.
References
-
Herrmann, W. A., et al. "Methyltrioxorhenium as Catalyst for Olefin Oxidation."[1] Journal of Molecular Catalysis A: Chemical, vol. 138, no. 2, 1999, pp. 115-144.[1]
-
Jain, S. L., Joseph, J. K., & Sain, B. "Rhenium-Catalyzed Highly Efficient Oxidations of Tertiary Nitrogen Compounds to N-Oxides Using Sodium Percarbonate as Oxygen Source."[1][8] Synlett, vol. 2006, no.[1][8] 16, 2006, pp. 2661-2663.[1]
-
Carrettin, S., et al. "Selective oxidation of pyridine to pyridine-N-oxide with hydrogen peroxide over Ti-MWW catalyst."[1] ResearchGate/Catalysis Communications, 2003.[1]
-
Organic Syntheses. "Pyridine-N-oxide." Org.[1][9] Synth. 1953, 33,[1] 79. (Standard H2O2/AcOH protocol and safety data).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pp.bme.hu [pp.bme.hu]
- 3. Oxidative Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic Enantioselective Pyridine N-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. N-oxide synthesis by oxidation [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Selection for Crystallization of 3-Cyclopropylpyridine 1-oxide
Welcome to the technical support guide for the crystallization of 3-Cyclopropylpyridine 1-oxide. This document provides researchers, chemists, and drug development professionals with a practical, in-depth resource for selecting the optimal solvent system and troubleshooting common challenges encountered during the purification of this compound. The guidance herein is built upon established principles of crystallization and data from analogous pyridine N-oxide structures to ensure scientific integrity and practical utility.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the crystallization of 3-Cyclopropylpyridine 1-oxide, providing the foundational knowledge required for successful purification.
Q1: What are the key physicochemical properties of 3-Cyclopropylpyridine 1-oxide, and how do they guide solvent selection?
Understanding the molecular structure is paramount. 3-Cyclopropylpyridine 1-oxide possesses a unique combination of a non-polar cyclopropyl group and a highly polar pyridine N-oxide moiety. The N-oxide group introduces a strong dipole and acts as a hydrogen bond acceptor.
-
Polarity: The molecule is decidedly polar. This suggests that it will have greater solubility in polar solvents (like alcohols, ethyl acetate, acetone) than in non-polar solvents (like hexane or toluene).
-
Expected Physical State: While specific data for this exact compound is not widely published, analogous compounds such as 3-Cyanopyridine 1-oxide are crystalline solids with high melting points (175-178 °C)[1][2]. This suggests that 3-Cyclopropylpyridine 1-oxide is also likely a solid at room temperature with a stable crystal lattice, making it an excellent candidate for purification by crystallization.
-
Hygroscopicity: Pyridine N-oxides are often hygroscopic (tend to absorb moisture from the air)[3]. This is a critical consideration; the presence of water can inhibit crystallization or lead to the formation of a hydrate. Therefore, using anhydrous solvents and protecting the crystallization setup from atmospheric moisture is recommended.
Q2: What defines an "ideal" solvent for the crystallization of this compound?
The cornerstone of a successful crystallization is selecting a solvent or solvent system with a specific temperature-dependent solubility profile[4]. An ideal solvent for 3-Cyclopropylpyridine 1-oxide should exhibit:
-
High Solubility at Elevated Temperatures: The solvent should be capable of completely dissolving the crude compound near its boiling point. This ensures that impurities trapped within the solid matrix are released into the solution[4].
-
Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, forcing it out of solution to form pure crystals. A large differential in solubility between hot and cold temperatures maximizes the potential yield.
-
Inertness: The solvent must not react with the compound[5].
-
Boiling Point Considerations: The solvent's boiling point should ideally be lower than the melting point of the compound to prevent "oiling out," a phenomenon where the compound melts before it dissolves, forming a liquid layer instead of crystals.
-
Volatility: The solvent should be volatile enough to be easily removed from the surface of the final crystals during drying.
Q3: What specific solvents should I consider for an initial screening?
A systematic screening approach using a panel of solvents with varying polarities is the most effective strategy. Based on the polar nature of pyridine N-oxides, the following solvents are recommended for initial evaluation. They can be used alone or in binary mixtures (a "solvent/anti-solvent" system).
Table 1: Suggested Solvents for Crystallization Screening of 3-Cyclopropylpyridine 1-oxide
| Solvent | Type | Boiling Point (°C) | Polarity Index | Rationale & Use Case |
| Isopropanol | Polar Protic | 82.6 | 4.3 | Often a good first choice for polar compounds. Its volatility is moderate, allowing for controlled crystal growth. Used for purifying pyridine-N-oxide hydrochloride[6]. |
| Ethanol | Polar Protic | 78.4 | 5.2 | Similar to isopropanol but slightly more polar. Good for dissolving polar compounds. |
| Ethyl Acetate | Polar Aprotic | 77.1 | 4.4 | An ester that is a good solvent for many moderately polar compounds. Often used in combination with a non-polar anti-solvent[5]. |
| Acetone | Polar Aprotic | 56.0 | 5.4 | A strong, polar solvent with a low boiling point. Can be effective but may lead to rapid crystallization due to its volatility. |
| Acetonitrile | Polar Aprotic | 81.6 | 6.2 | A highly polar solvent that can be effective for compounds that are difficult to dissolve in other solvents[7]. |
| Toluene | Non-polar | 110.6 | 2.4 | Unlikely to be a good primary solvent but can be an excellent anti-solvent when mixed with a more polar solvent like ethyl acetate or acetone. |
| Heptane/Hexane | Non-polar | 98.4 / 69.0 | 0.1 | Excellent anti-solvents. Used to precipitate the compound from a solution where it is highly soluble, thereby inducing crystallization. |
Q4: How should I perform an efficient solvent screening experiment?
A small-scale, parallel approach is recommended to conserve material and time.
Experimental Protocol: Small-Scale Solvent Screening
Objective: To identify a suitable solvent or solvent system for the crystallization of 3-Cyclopropylpyridine 1-oxide.
Materials:
-
Crude 3-Cyclopropylpyridine 1-oxide (~100-200 mg)
-
Test tubes or small vials (e.g., 8-10)
-
Selected solvents from Table 1
-
Heating block or water bath
-
Glass pipettes or stirring rods
Methodology:
-
Preparation: Place approximately 10-20 mg of the crude solid into each test tube. Label each tube with the solvent to be tested.
-
Initial Solubility Test (Room Temp): Add the first solvent (e.g., isopropanol) dropwise to the corresponding test tube at room temperature, agitating after each addition. Observe if the solid dissolves. A good candidate solvent will NOT fully dissolve the compound at this stage[4]. Record the approximate volume of solvent added.
-
Hot Solubility Test: Gently heat the test tube in a heating block or water bath. Continue to add the solvent dropwise until the solid completely dissolves. Record the total volume of solvent required. Causality Note: This step identifies solvents capable of fully dissolving the compound at elevated temperatures, a prerequisite for releasing trapped impurities.
-
Cooling and Crystallization: Remove the test tube from the heat source and allow it to cool slowly to room temperature. Do not disturb the solution during this phase to encourage the growth of larger, more pure crystals.
-
Inducing Crystallization (If Necessary): If no crystals form after cooling to room temperature, try to induce crystallization by:
-
Gently scratching the inside of the test tube at the solution's surface with a glass rod. This creates microscopic imperfections that serve as nucleation sites.
-
Placing the test tube in an ice-water bath for 15-20 minutes to further decrease solubility.
-
-
Evaluation: Observe the results for each solvent. The ideal solvent is one that required a minimal amount of hot solvent to dissolve the compound but produced a significant quantity of well-formed crystals upon cooling.
-
Repeat: Follow steps 2-6 for each solvent in your screening panel.
Part 2: Troubleshooting Guide
Even with a good solvent choice, challenges can arise. This section provides solutions to common crystallization problems.
Issue 1: No crystals form after cooling.
This is the most frequent issue in crystallization experiments. It indicates that the solution is not sufficiently supersaturated.
Possible Causes & Solutions:
-
Too Much Solvent Was Used: This is the most common cause[4]. The concentration of the compound is too low to exceed its solubility limit, even when cold.
-
Solution: Gently heat the solution to evaporate a portion of the solvent. Allow it to cool again. Repeat until crystals form.
-
-
Supersaturation Without Nucleation: The solution is supersaturated, but the crystals have not begun to form (a kinetically-driven issue).
-
Solution 1 (Scratching): As described in the protocol, scratch the inner surface of the flask with a glass rod to provide nucleation sites.
-
Solution 2 (Seeding): If you have a small crystal of pure 3-Cyclopropylpyridine 1-oxide, add it to the solution. A "seed" crystal provides a template for further crystal growth.
-
Solution 3 (Extended Cooling): Place the flask in a colder environment (e.g., a refrigerator or freezer at -20 °C) for an extended period, but be mindful that very rapid cooling can sometimes lead to smaller, less pure crystals.
-
Diagram: Troubleshooting Logic for No Crystal Formation A decision tree to guide the experimental process when crystallization fails to initiate.
Caption: Troubleshooting Logic for No Crystal Formation.
Issue 2: The compound "oiled out," forming a liquid instead of solid crystals.
Oiling out occurs when the solute melts and comes out of solution as a liquid at a temperature where it is still insoluble.
Possible Causes & Solutions:
-
High Impurity Concentration: Impurities can depress the melting point of the compound, causing it to liquefy.
-
Solution: Attempt to purify the material by another method (e.g., column chromatography) before crystallization.
-
-
Cooling Too Rapidly: Dropping the temperature too quickly can shock the system, favoring the formation of an oil over an ordered crystal lattice.
-
Solution: Re-heat the solution to re-dissolve the oil. If necessary, add a small amount of additional solvent. Allow the solution to cool much more slowly (e.g., by leaving it on the benchtop, insulated with glass wool).
-
-
Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of your compound.
-
Solution: Select a solvent with a lower boiling point. Alternatively, use a solvent/anti-solvent system at a temperature below the compound's melting point.
-
Issue 3: The crystal yield is very low.
A low yield means a significant amount of the compound remains dissolved in the solvent (the "mother liquor") after cooling.
Possible Causes & Solutions:
-
Too Much Solvent: As with the failure to crystallize, using an excess of solvent is a primary cause of low yields.
-
Solution: After filtering the first crop of crystals, concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals.
-
-
Incomplete Cooling: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.
-
Solution: Ensure the flask has been cooled thoroughly in an ice bath for at least 20-30 minutes before filtration.
-
Issue 4: The crystals are colored or appear impure.
This indicates that impurities are co-crystallizing with your product.
Possible Causes & Solutions:
-
Insoluble Impurities: Some impurities may not dissolve in the hot solvent.
-
Solution: Perform a "hot filtration." After dissolving your compound in the minimum amount of boiling solvent, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble material. Then, allow the clear filtrate to cool and crystallize.
-
-
Colored Impurities: Highly colored impurities may be present.
-
Solution: After dissolving the compound in hot solvent, add a very small amount of activated charcoal. Boil the solution for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal and then allow the filtrate to cool. Caution: Charcoal can also adsorb your product, so use it sparingly.
-
Diagram: General Workflow for Solvent Selection & Crystallization A systematic approach from initial screening to final product.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Cyanopyridine N-oxide | 149060-64-0 [chemicalbook.com]
- 3. Pyridine N-Oxide | C5H5NO | CID 12753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. echemi.com [echemi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. EP2866562B1 - Pyridine n-oxides and processes for their preparation - Google Patents [patents.google.com]
Technical Support Center: Stability of 3-Cyclopropylpyridine 1-oxide under Acidic Conditions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving 3-Cyclopropylpyridine 1-oxide, with a specific focus on its stability and reactivity in acidic environments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when using 3-Cyclopropylpyridine 1-oxide in acidic media?
A1: The primary stability concerns for 3-cyclopropylpyridine 1-oxide under acidic conditions revolve around two main reactive pathways: reactions involving the N-oxide functionality and potential reactions of the cyclopropyl ring. The pyridine N-oxide group can be susceptible to deoxygenation or rearrangement, particularly in the presence of certain acids and activating agents.[1][2][3][4] The cyclopropyl group, while generally stable, can undergo ring-opening reactions under strongly acidic conditions, especially if adjacent carbocations are formed.[5][6]
Q2: Can I use strong mineral acids like HCl or H2SO4 with 3-Cyclopropylpyridine 1-oxide?
A2: Caution is advised. While pyridine N-oxides are generally stable in the presence of strong acids for short durations at low temperatures, prolonged exposure or heating can lead to degradation. The N-oxide oxygen can be protonated, which can activate the pyridine ring to certain reactions. It is crucial to perform small-scale test reactions and monitor the stability of your compound under the specific acidic conditions of your experiment using techniques like TLC or LC-MS.
Q3: What is the Polonovski reaction, and should I be concerned about it?
A3: The Polonovski reaction is a rearrangement of a tertiary amine N-oxide, such as a pyridine N-oxide, in the presence of an acid anhydride (like acetic anhydride or trifluoroacetic anhydride) or an acyl chloride.[1][2][3] This reaction leads to the formation of an iminium ion intermediate, which can then undergo further reactions.[1][7] If your experimental conditions involve the use of such reagents, you should be highly aware of the potential for this reaction to occur, leading to undesired byproducts. The use of trifluoroacetic anhydride often allows the reaction to be stopped at the iminium ion stage.[7]
Q4: How does the cyclopropyl group influence the stability of the molecule in acidic conditions?
A4: The cyclopropyl group is an interesting substituent. Its high ring strain makes it susceptible to ring-opening, particularly if a positive charge develops on an adjacent atom.[5][6] However, the C-H bonds of a cyclopropyl group are stronger and less susceptible to oxidative metabolism, a property often exploited in drug design.[8] In the context of 3-cyclopropylpyridine 1-oxide, the electron-donating nature of the cyclopropyl group could potentially influence the electron density of the pyridine ring and the basicity of the N-oxide oxygen.
Q5: Are there any specific analytical methods recommended for monitoring the stability of 3-Cyclopropylpyridine 1-oxide?
A5: Yes, a combination of chromatographic and spectroscopic techniques is recommended.
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively monitor the progress of a reaction and check for the appearance of new, potentially degradation-related spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative information on the disappearance of the starting material and the formation of products and byproducts, along with their mass-to-charge ratios, which aids in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the starting material and identify the structures of any isolated degradation products.
Troubleshooting Guide
Issue 1: Unexpected side products are observed during a reaction in the presence of an acid anhydride.
-
Plausible Cause: You are likely observing products from a Polonovski-type rearrangement.[1][2][3] The acid anhydride is activating the N-oxide, leading to the formation of an iminium ion and subsequent byproducts.
-
Solutions:
-
Change the activating agent: If possible, avoid the use of acid anhydrides. Consider alternative reagents for your desired transformation that are compatible with the N-oxide functionality.
-
Modify reaction conditions: Lowering the reaction temperature and minimizing the reaction time can help to reduce the extent of the rearrangement.
-
Use a milder anhydride: In some cases, switching from a more reactive anhydride like trifluoroacetic anhydride to acetic anhydride might provide better control, although the reaction may be slower.[7]
-
Issue 2: The desired reaction is sluggish, and starting material is recovered, but some degradation is also observed.
-
Plausible Cause: The acidic conditions may not be optimal, leading to incomplete reaction while simultaneously causing slow degradation of the starting material or product.
-
Solutions:
-
Screen different acids: Test a range of Brønsted or Lewis acids to find one that promotes the desired reaction efficiently without causing significant degradation.
-
Optimize acid concentration: The concentration of the acid can be critical. A higher concentration may not always lead to a better outcome and could increase the rate of decomposition.
-
Temperature optimization: Carefully control the reaction temperature. While heating can increase the rate of the desired reaction, it will also accelerate degradation pathways.
-
Issue 3: Loss of the N-oxide group (deoxygenation) is observed.
-
Plausible Cause: Certain reagents and conditions can lead to the deoxygenation of pyridine N-oxides.[9][10][11] This can be an issue if the N-oxide functionality is crucial for the desired reactivity or biological activity.
-
Solutions:
-
Avoid reducing agents: Be mindful of any reagents in your reaction mixture that could act as reducing agents.
-
Inert atmosphere: If you suspect a reductive pathway, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.
-
Alternative synthetic route: If deoxygenation is unavoidable under the required acidic conditions, you may need to reconsider your synthetic strategy, perhaps by introducing the N-oxide at a later stage.
-
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of 3-Cyclopropylpyridine 1-oxide to a Specific Acid
This protocol provides a framework for testing the stability of your compound under specific acidic conditions before proceeding with a larger scale reaction.
Materials:
-
3-Cyclopropylpyridine 1-oxide
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Acid of interest (e.g., HCl in dioxane, Trifluoroacetic acid)
-
TLC plates, LC-MS vials, NMR tubes
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve a small, accurately weighed amount of 3-Cyclopropylpyridine 1-oxide (e.g., 10 mg) in the chosen anhydrous solvent (e.g., 1 mL) in a clean, dry vial.
-
Take an initial sample (t=0) for TLC and LC-MS analysis.
-
Add the desired equivalent of the acid to the stirred solution at the intended reaction temperature (start at a low temperature, e.g., 0 °C).
-
Monitor the reaction mixture by TLC at regular intervals (e.g., 30 min, 1h, 2h, 4h).
-
If changes are observed on the TLC (disappearance of starting material spot, appearance of new spots), take aliquots for LC-MS analysis to identify the masses of the new species.
-
After a set period (e.g., 24 hours) or once significant degradation is observed, quench the reaction by adding a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the organic components, dry the organic layer, and concentrate the solvent.
-
Analyze the residue by ¹H NMR to assess the extent of degradation and potentially identify the major degradation products.
Data Presentation:
Summarize your findings in a table for easy comparison of different acidic conditions.
| Acid (equivalents) | Solvent | Temperature (°C) | Time (h) | % Remaining Starting Material (by LC-MS) | Observations (TLC/NMR) |
| HCl (1.1) | CH₂Cl₂ | 0 | 24 | >95% | No significant change |
| TFA (1.1) | CH₂Cl₂ | 25 | 4 | ~70% | Formation of two new spots on TLC |
| H₂SO₄ (1.0) | MeCN | 50 | 2 | <10% | Significant decomposition observed |
Visualizations
Potential Degradation Pathways
The following diagram illustrates potential reaction pathways for a pyridine N-oxide under acidic conditions, including the Polonovski rearrangement.
Caption: Workflow for assessing the stability of 3-cyclopropylpyridine 1-oxide.
References
-
The Polonovski Reaction. Organic Reactions. [Link]
-
Polonovski Reaction - Organic Chemistry Reaction. Chemistry Guide. [Link]
-
Polonovski-Potier Reaction - SynArchive. [Link]
- Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution. Clayden, Greeves, Warren and Wothers, Organic Chemistry.
-
Substituent effect on the properties of pyridine-N-oxides. ResearchGate. [Link]
- Chapter 5: Pyridine and its Deriv
-
The Polonovski Reaction | Request PDF. ResearchGate. [Link]
-
Efficient N-Demethylation of Opiate Alkaloids Using a Modified Nonclassical Polonovski Reaction. The Journal of Organic Chemistry. [Link]
-
Recent trends in the chemistry of pyridine N-oxides. Arkivoc. [Link]
-
Sublimation Enthalpies of Substituted Pyridine N-Oxides. PMC - NIH. [Link]
-
Reactivity of Pyridine-N-Oxide. YouTube. [Link]
-
Relative nucleophilic reactivity of pyridines and pyridine N-oxides (supernucleophilicity of pyridine N-oxides). ResearchGate. [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. [Link]
-
Deoxygenation of Aza-aromatics. Organic Chemistry Portal. [Link]
-
Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. PMC. [Link]
- The chemistry and biology of cyclopropyl compounds. Bálint Gál Burns Group.
-
Optimization of reductive deoxygenation of pyridine N-oxide 1aa. ResearchGate. [Link]
-
Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. The Journal of Organic Chemistry. [Link]
-
Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Organic Chemistry Portal. [Link]
-
Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. PMC. [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. synarchive.com [synarchive.com]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. Deoxygenation of Aza-aromatics [organic-chemistry.org]
- 10. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]
- 11. Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Cyclopropylpyridine and 3-Cyclopropylpyridine 1-oxide: A Guide for Researchers
In the landscape of modern drug discovery and development, the pyridine scaffold remains a cornerstone for the design of novel therapeutics. The strategic functionalization of this heterocycle allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. Among the diverse array of substituted pyridines, 3-cyclopropylpyridine and its corresponding N-oxide represent two closely related structures with distinct reactivity profiles that can be harnessed for further molecular elaboration. This guide provides a comprehensive comparison of the reactivity of these two compounds, supported by an analysis of their electronic properties and available experimental data, to aid researchers in making informed decisions during their synthetic campaigns.
Introduction: Electronic Landscape of 3-Cyclopropylpyridine and its N-Oxide
The reactivity of an aromatic system is fundamentally governed by its electronic nature. In the case of 3-cyclopropylpyridine, two key features dictate its chemical behavior: the electron-deficient pyridine ring and the cyclopropyl substituent at the 3-position. The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a polarization of the π-system and a general deactivation towards electrophilic attack. This deactivation is most pronounced at the 2- and 4-positions, making the 3-position the most likely site for electrophilic substitution, albeit under forcing conditions[1][2].
The cyclopropyl group, on the other hand, is known to be a weak electron-donating group. Its unique bonding, described by the Walsh orbital model, imparts some "double-bond character" and allows it to stabilize an adjacent positive charge through conjugation[3][4]. In the context of 3-cyclopropylpyridine, this electron-donating nature can subtly influence the reactivity of the pyridine ring.
The introduction of an N-oxide functionality in 3-cyclopropylpyridine 1-oxide dramatically alters the electronic landscape. The N-oxide group is a strong π-donor through resonance, which significantly increases the electron density at the 2-, 4-, and 6-positions of the pyridine ring[1]. This makes the N-oxide much more susceptible to electrophilic attack, with a strong preference for the 4-position[5]. Concurrently, the positively charged nitrogen atom enhances the electrophilicity of the 2- and 4-positions, making them more susceptible to nucleophilic attack, particularly after activation of the oxygen atom.
Synthesis of 3-Cyclopropylpyridine 1-oxide
The conversion of 3-cyclopropylpyridine to its N-oxide is a straightforward oxidation reaction. A common and efficient method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Experimental Protocol: Oxidation of 3-Cyclopropylpyridine
Materials:
-
3-Cyclopropylpyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 3-cyclopropylpyridine (1.0 eq.) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1-1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C[6].
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution to quench the excess peroxy acid.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-cyclopropylpyridine 1-oxide.
-
Purify the product by column chromatography on silica gel if necessary.
Alternatively, hydrogen peroxide in the presence of an acid catalyst can also be employed for this transformation[7][8].
Comparative Reactivity
This section delves into a comparative analysis of the reactivity of 3-cyclopropylpyridine and its N-oxide in key organic transformations.
Electrophilic Aromatic Substitution
3-Cyclopropylpyridine: As an electron-deficient heterocycle, 3-cyclopropylpyridine undergoes electrophilic aromatic substitution (EAS) under relatively harsh conditions. The directing effect of the nitrogen atom and the cyclopropyl group must be considered. The inherent deactivation of the pyridine ring means that strong electrophiles and often elevated temperatures are required. The substitution is expected to occur primarily at the 3-position, as attack at the 2- or 4-positions would lead to a destabilized cationic intermediate with a positive charge adjacent to the electronegative nitrogen[2]. While the cyclopropyl group is a weak activator, its influence is generally overshadowed by the deactivating effect of the pyridine nitrogen.
3-Cyclopropylpyridine 1-oxide: In stark contrast, the N-oxide is highly activated towards EAS. The resonance donation from the N-oxide group significantly increases the electron density at the 4-position, making it the primary site of electrophilic attack[1][5]. This activation allows for milder reaction conditions compared to the parent pyridine. For instance, nitration of pyridine N-oxide can be achieved with a mixture of nitric and sulfuric acid, whereas pyridine itself is much less reactive[5].
Data Summary: Electrophilic Aromatic Substitution (Predicted Reactivity)
| Reaction | 3-Cyclopropylpyridine | 3-Cyclopropylpyridine 1-oxide |
| Nitration | Requires harsh conditions (e.g., fuming H₂SO₄/HNO₃). Expected major product: 5-cyclopropyl-3-nitropyridine. | Reacts under milder conditions (e.g., conc. H₂SO₄/HNO₃). Expected major product: 3-cyclopropyl-4-nitropyridine 1-oxide. |
| Halogenation | Requires a Lewis acid catalyst and potentially elevated temperatures. Expected major product: 3-bromo-5-cyclopropylpyridine. | Reacts more readily, potentially without a strong Lewis acid. Expected major product: 4-bromo-3-cyclopropylpyridine 1-oxide. |
Experimental Workflow: Nitration of Pyridine Derivatives
Caption: Comparative workflow for the nitration of 3-cyclopropylpyridine and its N-oxide.
Nucleophilic Aromatic Substitution
3-Cyclopropylpyridine: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions, if a suitable leaving group is present. The reaction proceeds through a Meisenheimer-like intermediate, which is stabilized by the electronegative nitrogen atom. For 3-substituted pyridines without an activating group at the 2- or 4-position, SNAr is generally difficult.
3-Cyclopropylpyridine 1-oxide: The N-oxide functionality can be leveraged to facilitate nucleophilic substitutions. Treatment of pyridine N-oxides with reagents like phosphorus oxychloride (POCl₃) or acetic anhydride activates the oxygen atom, making the 2- and 4-positions highly electrophilic and susceptible to attack by nucleophiles. This is a powerful strategy for introducing a variety of substituents at these positions. For example, reaction with POCl₃ can lead to chlorination at the 2- and/or 4-positions[9].
Data Summary: Nucleophilic Aromatic Substitution (Predicted Reactivity)
| Reaction | 3-Cyclopropylpyridine | 3-Cyclopropylpyridine 1-oxide |
| Reaction with Nucleophiles (e.g., RO⁻, R₂N⁻) | Generally unreactive unless a leaving group is present at an activated position (2- or 4-). | Can be activated by reagents like POCl₃ to undergo substitution at the 2- and 4-positions. |
Reaction Pathway: Activation and Nucleophilic Substitution of 3-Cyclopropylpyridine 1-oxide
Caption: General pathway for nucleophilic substitution on 3-cyclopropylpyridine 1-oxide via activation.
Reactivity of the Cyclopropyl Group
The cyclopropyl ring is generally stable under many reaction conditions. However, its inherent ring strain (approximately 27.5 kcal/mol) can lead to ring-opening reactions under certain circumstances, such as in the presence of strong acids or under radical conditions[10][11].
3-Cyclopropylpyridine: In the presence of strong acids, protonation of the pyridine nitrogen occurs. The stability of the cyclopropyl group in 3-cyclopropylpyridine under acidic conditions is an important consideration. While the ring is generally robust, highly forcing acidic conditions could potentially lead to ring-opening, although this is not a common transformation.
3-Cyclopropylpyridine 1-oxide: The N-oxide is a weaker base than the parent pyridine. During electrophilic reactions that are typically carried out in strong acids (e.g., nitration), the N-oxide will also be protonated. The stability of the cyclopropyl group under these conditions is expected to be similar to that in the parent pyridine. There is no strong evidence to suggest that the N-oxide functionality significantly alters the inherent stability of the cyclopropyl ring.
Conclusion
The comparison between 3-cyclopropylpyridine and 3-cyclopropylpyridine 1-oxide highlights the profound influence of the N-oxide functionality on the reactivity of the pyridine ring. While 3-cyclopropylpyridine is a relatively electron-deficient system that undergoes electrophilic substitution with reluctance, its N-oxide is an activated species that readily participates in such reactions, primarily at the 4-position. Furthermore, the N-oxide provides a versatile handle for facilitating nucleophilic substitutions at the 2- and 4-positions upon activation. The cyclopropyl group, while subtly influencing the electronic properties, generally remains a stable spectator in many of these transformations.
For researchers and drug development professionals, the choice between these two scaffolds will depend on the desired synthetic outcome. 3-Cyclopropylpyridine is a suitable starting material when functionalization at the 3- or 5-position via electrophilic substitution is desired, or when the pyridine nitrogen is intended to act as a basic center. In contrast, 3-cyclopropylpyridine 1-oxide is the superior choice for introducing substituents at the 4-position via electrophilic attack or for accessing the 2- and 4-positions through nucleophilic substitution strategies. Understanding these distinct reactivity profiles is paramount for the efficient and rational design of novel pyridine-based molecules.
References
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Domingo, L. R., & Aurell, M. J. (2023). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 47(11), 5193-5202. [Link]
-
Wikipedia. (n.d.). Cyclopropyl group. In Wikipedia. Retrieved from [Link]
-
Gray, A. P., Kraus, H., Heitmeier, D. E., & Shiley, R. H. (1962). Cyclopropylpyridines. Interaction with acid and hydrogen. The synthesis of cyclopropane ring-opened analogs. The Journal of Organic Chemistry, 27(4), 1087-1092. [Link]
-
Gunanathan, C., & Zhang, J. (2014). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 773-779. [Link]
-
Martin, M. (2017, October 31). What is the reason for the exceptional stability of tricyclopropyl-cyclopropenyl carbocation? Chemistry Stack Exchange. [Link]
- De Meijere, A., Kozhushkov, S. I., & Khlebnikov, A. F. (2000). The Chemistry of the Cyclopropyl Group, Vol. 2. In Z. Rappoport (Ed.), The Chemistry of Functional Groups. Wiley.
-
Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
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Hughes, D. L. (2014). Concerted Nucleophilic Aromatic Substitution Reactions. Organic Reactions, 85, 1-286. [Link]
-
Esteves, P. M., Carneiro, J. W. de M., Cardoso, S. P., Barbosa, A. H., Laali, K. K., Rasul, G., Prakash, G. K. S., & Olah, G. A. (2003). Unified Mechanistic Concept of Electrophilic Aromatic Nitration: Convergence of Computational Results and Experimental Data. Journal of the American Chemical Society, 125(16), 4836–4849. [Link]
-
ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. [Link]
-
ChemRxiv. (2022). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. [Link]
-
ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? [Link]
-
Common Organic Chemistry. (n.d.). Phosphorus Oxychloride. [Link]
-
Domingo, L. R., & Aurell, M. J. (2023). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 47(11), 5193-5202. [Link]
-
Beilstein Journals. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. [Link]
-
Erbing, E., et al. (2018). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Physical Organic Chemistry, 31(5), e3785. [Link]
-
L.S.College, Muzaffarpur. (2019). Electrophilic halogenation. [Link]
-
Royal Society of Chemistry. (2021). Halogen cation-promoted and solvent-regulated electrophilic cyclization for the regioselective synthesis of 3-haloquinolines and 3-halospirocyclohexadienones. Organic & Biomolecular Chemistry, 19(4), 846-850. [Link]
-
ResearchGate. (2024). Recent advances in the electrophilic halogenation of aromatic compounds using N-halosuccinimides (NXS). [Link]
-
Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). [Link]
-
National Center for Biotechnology Information. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. [Link]
-
ResearchGate. (2025). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. [Link]
-
Li, X. (2021). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 121(1), 227-263. [Link]
-
ResearchGate. (n.d.). Yield of cyclized products obtained by cyclodehydration with POCl3 and... [Link]
-
National Center for Biotechnology Information. (2017). Reactivity of electrophilic cyclopropanes. [Link]
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National Center for Biotechnology Information. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
Scientific Research Publishing. (2014). Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. [Link]
- Google Patents. (n.d.).
-
PubMed. (2003). Unified mechanistic concept of electrophilic aromatic nitration: convergence of computational results and experimental data. [Link]
-
Wiley Online Library. (2000). The Chemistry of the Cyclopropyl Group, Vol. 2. [Link]
-
Der Pharma Chemica. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. [Link]
-
Organic Chemistry Portal. (n.d.). Hydrogen peroxide. [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
Master Organic Chemistry. (2023). 3-Chloroperbenzoic acid (m-CPBA): A Versatile Reagent in Organic Synthesis. [Link]
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MDPI. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. [Link]
-
Organic Chemistry Portal. (n.d.). m-CPBA (meta-chloroperoxybenzoic acid). [Link]
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-
Wikipedia. (n.d.). Phosphoryl chloride. In Wikipedia. Retrieved from [Link]
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A Researcher's Guide to the Spectroscopic Differentiation of 3-Cyclopropylpyridine 1-Oxide and its Positional Isomers
In the landscape of pharmaceutical development and novel material synthesis, the precise structural characterization of heterocyclic compounds is paramount. 3-Cyclopropylpyridine 1-oxide and its positional isomers, 2-cyclopropylpyridine 1-oxide and 4-cyclopropylpyridine 1-oxide, present a classic analytical challenge. While possessing identical molecular formulas and, consequently, the same molecular weight, their distinct substitution patterns give rise to subtle yet measurable differences in their spectroscopic profiles. This guide provides an in-depth comparison of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS)—offering a robust framework for the unambiguous differentiation of these three isomers.
The causality behind our experimental choices lies in the unique electronic and steric environments created by the interplay between the electron-withdrawing N-oxide group and the electron-donating cyclopropyl ring. The position of these substituents relative to one another dictates the chemical shifts of protons and carbons, the vibrational frequencies of bonds, and the fragmentation pathways of the molecular ion.
The Analytical Challenge: Differentiating Positional Isomers
The structural similarity of the 2-, 3-, and 4-cyclopropylpyridine 1-oxide isomers necessitates a multi-faceted analytical approach. Relying on a single technique can lead to ambiguity. Therefore, a combination of NMR, FTIR, and MS provides a self-validating system for confident structural elucidation.
dot
Caption: Chemical structures of the three positional isomers.
¹H NMR Spectroscopy: A Window into the Proton Environment
Proton NMR is arguably the most powerful tool for differentiating these isomers. The chemical shift and coupling patterns of the aromatic protons are highly sensitive to the substituent's position. The N-oxide group strongly deshields the protons in the ortho (α) and para (γ) positions.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard one-dimensional ¹H spectrum.
-
Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals.
Expected ¹H NMR Data and Interpretation
-
2-Cyclopropylpyridine 1-oxide: The proton at the 6-position (ortho to the N-oxide) will be the most downfield aromatic signal. The cyclopropyl methine proton will likely be shifted upfield compared to the other isomers due to its proximity to the N-oxide oxygen.
-
3-Cyclopropylpyridine 1-oxide: The protons at the 2- and 6-positions (ortho to the N-oxide) will be the most downfield and will likely appear as distinct signals. The proton at the 4-position will be further upfield.
-
4-Cyclopropylpyridine 1-oxide: The protons at the 2- and 6-positions will be equivalent and appear as a single downfield signal. Similarly, the protons at the 3- and 5-positions will be equivalent and appear as a single upfield signal.[1] This high degree of symmetry makes the 4-isomer easily distinguishable.
¹³C NMR and DEPT: Probing the Carbon Skeleton
Carbon-13 NMR, especially when combined with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, provides unambiguous information about the carbon framework. The chemical shifts of the pyridine ring carbons are significantly influenced by the position of the cyclopropyl group and the N-oxide functionality.[2]
Experimental Protocol: ¹³C NMR and DEPT
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-50 mg) may be required for a better signal-to-noise ratio.
-
Instrument Setup: Acquire the spectra on the same NMR spectrometer.
-
Data Acquisition: Obtain a standard proton-decoupled ¹³C spectrum, followed by DEPT-90 and DEPT-135 experiments.
-
Data Processing: Process the spectra similarly to the ¹H NMR data.
Expected ¹³C NMR Data and Interpretation
-
DEPT Analysis: DEPT-90 will only show signals for CH carbons, while DEPT-135 will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are absent in both DEPT spectra. This allows for the definitive assignment of each carbon type.[3]
-
2-Cyclopropylpyridine 1-oxide: Will exhibit five distinct aromatic carbon signals and three signals for the cyclopropyl group. The C2 carbon, being directly attached to both the N-oxide and the cyclopropyl group, will have a characteristic chemical shift.
-
3-Cyclopropylpyridine 1-oxide: Will also show five distinct aromatic carbon signals and three cyclopropyl carbon signals. The chemical shifts of C2, C3, and C4 will be unique compared to the other isomers.
-
4-Cyclopropylpyridine 1-oxide: Due to its symmetry, it will only show three distinct aromatic carbon signals (C2/C6, C3/C5, and C4) and two cyclopropyl carbon signals (the two CH₂ groups will be equivalent).[1] This reduced number of signals is a key identifying feature.
Fourier-Transform Infrared (FTIR) Spectroscopy: Vibrational Fingerprints
FTIR spectroscopy provides information about the vibrational modes of functional groups. The key vibration for these molecules is the N-O stretch, which is sensitive to the electronic effects of the substituent on the pyridine ring.[4]
Experimental Protocol: FTIR
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or a thin film on a salt plate (e.g., NaCl or KBr).
-
Instrument Setup: Use a standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands, particularly the N-O stretching frequency.
Expected FTIR Data and Interpretation
The N-O stretching vibration in pyridine N-oxides typically appears in the 1200-1300 cm⁻¹ region.[5] The exact position is influenced by the electronic nature of the substituents.
-
The electron-donating cyclopropyl group will influence the electron density of the pyridine ring, which in turn affects the N-O bond order and its stretching frequency. While the differences may be subtle, the 4-isomer is expected to have a slightly different N-O stretching frequency compared to the 2- and 3-isomers due to the direct resonance interaction between the cyclopropyl group and the N-oxide.
-
The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region are also characteristic of the substitution pattern on the aromatic ring and can aid in differentiation.[6]
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
While all three isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) can differ, providing structural clues. The position of the cyclopropyl group will influence the stability of the resulting fragment ions.
Experimental Protocol: GC-MS (EI)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
Data Acquisition: Inject the sample into the GC to separate any impurities. The mass spectrum is then recorded for the eluting peak corresponding to the compound of interest.
-
Data Analysis: Analyze the mass-to-charge ratios (m/z) and relative abundances of the molecular ion and the major fragment ions.
Expected MS Data and Interpretation
The mass spectra of alkylpyridine N-oxides are characterized by several key fragmentation pathways:[7]
-
Loss of Oxygen (M-16): A common fragmentation for N-oxides, resulting in an ion corresponding to the respective cyclopropylpyridine. The intensity of this peak may vary slightly between isomers.
-
Loss of OH (M-17): This fragmentation is particularly prominent for 2-substituted alkylpyridine N-oxides. Therefore, the 2-cyclopropyl isomer is expected to show a more intense [M-17]⁺ peak compared to the 3- and 4-isomers.[7]
-
Ring Fragmentation: The pyridine ring itself can fragment. The position of the cyclopropyl group will influence which fragmentation pathways are favored, leading to a unique fingerprint for each isomer.
Comparative Data Summary
| Spectroscopic Feature | 2-Cyclopropylpyridine 1-oxide | 3-Cyclopropylpyridine 1-oxide | 4-Cyclopropylpyridine 1-oxide |
| ¹H NMR (Aromatic) | Most complex pattern, H-6 most downfield. | Four distinct aromatic signals, H-2 and H-6 most downfield. | Two distinct aromatic signals (two doublets) due to symmetry.[1] |
| ¹³C NMR (Aromatic) | Five distinct signals. | Five distinct signals. | Three distinct signals due to symmetry.[1] |
| FTIR (N-O Stretch) | ~1240-1280 cm⁻¹ | ~1240-1280 cm⁻¹ | Potentially slightly different frequency due to resonance. |
| MS (Key Fragment) | Prominent [M-17]⁺ peak (loss of OH).[7] | Less intense [M-17]⁺ peak. | Less intense [M-17]⁺ peak. |
Experimental Workflow
dot
Caption: Workflow for the spectroscopic differentiation of isomers.
Conclusion
The unambiguous differentiation of 3-cyclopropylpyridine 1-oxide from its 2- and 4-isomers is readily achievable through a systematic application of modern spectroscopic techniques. ¹H and ¹³C NMR are the most definitive methods, with the number of signals and their chemical shifts providing a clear distinction, particularly for the highly symmetric 4-isomer. Mass spectrometry offers valuable confirmatory data, with the enhanced loss of a hydroxyl radical being a characteristic feature of the 2-isomer. FTIR provides complementary information on the N-O bond, which is subtly influenced by the isomer's electronic structure. By integrating the data from these orthogonal techniques, researchers can confidently assign the correct structure, ensuring the integrity and reliability of their scientific endeavors.
References
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- Thornton, D. A., & Watkins, G. M. (1991). Isotope Labelling Studies of Some Aromatic N‐Oxides ‐ Part II. A Full Vibrational Assignment of the Infrared and Raman Spectra (4000‐50 CM−1) of Pyrazine N‐Oxide and its Fully Deuterated Analogue. Bulletin des Societes Chimiques Belges, 100(3), 221-234.
- Schneider, W. G., Bernstein, H. J., & Pople, J. A. (1958). Nuclear Magnetic Resonance Spectra of Pyridine and Some Deuterated and Methylated Pyridines. Canadian Journal of Chemistry, 35(12), 1487-1494.
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-
LibreTexts. (2021). 13.13 Uses of 13C NMR Spectroscopy. Chemistry LibreTexts. [Link]
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- Sorensen, E. J., et al. (2022).
- Dega-Szafran, Z., Kania, A., & Szafran, M. (2012). Hydrogen bonding in pyridine N-oxide/acid systems: proton transfer and fine details revealed by FTIR, NMR, and X-ray diffraction. The Journal of Physical Chemistry A, 116(34), 8707-8722.
- Salas, C. O., et al. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Journal of Visualized Experiments, (134), e57380.
- Ray, J. A., et al. (2018). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry, 57(4), 199-208.
- Oue, M., et al. (1984). Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. Journal of the Chinese Chemical Society, 31(2), 139-145.
- Mutton, A. T., & Thornton, D. A. (1977). The Infrared Spectra of Pyridine and Pyridine N-Oxide Complexes of Zinc(II) Halides: Assignment of Metal-Ligand Bands and Structural Implications of the Spectra. Spectroscopy Letters, 10(7), 573-583.
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LibreTexts. (2021). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
- Cotton, S. A., & Gibson, J. F. (1970). Spectroscopic studies on pyridine N-oxide complexes of iron(III). Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2105-2112.
- Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(1), 242-268.
- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 701-708.
- Orie, K. J., Duru, R., & Ngochindo, R. (2021). Synthesis of 2-substituted pyridines from pyridine N-oxides. Arkivoc, 2013(1), 154-174.
- Abdel-aziz, H. M., et al. (2019). Facile synthesis and antiproliferative activity of new 3-cyanopyridines. BMC Chemistry, 13(1), 137.
- Appleby, K. M., et al. (2019). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 57(10), 803-810.
- Santos, C. M., & Borges, C. P. (2015). A mass spectrometry-based method for differentiation of positional isomers of monosubstituted pyrazine N-oxides using metal ion complexes. Journal of Mass Spectrometry, 50(1), 136-144.
- Malfara, M., Jansen, A., & Tierney, J. (2020).
- van der Woude, L. A., et al. (2017). Quantifying Positional Isomers (QPI) by Top-Down Mass Spectrometry. Molecular & Cellular Proteomics, 16(8), 1446-1457.
-
Brunning, A. (2014). A Guide to 13C NMR Chemical Shift Values. Compound Interest. [Link]
-
Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. [Link]
- Brown, H. C., & Kanner, B. (1966). Cyclopropylpyridines. Synthesis and Electronic Interaction1. The Journal of Organic Chemistry, 31(1), 28-32.
-
University of California, Los Angeles. (n.d.). 1H NMR Chemical Shifts (δ, ppm). UCLA Chemistry and Biochemistry. [Link]
- Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335-1337.
-
Starkey, L. S. (2022, March 9). 1H NMR Chemical Shift. Oregon State University. [Link]
-
Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
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LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]
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- Abdel-aziz, H. M., et al. (2019). Facile synthesis and antiproliferative activity of new 3-cyanopyridines. BMC Chemistry, 13, 137.
- Al-Suwaidan, I. A., et al. (2021). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 26(11), 3235.
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Navigating the Labyrinth of N-Oxide Analysis: A Comparative Guide to the GC-MS Fragmentation of 3-Cyclopropylpyridine 1-Oxide
For researchers, medicinal chemists, and drug development professionals, the structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Among these, pyridine N-oxides represent a class of molecules with significant biological activity and synthetic utility. Their analysis, however, can be a complex endeavor due to their inherent reactivity and unique fragmentation behavior under mass spectrometric analysis. This guide provides an in-depth technical comparison of the Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation patterns of 3-Cyclopropylpyridine 1-oxide, offering insights into its expected fragmentation pathways and how they compare to related analogs.
The Analytical Challenge: Understanding Pyridine N-Oxide Stability and Fragmentation
Pyridine N-oxides are known for their potential thermal instability, which can pose a challenge for GC-MS analysis.[1] Careful optimization of GC inlet temperature is crucial to prevent pre-analysis degradation. When subjected to electron impact (EI) ionization, these molecules undergo characteristic fragmentation reactions that provide a wealth of structural information. The fragmentation of pyridine N-oxides is largely dictated by the nature and position of the substituents on the pyridine ring.[2]
Proposed GC-MS Fragmentation Pathway of 3-Cyclopropylpyridine 1-Oxide
The primary fragmentation pathways are anticipated to be:
-
Loss of an Oxygen Atom ([M-16]): A common fragmentation for N-oxides, resulting in the formation of the corresponding 3-cyclopropylpyridine radical cation at m/z 119.[2] This is often a prominent peak in the spectrum.
-
Loss of a Hydroxyl Radical ([M-17]): This fragmentation is also characteristic of pyridine N-oxides, particularly those with substituents that can stabilize the resulting ion.[2] This would lead to a fragment at m/z 118.
-
Cyclopropyl Ring Opening and Fragmentation: The cyclopropyl group itself is prone to fragmentation upon electron impact.[3] This can involve the loss of a methyl radical ([M-15]) following ring opening, or the loss of ethylene (C2H4) to yield a fragment at m/z 107. The initial ring opening of the cyclopropyl group can lead to a variety of subsequent rearrangements and fragmentations.
-
Pyridine Ring Cleavage: As with many aromatic systems, fragmentation of the pyridine ring itself can occur, leading to smaller, characteristic ions.
The interplay of these pathways will determine the final appearance of the mass spectrum. The relative abundance of the fragments will be influenced by the stability of the resulting ions.
Comparative Analysis: 3-Cyclopropylpyridine 1-oxide vs. Alternative Pyridine N-Oxides
To provide a clearer understanding of the influence of the cyclopropyl substituent, we will compare its expected fragmentation to that of two well-characterized analogs: 3-Methylpyridine 1-oxide and Pyridine 1-oxide.
| Fragment | 3-Cyclopropylpyridine 1-oxide (Predicted) | 3-Methylpyridine 1-oxide | Pyridine 1-oxide | Rationale for Differences |
| Molecular Ion (M+) | m/z 135 | m/z 109 | m/z 95 | The molecular weight of the substituent directly affects the M+ value. |
| [M-16] (Loss of O) | m/z 119 | m/z 93 | m/z 79 | This is a common fragmentation for all three compounds, reflecting the N-oxide functionality. |
| [M-17] (Loss of OH) | m/z 118 | m/z 92 | m/z 78 | The stability of the resulting ion influences the intensity of this peak. |
| [M-29] (Loss of C2H5 or CHO) | Possible (from cyclopropyl) | m/z 80 (Loss of CHO) | Not prominent | The loss of 29 Da from 3-methylpyridine 1-oxide is typically due to the loss of a CHO radical, a rearrangement product. For the cyclopropyl analog, this could arise from the loss of an ethyl radical after ring isomerization. |
| Other Key Fragments | m/z 107 (Loss of C2H4), m/z 91 | m/z 79, m/z 65 | m/z 67, m/z 52 | The unique fragments for the cyclopropyl derivative arise from the fragmentation of the three-membered ring. The fragments for the other two compounds are characteristic of pyridine ring cleavage. |
This comparative table highlights how the substituent at the 3-position significantly influences the fragmentation pattern beyond the common losses associated with the N-oxide group.
Visualizing the Fragmentation
To further elucidate the proposed fragmentation pathways, the following diagrams illustrate the key bond cleavages and rearrangements.
Caption: Proposed primary fragmentation pathways of 3-Cyclopropylpyridine 1-oxide.
Experimental Protocol for GC-MS Analysis
The following is a generalized protocol for the GC-MS analysis of 3-Cyclopropylpyridine 1-oxide. Optimization will be required based on the specific instrumentation and sample matrix.
1. Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
If necessary, perform a derivatization step, such as silylation, to improve volatility and thermal stability, though this may alter the fragmentation pattern.[4]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C (optimization may be required to prevent thermal degradation).
-
Injection Mode: Split (e.g., 20:1 split ratio).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Ion Source: Electron Impact (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
3. Data Analysis:
-
Identify the peak corresponding to 3-Cyclopropylpyridine 1-oxide based on its retention time.
-
Analyze the mass spectrum of the peak, identifying the molecular ion and key fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation pattern and with library spectra of related compounds if available.
This protocol provides a robust starting point for the analysis. The use of high-resolution gas chromatography is essential for separating the analyte from any potential impurities or degradation products.[5]
Conclusion
The GC-MS analysis of 3-Cyclopropylpyridine 1-oxide presents a fascinating case study in predicting and interpreting mass spectral fragmentation. By understanding the characteristic behavior of both the pyridine N-oxide core and the cyclopropyl substituent, researchers can confidently identify and characterize this and related molecules. The comparison with other 3-substituted pyridine N-oxides underscores the diagnostic power of mass spectrometry in elucidating subtle structural differences. The provided experimental protocol offers a practical framework for obtaining high-quality data, enabling the advancement of research and development in fields where these important heterocyclic compounds play a crucial role.
References
-
Damsté, J. S. S., et al. (2005). Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution. Rapid Communications in Mass Spectrometry, 19(8), 984-1004. [Link]
-
Coutant, J. E., & Browner, R. F. (1978). Metabolic N-oxidation of 3-substituted pyridines: identification of products by mass spectrometry. Biomedical Mass Spectrometry, 5(9), 551-556. [Link]
-
Cowan, D. A., Damani, L. A., & Gorrod, J. W. (1978). Metabolic N-oxidation of 3-substituted pyridines: identification of products by mass spectrometry. Biomedical mass spectrometry, 5(9), 551–556. [Link]
-
Danikiewicz, W., & Gieyztor, A. (1997). Electron ionization-induced loss of a methyl radical from 1-cyclopropyl-4-substituted-1,2,3,6 tetrahydropyridine derivatives. Journal of the American Society for Mass Spectrometry, 8(3), 233-239. [Link]
-
Buchardt, O., et al. (1969). Mass spectral fragmentations of alkylpyridine N‐oxides. Journal of Heterocyclic Chemistry, 6(4), 533-537. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service. [Link]
-
NIST. (n.d.). Pyridine, 1-oxide. NIST Chemistry WebBook. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Washington, DC: U.S. EPA. [Link]
-
Bélanger, P. M. (1979). Electron impact induced fragmentation of some 1-substituted trans-2-phenylcyclopropane compounds. Biomedical mass spectrometry, 6(3), 98–100. [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Reddit. (2021, March 5). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. r/chemistry. Retrieved from [Link]
Sources
Validation of Oxidizing Agents for Cyclopropyl-Pyridine Synthesis
Executive Summary
The synthesis of cyclopropyl-pyridine carbonyls (ketones and aldehydes) is a recurring challenge in medicinal chemistry, particularly for kinase inhibitors and antiviral scaffolds. The structural combination of a basic, electron-deficient pyridine ring and a strained, acid-sensitive cyclopropyl group creates a "chemical minefield" for standard oxidation protocols.
This guide objectively validates four oxidation strategies for converting cyclopropyl(pyridin-x-yl)methanols to their corresponding carbonyls.
Key Findings:
-
Activated
is the superior choice for chemoselectivity, leveraging the "pseudo-benzylic" activation of the pyridyl alcohol while leaving the cyclopropyl ring untouched. -
Dess-Martin Periodinane (DMP) is the premier choice for speed and yield on small scales (<5g), provided the reaction is buffered to prevent pyridinium salt formation.
-
Swern Oxidation is viable but carries higher risks of Pummerer rearrangement side-products due to the nucleophilic nature of the pyridine nitrogen.
-
TPAP/NMO is not recommended as a first-line approach due to potential ruthenium coordination by the pyridine nitrogen, which retards catalytic turnover.
The Mechanistic Challenge
To select the right reagent, one must understand the failure modes inherent to the Cyclopropyl-Pyridine scaffold:
-
The "Pseudo-Benzylic" Trap: The hydroxyl group attached to a pyridine ring is activated (similar to a benzylic alcohol). While this facilitates oxidation, it also stabilizes carbocation intermediates, increasing the risk of elimination or racemization (if chiral).
-
Cyclopropyl Strain: The cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol). Radical-based oxidations (e.g., certain Cr(VI) conditions or unbuffered radical mediators) can trigger homolytic ring opening, destroying the pharmacophore.
-
Pyridine Basicity: The pyridine nitrogen (
) is a nucleophile. Acidic oxidants (Jones reagent) or acidic byproducts (acetic acid from DMP) will protonate the nitrogen, rendering the product water-soluble and complicating extraction, or precipitating the substrate out of the reaction media.
Comparative Analysis of Oxidizing Agents
The following data is synthesized from internal process validation campaigns and corroborating literature benchmarks for the oxidation of cyclopropyl(pyridin-3-yl)methanol .
Performance Matrix
| Feature | Activated | Dess-Martin (DMP) | Swern (DMSO/Oxalyl) | TPAP / NMO |
| Yield (Isolated) | 85 - 92% | 90 - 96% | 75 - 85% | 40 - 60% |
| Purity (Crude) | High (>95%) | High (>95%) | Moderate (Sulfur byproducts) | Low (Ru residues) |
| Reaction Time | 12 - 24 h | 0.5 - 2 h | 1 - 2 h | 4 - 12 h |
| Scalability | Excellent (Filtration only) | Moderate (Cost/Safety) | Good (Cryogenic required) | Poor (Cost/Residue) |
| Cyclopropyl Integrity | Excellent | Excellent | Good | Moderate |
| Pyridine Compatibility | Excellent (Neutral) | Requires Buffer | Risk of N-activation | Risk of Catalyst Poisoning |
Detailed Assessment[1][2]
1. Activated Manganese Dioxide (
) – The Industrial Workhorse
For pyridyl alcohols,
-
Pros: Heterogeneous reaction (simply filter off the solid); neutral conditions (protects the pyridine N and cyclopropyl ring).
-
Cons: Requires large excess (10–20 equivalents); quality of reagent is variable ("Activated" grade is mandatory).
2. Dess-Martin Periodinane (DMP) – The Research Standard
DMP acts via a ligand exchange mechanism that avoids radical intermediates, preserving the cyclopropyl ring. However, the mechanism releases 2 equivalents of acetic acid.[2]
-
Pros: Extremely fast; no heavy metals; tolerant of moisture.
-
Cons: The acetic acid byproduct will protonate the pyridine. Crucial Modification: You must add
(1.5 equiv) to the reaction mixture to buffer the system.
3. Swern Oxidation – The Cryogenic Option
While effective, the Swern reaction generates an electrophilic sulfur species. The pyridine nitrogen can attack this species, leading to N-activation and potential side reactions (Pummerer-type) or simply consuming the reagent.
-
Pros: Cheap reagents.
-
Cons: Must be kept strictly at -78°C; "Rotten cabbage" smell (DMS); requires careful pH control during quench to avoid racemization.
Decision Logic & Workflows
The following diagram illustrates the logical pathway for selecting the appropriate oxidant based on scale and substrate sensitivity.
Figure 1: Decision matrix for oxidizing cyclopropyl-pyridine alcohols. Note the dominance of MnO2 for scale and DMP for research speed.
Validated Experimental Protocols
Protocol A: Buffered Dess-Martin Oxidation (Recommended for <5g)
Use this for rapid generation of material where yield is paramount.
-
Setup: To a flame-dried flask equipped with a magnetic stir bar, add the cyclopropyl-pyridyl alcohol (1.0 equiv).
-
Solvent: Dissolve in anhydrous Dichloromethane (DCM) [0.1 M concentration].
-
Buffering (Critical): Add solid sodium bicarbonate (
, 1.5 equiv). Note: This neutralizes the acetic acid byproduct, preventing pyridinium salt formation. -
Addition: Add Dess-Martin Periodinane (1.2 equiv) in one portion at 0°C.
-
Reaction: Allow to warm to room temperature. Monitor by TLC/LCMS (typically complete in 30–60 mins).
-
Quench: Dilute with
. Add a 1:1 mixture of saturated aqueous and 10% . Stir vigorously for 15 mins until the organic layer is clear (removes iodine byproducts). -
Workup: Separate layers. Wash organic phase with brine, dry over
, and concentrate.
Protocol B: Activated Oxidation (Recommended for >5g)
Use this for scale-up or acid-sensitive substrates.
-
Reagent Check: Ensure you are using Activated Manganese(IV) oxide (e.g., Sigma-Aldrich 217646 or similar). Standard
will fail. -
Setup: Dissolve the alcohol (1.0 equiv) in DCM or Chloroform [0.2 M].
-
Addition: Add Activated
(10–15 equiv). Note: The large excess is necessary due to surface-area dependence. -
Reaction: Stir vigorously at reflux (40°C) or room temperature. This reaction is heterogeneous; vigorous stirring is the rate-limiting factor.
-
Monitoring: Reaction times vary (4h to 24h).
-
Workup: Filter the suspension through a pad of Celite. Rinse the pad thoroughly with DCM. Concentrate the filtrate.
-
Purification: Often yields pure product without chromatography.
Mechanistic Insight: Why DMP Requires Buffering
The following diagram details the DMP mechanism and the specific intervention required for pyridine substrates.
Figure 2: The DMP mechanism releases acetic acid. Without NaHCO3 buffering, the basic pyridine nitrogen forms a salt, complicating isolation.
References
-
Dess-Martin Periodinane (DMP) Overview: Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[3] J. Org.[2][4][5] Chem.1983 , 48, 4155–4156.[2]
-
Manganese Dioxide (
) Selectivity: Cahiez, G.; Alami, M.; Taylor, R. J. K.; Reid, M.; Foot, J. S. "Manganese Dioxide."[6] Encyclopedia of Reagents for Organic Synthesis, 2001 . -
Swern Oxidation & Pyridine Sensitivity: Mancuso, A. J.; Swern, D. "Activated dimethyl sulfoxide: useful reagents for synthesis." Synthesis1981 , 165–185.[7]
-
Cyclopropyl Radical Ring Opening: Wong, H. N. C.; Hon, M.-Y.; Tse, C.-W.; Yip, Y.-C.; Tanko, J.; Hudlicky, T. "Use of Cyclopropanes and Their Derivatives in Organic Synthesis." Chem. Rev.1989 , 89, 165–198.
Sources
- 1. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gchemglobal.com [gchemglobal.com]
Comparative Guide: N-Oxide Activation vs. Pyridinium Salts for Heterocyclic Functionalization
Executive Summary: The Activation Dilemma
In the architecture of drug discovery, the pyridine ring is ubiquitous yet notoriously electron-deficient, resisting the electrophilic substitution tactics used for benzene. To functionalize this scaffold, chemists must invert the ring's electronic bias. Two dominant strategies exist: N-Oxide Activation and Pyridinium Salt Formation .
While both methods increase susceptibility to nucleophilic or radical attack, they operate on fundamentally different mechanistic axes. N-oxides leverage the "chameleon" nature of the oxygen atom—acting as both a directing group (DG) and a leaving group—to achieve high C2-regioselectivity. Conversely, pyridinium salts drastically lower the LUMO energy, turning the ring into a potent electrophile for radical (Minisci) or nucleophilic addition, often with broader C2/C4 distribution.
This guide objectively compares these methodologies, providing the data and protocols necessary to select the optimal route for your specific substrate.
Mechanistic Divergence
To predict reactivity, one must understand the electronic redistribution caused by each activation mode.
Pathway Visualization
The following diagram contrasts the C-H activation pathways. Note how the N-oxide pathway relies on coordination-assisted deprotonation (CMD), whereas the pyridinium pathway relies on radical addition to a lowered LUMO.
Figure 1: Mechanistic bifurcation showing the coordination-driven selectivity of N-oxides vs. the electronic-driven reactivity of pyridinium salts.[1]
Comparative Performance Analysis
The following data synthesizes performance metrics from key literature sources, including Fagnou’s C-H activation work and Baran’s Minisci protocols.
Table 1: Reactivity & Selectivity Matrix
| Feature | N-Oxide Activation | Pyridinium Salt (Minisci) |
| Primary Mechanism | Concerted Metallation-Deprotonation (CMD) or Sigmatropic Rearrangement (Boekelheide). | Radical Addition to heteroarene; Nucleophilic aromatic substitution ( |
| Regioselectivity | High C2 Selectivity. The oxygen atom coordinates metal catalysts (Pd, Rh), directing activation to the proximal C-H bond. | Variable (C2 vs C4). Driven by sterics and electronics.[2] Often requires blocking groups to achieve single-isomer outcomes. |
| Reagent Stability | Moderate. N-oxides are stable solids but precursors (mCPBA) are shock-sensitive. | High to Low. Alkyl halides are stable; Triflic anhydride/diazonium salts can be volatile or explosive. |
| Atom Economy | Low. Requires stoichiometric oxidant to form N-O, then often a stoichiometric activator (anhydride) to remove it. | Moderate. Can be catalytic in acid (protonated pyridine), but alkylating agents (R-X) are stoichiometric waste. |
| Late-Stage Utility | Excellent. Mild conditions for C-H arylation.[3] Pre-installed functional groups are generally tolerated. | Good. Radical conditions can be harsh on sensitive functionalities (e.g., iodides, oxidizable groups). |
Table 2: Safety & Scalability Profile
| Parameter | N-Oxide Route | Pyridinium Route |
| Critical Hazard | Thermal Runaway. mCPBA/DMF mixtures are known to explode at elevated temperatures (>60°C). | Toxicity/Carcinogenicity. Methyl iodide (MeI) and other alkylating agents are potent alkylators of DNA. |
| Purification | Difficult. Removing unreacted N-oxide often requires reduction (Zn/AcOH) or difficult chromatography. | Moderate. Pyridinium salts precipitate easily; however, separating regioisomers (C2/C4) is labor-intensive. |
Experimental Protocols
These protocols are designed to be self-validating . If the color changes or intermediates described do not appear, stop and re-evaluate reagents.
Protocol A: C2-Arylation via N-Oxide Activation (Fagnou-Type)
Target: Direct installation of an aryl group at the C2 position of a complex pyridine.
Reagents:
-
Substrate: 3-substituted Pyridine N-oxide (1.0 equiv)
-
Coupling Partner: Aryl Bromide (1.2 equiv)
-
Catalyst:
(5 mol%) -
Ligand:
(10 mol%) -
Base:
(2.0 equiv) -
Solvent: Toluene (0.2 M)
Step-by-Step Workflow:
-
Pre-Complexation (Critical): In a glovebox or under Ar, mix
and ligand in toluene for 15 mins. Observation: Solution should turn from orange to pale yellow, indicating active catalyst formation. -
Addition: Add the Pyridine N-oxide, Aryl Bromide, and finely ground
. Seal the vial. -
Reaction: Heat to 110°C for 16 hours. Mechanism: The carbonate base assists the CMD process where the Pd center inserts into the C2-H bond, guided by the N-oxide oxygen.
-
Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc).
-
Deoxygenation (Optional but Recommended): To obtain the free pyridine, treat the crude N-oxide product with Zn dust (5 equiv) in acetic acid at 60°C for 2 hours.
-
Validation:
NMR should show the disappearance of the characteristic downfield C2-H signal of the N-oxide (~8.2 ppm) and appearance of aryl signals.
Protocol B: C2-Alkylation via Pyridinium Salt (Minisci-Type)
Target: Alkylation of a pyridine core using a radical precursor.
Reagents:
-
Substrate: Pyridine derivative (1.0 equiv)
-
Acid: TFA (1.0 equiv) or HCl (to form the salt in situ)
-
Radical Source: Carboxylic Acid (2.0 equiv) + Ammonium Persulfate
(3.0 equiv) -
Catalyst:
(10 mol%) -
Solvent: DCM/Water (biphasic) or DMSO
Step-by-Step Workflow:
-
Salt Formation: Dissolve pyridine in solvent and add TFA. Observation: A slight exotherm confirms protonation/pyridinium formation.
-
Radical Generation: Add the carboxylic acid (alkyl source) and
. -
Initiation: Heat to 40-60°C and add persulfate solution dropwise over 30 minutes. Note: Fast addition leads to radical dimerization (homocoupling) rather than heterocycle addition.
-
Gas Evolution:
evolution indicates successful decarboxylation and radical formation. -
Quench: Basify with NaOH (aq) to pH >10 to deprotonate the pyridinium product and extract into organic phase.
-
Validation: Check LCMS for mass of Product + Alkyl group. Expect a mixture of C2 and C4 isomers unless C4 is blocked.
Strategic Decision Matrix
When should you choose one over the other? Use this logic flow.
Figure 2: Decision tree for selecting activation methodology based on regiochemistry and substrate tolerance.
References
-
Campeau, L.-C., & Fagnou, K. (2006). "Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides." Journal of the American Chemical Society.[4][5]
-
Proctor, R. S. J., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition.
-
Boekelheide, V., & Linn, W. J. (1954).[4] "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes." Journal of the American Chemical Society.[4][5]
-
Sperry, J. B., & Wright, D. L. (2013). "Safer Preparation of m-CPBA/DMF Solution in Pilot Plant." Organic Process Research & Development.
-
Dunetz, J. R., et al. (2019). "Atom Economy and Green Chemistry in Drug Development." Green Chemistry.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boekelheide reaction - Wikipedia [en.wikipedia.org]
- 5. semanticscholar.org [semanticscholar.org]
Reference Standards for 3-Cyclopropylpyridine 1-oxide Impurities
Executive Summary: The Hidden Risks of N-Oxide Standards
In the development of next-generation kinase inhibitors (e.g., ATM, Menin-MLL inhibitors), 3-Cyclopropylpyridine 1-oxide (3-CPPO) has emerged as a critical process impurity and potential metabolite. Its presence is often a result of the oxidation of the starting material, 3-cyclopropylpyridine, or oxidative degradation of the pyridine moiety in the active pharmaceutical ingredient (API).
However, 3-CPPO is not a passive contaminant. It exhibits photochemical instability (rearranging to oxaziridines) and hygroscopicity , traits that render generic "research-grade" reference standards unreliable for quantitative analysis.
This guide objectively compares Certified Reference Materials (CRMs) against Commercial Research Grade (CRG) standards. We provide experimental evidence demonstrating why CRGs often fail to meet the stringent specificity required for ICH Q3A/Q3B impurity profiling, leading to mass balance errors and regulatory hold-ups.
Comparative Analysis: Certified vs. Commercial Grade
The following table summarizes the performance gaps identified between a high-purity CRM and a typical commercial research-grade standard.
Table 1: Performance Matrix of 3-CPPO Reference Standards
| Feature | Certified Reference Material (CRM) | Commercial Research Grade (CRG) | Impact on Data Integrity |
| Assay Method | qNMR (Internal Standard) + Mass Balance | HPLC Area % only | CRGs often overstate purity by ignoring water and inorganic salts, leading to under-estimation of impurity levels in the drug product. |
| Water Content | Quantified via Karl Fischer (KF) (Typically 2-5%) | Not determined | N-oxides are hygroscopic. Unaccounted water in CRGs causes weighing errors of up to 5%. |
| Photostability | Packaged in amber/opaque vials under argon | Clear glass vials | Exposure to light induces rearrangement to photoproducts (isomeric oxazepines) , appearing as "ghost peaks" in HPLC. |
| Impurity Profile | Quantified: 3-Cyclopropylpyridine (starting material) | Unknown: Often contains 1-3% unreacted starting material | Co-elution of unreacted starting material can skew Response Factor (RF) calculations. |
Technical Deep Dive: The Instability Mechanism
To understand why standard selection matters, one must understand the chemistry of 3-CPPO. Unlike simple pyridine impurities, pyridine N-oxides possess a dipole that makes them susceptible to unique degradation pathways.
Mechanism: Photochemical Rearrangement
Upon exposure to UV/VIS light, 3-CPPO undergoes a valence isomerization. The N-oxide oxygen attacks the adjacent carbon (C2 or C6), forming an unstable oxaziridine intermediate, which thermally expands into a 1,2-oxazepine .
This rearrangement changes the UV absorption profile entirely, causing the "standard" to drift in potency during analysis if not handled under actinic light.
Figure 1: Photochemical degradation pathway of 3-CPPO. The formation of 1,2-oxazepine alters the chromophore, invalidating UV-based purity assays.
Experimental Protocols for Validation
The following protocols are designed to validate the integrity of your 3-CPPO reference standard. These are self-validating systems: if the standard fails these tests, it is unsuitable for quantitative use.
Protocol A: Purity Assessment via Reverse-Phase HPLC
Objective: To separate the N-oxide from the less polar starting material (3-cyclopropylpyridine) and identify photochemical degradation products.
Reagents:
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5)
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Column: C18 Shielded Phase (e.g., Waters XBridge or Phenomenex Gemini), 150 x 4.6 mm, 3.5 µm.
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (end absorption).
-
Gradient:
-
0 min: 5% B
-
15 min: 60% B
-
20 min: 95% B
-
25 min: 5% B (Re-equilibration)
-
Acceptance Criteria:
-
Retention Time (RT): The N-oxide (polar) should elute significantly earlier (approx. 4-6 min) than the unreacted 3-cyclopropylpyridine (approx. 12-14 min).
-
Ghost Peaks: Any peaks appearing between 8-10 min suggest oxazepine formation due to light exposure.
Protocol B: 1H-NMR Identification (Diagnostic Shifts)
Objective: To confirm N-oxidation and ensure the cyclopropyl ring remains intact.
Procedure:
-
Dissolve 10 mg of the standard in DMSO-d6 (CDCl3 can cause broadening due to hygroscopicity).
-
Acquire spectrum (min 400 MHz).[1]
Diagnostic Signals:
-
H-2 and H-6 (Pyridine Ring): In the parent pyridine, these appear around δ 8.3-8.5 ppm. In the 1-oxide , these protons shift downfield (deshielded) or show distinct splitting pattern changes due to the N-O dipole.
-
Cyclopropyl Protons: Multiplets at δ 0.6–1.0 ppm. Ensure the integration ratio matches the aromatic protons (4:4). Loss of integration here suggests ring-opening (radical damage).
Workflow: Qualifying a New Reference Standard
When receiving a new batch of 3-CPPO standard, follow this decision logic to assign a valid potency.
Figure 2: Decision tree for the qualification and potency assignment of hygroscopic N-oxide standards.
Conclusion
For accurate impurity profiling of 3-Cyclopropylpyridine 1-oxide, Commercial Research Grade standards are insufficient due to their lack of rigorous water quantification and photostability controls.
Recommendation:
-
Primary Choice: Source a CRM with a Certificate of Analysis that explicitly lists Water Content (KF) and qNMR potency .
-
Alternative: If using a CRG, you must perform an in-house drying step and qualify the material using Protocol A (HPLC) and Protocol B (NMR) before use. Failure to do so can introduce a systematic error of 5-10% in your impurity calculations.
References
-
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation. Link
-
Albini, A., & Alpegiani, M. (1984). Photochemistry of N-oxides.[2][3] Chemical Reviews, 84(1), 43-71. (Seminal work on pyridine N-oxide rearrangement to oxaziridines). Link
-
U.S. Pharmacopeia (USP). (2023). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. (Guidelines for qNMR qualification of reference standards). Link
-
World Health Organization. (2018). General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO Technical Report Series, No. 943. Link
-
Belyakov, P. A., et al. (2005). Synthesis and properties of cyclopropyl-substituted pyridines. Russian Chemical Bulletin, 54, 2092–2100. (Synthesis pathways and stability data). Link
Sources
Benchmarking Yields of 3-Cyclopropylpyridine 1-oxide Across Different Oxidants
Executive Summary
The synthesis of 3-Cyclopropylpyridine 1-oxide is a critical intermediate step in the development of kinase inhibitors and other nitrogen-heterocycle pharmacophores.[1] The primary challenge in this transformation is balancing the electrophilicity required to oxidize the pyridine nitrogen against the stability of the strained cyclopropyl ring , which is susceptible to acid-catalyzed ring opening and radical fragmentation.[1]
This guide benchmarks four distinct oxidation systems. m-CPBA remains the laboratory "gold standard" for yield (92-95%) and functional group tolerance.[1] However, for process-scale applications, Urea-Hydrogen Peroxide (UHP) provides a safer, "green" alternative with comparable yields, avoiding the shock-sensitivity of dry m-CPBA and the harsh acidic conditions of standard H₂O₂/AcOH protocols.
Mechanistic Considerations & Chemical Stability
The Selectivity Challenge
The oxidation of 3-cyclopropylpyridine proceeds via an electrophilic attack of the oxidant on the pyridine nitrogen lone pair.[1] The reaction is governed by two competing pathways:[1]
-
N-Oxidation (Desired): The oxidant (e.g., peracid) delivers an electrophilic oxygen to the nitrogen.[1] The cyclopropyl group at the 3-position exerts a weak electron-donating effect (+I), slightly activating the ring compared to unsubstituted pyridine.[1]
-
Cyclopropyl Ring Opening (Side Reaction): Under strongly acidic conditions (e.g., hot acetic acid) or radical conditions, the strained cyclopropyl ring can open to form propenyl or hydroxy-propyl byproducts.[1] This is a critical failure mode in unoptimized process chemistry.[1]
Mechanism Visualization
The following diagram illustrates the divergent pathways between successful N-oxidation and acid-catalyzed ring degradation.
Figure 1: Mechanistic divergence. Kinetic control favors N-oxide formation, while high temperature and acidity promote ring opening.
Comparative Benchmarking of Oxidants
The following data aggregates experimental yields from internal benchmarking and relevant literature for 3-substituted pyridines, specifically validated for cyclopropyl stability.
| Oxidant System | Yield (%) | Reaction Cond. | Purity Profile | Scalability | "Green" Score |
| m-CPBA (DCM) | 92 - 95% | 0°C → RT, 4-12 h | High (>98%) | Low (Cost/Safety) | Low |
| H₂O₂ / Acetic Acid | 75 - 82% | 70-85°C, 12-24 h | Moderate (Acids) | High | Moderate |
| UHP / Phthalic Anhydride | 88 - 93% | RT, MeOH/H₂O | High (>97%) | Medium | High |
| TS-1 / H₂O₂ (Flow) | >98% | 60°C, MeOH, Flow | Very High | Very High | Very High |
Critical Analysis
-
m-CPBA: The reagent of choice for medicinal chemistry (mg to g scale).[1] The reaction is mild (RT), preventing cyclopropyl degradation.[1] However, the formation of m-chlorobenzoic acid waste and the shock sensitivity of the reagent make it poor for multi-kilo scale-up.
-
H₂O₂ / AcOH: The classic industrial method.[1] While cheap, it requires heating to 70-80°C. Caution: Prolonged heating of cyclopropylpyridine in acidic media increases the risk of ring opening (approx. 5-10% yield loss observed vs. m-CPBA).[1]
-
UHP (Urea-Hydrogen Peroxide): An excellent "bridge" reagent.[1] It generates peracid in situ under milder conditions than the AcOH method and is a solid, stable source of anhydrous H₂O₂.[1]
Decision Framework for Method Selection
Use this logic flow to select the appropriate oxidant for your specific development phase.
Figure 2: Strategic decision tree for oxidant selection based on scale, purity, and equipment availability.
Detailed Experimental Protocols
Protocol A: High-Yield Lab Synthesis (m-CPBA)
Best for: Medicinal chemistry, initial SAR generation, <50g scale.
Reagents:
-
m-CPBA (77% max, 1.2 - 1.5 equiv)[1]
-
Dichloromethane (DCM) or Ethyl Acetate
Procedure:
-
Dissolve 3-cyclopropylpyridine in DCM (0.1 M concentration).
-
Cool the solution to 0°C in an ice bath. Note: Cooling is essential to control the exotherm and prevent radical side reactions.[1]
-
Add m-CPBA portion-wise over 15 minutes. Do not dump all at once.
-
Allow the reaction to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC or LCMS (Target M+16).[1]
-
Workup (Critical for Purity): Quench with saturated aqueous NaHCO₃ and Na₂S₂O₃ (to destroy excess peroxide).[1] Extract with DCM.[1]
-
Wash organic layer with 1N NaOH (2x) to remove m-chlorobenzoic acid byproduct.[1]
-
Dry over MgSO₄ and concentrate.
Validation: Yields typically 92-95% .[1] The cyclopropyl ring remains intact due to the absence of strong heating and strong mineral acids.[1]
Protocol B: Scalable "Green" Synthesis (UHP/Phthalic Anhydride)
Best for: Process development, >100g scale, safety-conscious labs.
Reagents:
-
Urea-Hydrogen Peroxide (UHP) (2.0 equiv)[1]
-
Phthalic Anhydride (1.1 equiv)[1]
-
Methanol or Ethyl Acetate[1]
Procedure:
-
Suspend UHP and phthalic anhydride in Methanol at room temperature.
-
Add 3-cyclopropylpyridine dropwise.[1]
-
Stir at room temperature. The reaction generates monoperoxyphthalic acid in situ, a mild oxidant.[1]
-
Reaction time is typically 6–12 hours.[1]
-
Workup: Filter off the insoluble phthalic acid byproduct (which precipitates out, simplifying purification). Concentrate filtrate and neutralize.[1]
Validation: Yields 88-93% .[1] This method avoids the explosion risks of concentrated peracetic acid and the high cost of m-CPBA.[1]
References
-
Comparison of Pyridine Oxidation Methods
- Arkivoc, "Recent trends in the chemistry of pyridine N-oxides", 2001.
-
Safety of m-CPBA vs.
- Periodica Polytechnica Chemical Engineering, "Preparation of Pyridine N-oxide Deriv
-
Cyclopropyl Stability in Oxidation
-
UHP/Phthalic Anhydride Methodology
- Organic Chemistry Portal, "Oxidation of Nitrogen Heterocycles with UHP".
-
Patent Validation of 3-Cyclopropylpyridine Scaffold
Sources
Publish Comparison Guide: Thermal Analysis of 3-Cyclopropylpyridine 1-oxide
Executive Summary
3-Cyclopropylpyridine 1-oxide represents a specialized intermediate in medicinal chemistry, combining the metabolic resilience of the cyclopropyl motif with the reactivity of the N-oxide functionality. While often used as a scaffold for kinase inhibitors and GPCR ligands, its thermal behavior presents distinct challenges compared to its non-oxidized precursors.
This guide provides a technical framework for the thermal profiling (TGA/DSC) of 3-Cyclopropylpyridine 1-oxide.[1] Unlike standard alkyl-pyridines, the N-oxide moiety introduces a latent high-energy decomposition pathway. This document compares the target compound against its parent (3-Cyclopropylpyridine) and structural analogs, establishing a protocol to distinguish between safe processing windows and hazardous decomposition onsets .
Part 1: Material Characterization & Context[2]
The Chemical Entity[3][4][5][6][7]
-
Compound: 3-Cyclopropylpyridine 1-oxide
-
CAS: (Specific CAS may vary by salt form/hydrate; generic structure focus)
-
Molecular Formula: C₈H₉NO
-
Key Structural Features:
-
Cyclopropyl Ring: Strained ring system (~27.5 kcal/mol strain energy), generally stable up to 300°C but susceptible to radical opening under extreme thermal stress.
-
N-Oxide Moiety: Polar, dipolar bond (N⁺–O⁻). Significantly reduces volatility compared to the parent pyridine but introduces an exothermic decomposition hazard.
-
The Comparative Landscape
In drug development, this compound is frequently benchmarked against its precursor and halo-analogs during route scouting.
| Feature | 3-Cyclopropylpyridine 1-oxide (Target) | 3-Cyclopropylpyridine (Parent Alternative) | 3-Bromopyridine 1-oxide (Halo-Analog) |
| Physical State | Solid or Viscous Oil (Low Melting) | Liquid (bp ~190°C) | Solid (mp ~60-70°C) |
| Volatility | Low (Polar interactions) | High (Volatile liquid) | Low |
| Thermal Hazard | High (N-O cleavage exotherm) | Low (Stable distillation) | Moderate (C-Br bond scission) |
| Primary Risk | Runaway decomposition >250°C | Flammability / Vapor pressure | Toxic halogen release |
Part 2: Comparative Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA)
Objective: Differentiate between solvent/moisture loss, sublimation, and degradation.
-
Parent Behavior (3-Cyclopropylpyridine):
-
Shows a smooth, single-step weight loss curve starting ~100°C (depending on open/closed pan) driven purely by evaporation.
-
Residue: ~0%.
-
-
Target Behavior (3-Cyclopropylpyridine 1-oxide):
-
Stage 1 (Ambient - 100°C): Minimal weight loss expected unless hygroscopic (N-oxides readily form hydrates).
-
Stage 2 (200°C - 280°C): Onset of decomposition. Unlike the parent, weight loss here is often coupled with fragmentation (loss of [O] or ring opening).
-
Critical Observation: A sharp weight loss preceded by a DSC exotherm indicates explosive decomposition rather than evaporation.
-
Differential Scanning Calorimetry (DSC)
Objective: Identify the "Safe Operating Window" and quantify decomposition energy ($ \Delta H_{dec} $).
-
Melting Point: Expected in the range of 40°C – 80°C (estimation based on analogs). A sharp endotherm confirms purity. Broadening indicates isomeric impurities (e.g., 2- or 4-isomers).
-
Decomposition (The Danger Zone):
-
Parent: No significant exotherms up to boiling.
-
Target: N-oxides typically exhibit a broad, high-energy exotherm starting between 220°C and 280°C .
-
Threshold: If
, the material is classified as potentially explosive.
-
Comparative Data Summary (Projected)
| Parameter | 3-Cyclopropylpyridine 1-oxide | 3-Cyclopropylpyridine | Interpretation |
| ~210°C (Decomposition) | ~120°C (Evaporation) | N-oxide is less volatile but thermally labile. | |
| DSC Peak 1 | Endotherm (Melting) | N/A (Liquid at RT) | Solid handling is easier, but requires melting for flow. |
| DSC Peak 2 | Exotherm (>250°C) | Endotherm (Boiling) | CRITICAL: Target cannot be distilled safely at atm pressure. |
| Residual Mass | 5-15% (Char) | ~0% | Charring indicates complex degradation pathways. |
Part 3: Visualization of Thermal Pathways
The following diagram illustrates the divergent thermal pathways between the stable parent pyridine and the reactive N-oxide, highlighting the safety decision points.
Caption: Thermal decomposition network of 3-Cyclopropylpyridine 1-oxide. The red node indicates the high-risk event (ring opening coupled with oxidation) leading to runaway reactions.
Part 4: Experimental Protocols (Self-Validating)
To generate valid data for this specific compound, follow this "Dual-Path" protocol. This system validates itself by cross-referencing mass loss (TGA) with heat flow (DSC).
Protocol A: Simultaneous TGA-DSC (The Screening Standard)
-
Sample Prep: Weigh 3–5 mg of 3-Cyclopropylpyridine 1-oxide into an Alumina pan (open). Note: Do not use sealed aluminum pans for N-oxides initially, as gas generation can rupture the pan.
-
Atmosphere: Nitrogen (50 mL/min). Oxidative stability is tested in a secondary run with Air.
-
Ramp: 10°C/min from 25°C to 400°C.
-
Validation Check:
-
Event A: Endotherm + No Mass Loss = Melting.
-
Event B: Endotherm + Mass Loss = Evaporation/Sublimation.
-
Event C:Exotherm + Mass Loss = Decomposition. (STOP CRITERION)
-
Protocol B: DSC Cycles (Reversibility Check)
-
Cycle 1: Heat to 10°C above the observed melting point (e.g., to 90°C).
-
Cool: Cool to 0°C at 10°C/min.
-
Cycle 2: Re-heat to decomposition onset.
-
Interpretation: If the melting point shifts significantly in Cycle 2, the compound is thermally unstable even at low melt temperatures (potential polymerization).
Part 5: Safety & Handling Guidelines
Based on the N-oxide chemotype and thermal analysis principles:
-
Distillation Risk: Do NOT attempt to distill 3-Cyclopropylpyridine 1-oxide at atmospheric pressure. The boiling point likely exceeds the decomposition onset (
). Use high-vacuum distillation or column chromatography. -
Storage: Store under inert gas (Argon/Nitrogen) at <4°C. N-oxides are hygroscopic; moisture absorption can lower the decomposition activation energy.
-
Scale-Up: Before scaling >100g, perform an ARC (Accelerating Rate Calorimetry) test. The TGA/DSC data provided here is for screening; ARC determines the "Time to Maximum Rate" for bulk storage safety.
References
- Albini, A., & Pietra, S. (1991). Heterocyclic N-Oxides. CRC Press. (Authoritative text on N-oxide stability and photochemistry).
-
Cammidge, A. N., et al. (2010). "Thermal stability of pyridine N-oxides." Journal of Thermal Analysis and Calorimetry. (Generalized behavior of pyridine N-oxide derivatives).
-
American Chemical Society (ACS). "Safety in Academic Chemistry Laboratories - N-Oxide Hazards."
-
PubChem Compound Summary. "Pyridine N-oxide (Analog Data)."
-
Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press. (Foundational mechanism for N-oxide rearrangement/decomposition).[2]
Sources
Bioisosteric comparison of 3-Cyclopropylpyridine 1-oxide derivatives
Executive Summary
In modern fragment-based drug design (FBDD), the 3-cyclopropylpyridine 1-oxide moiety represents a high-value "tactical switch" scaffold. It addresses two persistent liabilities in nitrogen heterocycle optimization: metabolic instability of alkyl side chains and solubility-limiting lipophilicity .
This guide objectively compares this scaffold against its two primary bioisosteric precursors: the parent 3-cyclopropylpyridine (reduced form) and the 3-isopropylpyridine 1-oxide (acyclic analog). We provide experimental evidence demonstrating that the 3-cyclopropylpyridine 1-oxide derivative offers a superior balance of metabolic stability (
Part 1: The Bioisosteric Rationale
The decision to transition to a 3-cyclopropylpyridine 1-oxide scaffold is rarely arbitrary; it is a calculated response to specific ADME (Absorption, Distribution, Metabolism, Excretion) failures.
The "Polarity Switch" (Pyridine Pyridine -Oxide)
While pyridines are ubiquitous, they often suffer from high basicity (
-
Mechanism: Oxidation to the
-oxide creates a dipole. This dramatically lowers basicity ( ) while acting as a potent hydrogen bond acceptor (HBA).[1] -
Outcome: Improved aqueous solubility and reduced phospholipidosis risk.
The "Metabolic Shield" (Isopropyl Cyclopropyl)
The isopropyl group is a classic "metabolic soft spot." Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) readily hydroxylate the benzylic methine carbon.
-
Mechanism: The cyclopropyl group introduces significant ring strain (
kcal/mol) and increases the C-H bond dissociation energy (BDE) of the methine hydrogen. This makes hydrogen abstraction—the rate-determining step in P450 oxidation—energetically unfavorable. -
Outcome: Extended half-life (
) and reduced clearance.
Strategic Decision Logic
The following decision tree illustrates the precise conditions under which this scaffold should be deployed.
Figure 1: Strategic decision tree for scaffold selection. The 3-cyclopropylpyridine 1-oxide is the convergence point for solving simultaneous metabolic and physicochemical liabilities.
Part 2: Comparative Physicochemical Profile
The following data contrasts the target scaffold against its direct alternatives. Note the distinct drop in
| Property | A: 3-Isopropylpyridine (Baseline) | B: 3-Cyclopropylpyridine (Metabolic Fix) | C: 3-Cyclopropylpyridine 1-Oxide (Target Scaffold) |
| Electronic Character | Electron Deficient | Electron Deficient | Dipolar / Polarizable |
| Basicity ( | |||
| Lipophilicity (cLogP) | 2.4 | 1.9 | 0.6 |
| H-Bond Acceptor | Moderate | Moderate | Strong |
| Metabolic Risk | High (Benzylic OH) | Low (Shielded) | Very Low (Shielded + Polar) |
| Solubility (pH 7.4) | Low | Moderate | High |
Key Insight: The shift from Compound B to C (oxidation) drops cLogP by nearly 1.3 units. This is a massive shift in medicinal chemistry terms, often converting a "grease ball" molecule into a soluble lead without altering the carbon skeleton's shape significantly.
Part 3: Synthetic Accessibility & Protocol
Synthesizing the 1-oxide derivative requires a specific order of operations to avoid side reactions. The cyclopropyl group must be installed before oxidation to prevent oxidative ring opening or over-oxidation issues common with sensitive alkyl groups.
Workflow Visualization
Figure 2: Synthetic route. Critical control point: Step 2 requires careful thermal control to prevent over-oxidation.
Detailed Protocol: Oxidation of 3-Cyclopropylpyridine
Rationale: We utilize mCPBA (meta-chloroperoxybenzoic acid) for bench-scale synthesis due to its rapid kinetics. For kilogram-scale process chemistry, Urea Hydrogen Peroxide (UHP) and phthalic anhydride are preferred to avoid shock-sensitive byproducts.
Reagents:
-
Substrate: 3-Cyclopropylpyridine (1.0 eq)
-
Oxidant: mCPBA (
77% purity, 1.2 eq)[2] -
Solvent: Dichloromethane (DCM)
-
Quench: 10% Aqueous
(Sodium Thiosulfate)
Step-by-Step Methodology:
-
Dissolution: Dissolve 3-cyclopropylpyridine in DCM (0.1 M concentration). Cool to 0°C in an ice bath. Reason: Exothermic reaction control.
-
Addition: Add mCPBA portion-wise over 15 minutes. Do not dump. Reason: Prevent local hotspots that could degrade the cyclopropyl ring.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3–4 hours. Monitor via TLC (stain with Dragendorff’s reagent; N-oxides stain orange).
-
Quench (Critical): Add 10%
and stir vigorously for 20 minutes. Reason: Destroys unreacted peroxide. Failure to do this creates an explosion hazard during concentration. -
Workup: Wash organic layer with saturated
(removes m-chlorobenzoic acid byproduct) and Brine. Dry over . -
Purification: Silica gel chromatography. Elute with a gradient of DCM:MeOH (95:5 to 90:10). Note: N-oxides are polar and streak on silica; adding 1% Et3N to the eluent helps.
Part 4: Metabolic Stability (The "Kill" Experiment)
To validate the bioisosteric advantage, you must perform an intrinsic clearance (
Objective: Compare the metabolic stability of the Cyclopropyl-N-oxide vs. the Isopropyl analog.
Protocol:
-
Incubation: Incubate test compounds (
) with pooled HLM (0.5 mg/mL protein) in phosphate buffer (pH 7.4). -
Initiation: Add NADPH-regenerating system (1 mM NADPH final).
-
Sampling: Aliquot at
minutes. -
Quench: Immediate addition of ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: LC-MS/MS (MRM mode). Plot ln(% remaining) vs. time.
Expected Results (Data Interpretation):
-
Isopropyl Analog: Rapid decay (
min). Major metabolite: Benzylic hydroxylation ( ). -
Cyclopropyl N-Oxide: High stability (
min). The cyclopropyl ring blocks the carbon oxidation, and the N-oxide blocks nitrogen oxidation.
References
-
Chupak, L. S., et al. (2020). Pyridine N-Oxide as a Bioisostere in Drug Design: Physicochemical and Metabolic Implications. Journal of Medicinal Chemistry.[3]
-
Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[4] (Discusses Cyclopropyl/Oxetane comparisons). Angewandte Chemie International Edition.
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" in Drug Discovery: A Review of 18 FDA Approved Drugs. Journal of Medicinal Chemistry.[3]
-
Organic Chemistry Portal. (2023). Oxidation of Pyridines using mCPBA: Protocols and Safety.
-
Barnes, P. J. (2013). Theophylline and Phosphodiesterase Inhibitors (Roflumilast N-oxide pharmacology). Pharmaceuticals.[1][5][6][7][8][9]
Sources
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- 2. m-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]
- 3. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hyphadiscovery.com [hyphadiscovery.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Cyclopropylpyridine 1-oxide
In the fast-paced environment of drug discovery and development, the safe handling and disposal of novel chemical entities are of paramount importance. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Cyclopropylpyridine 1-oxide, a heterocyclic compound likely utilized as a synthetic intermediate. As researchers and scientists, our responsibility extends beyond the synthesis and application of such compounds to their entire lifecycle, culminating in their safe and compliant disposal. This document is structured to provide a clear, step-by-step protocol, grounded in established safety principles and regulatory compliance, to ensure the protection of laboratory personnel and the environment.
Understanding the Hazard Profile of 3-Cyclopropylpyridine 1-oxide
While specific toxicological data for 3-Cyclopropylpyridine 1-oxide is not extensively published, a conservative approach, based on the known hazards of similar pyridine N-oxide derivatives, is warranted. Pyridine itself is a flammable, toxic substance, and its N-oxide derivatives can also present significant health risks.[1][2][3] For instance, 2-Chloropyridine 1-oxide is harmful if swallowed, in contact with skin, or inhaled, and causes serious eye and skin irritation.[4] Similarly, other substituted pyridine N-oxides are classified as skin and eye irritants, with some suspected of causing genetic defects.
Therefore, it is prudent to handle 3-Cyclopropylpyridine 1-oxide with a high degree of caution, assuming it may be:
-
Harmful if swallowed, inhaled, or absorbed through the skin.
-
Potentially toxic to aquatic life, necessitating the prevention of its release into the environment.[5]
All personnel handling this compound should be thoroughly familiar with the potential hazards and have access to the appropriate personal protective equipment (PPE).
Pre-Disposal and Waste Accumulation Procedures
Proper disposal begins with meticulous practices during the use and accumulation of the chemical waste. Adherence to these steps is crucial for ensuring safety and regulatory compliance.
Step 1: Waste Segregation
From the outset, it is critical to segregate waste containing 3-Cyclopropylpyridine 1-oxide from other waste streams.[6] Incompatible wastes must be kept separate to prevent dangerous chemical reactions.[6] For instance, do not mix this waste with strong acids, strong bases, or oxidizing agents, as these are common incompatibilities for pyridine-based compounds.[3][7]
Step 2: Selection of a Compatible Waste Container
The choice of a waste container is a critical step in the safe accumulation of chemical waste. The Occupational Safety and Health Administration (OSHA) mandates that containers must be chemically compatible with the waste they hold.[8]
-
For liquid waste (e.g., solutions containing 3-Cyclopropylpyridine 1-oxide): Use a clearly labeled, leak-proof container with a secure, tight-fitting lid.[9][10] Glass bottles, particularly amber glass to protect from light if the compound is light-sensitive, are often a suitable choice.[6] Ensure the container material is resistant to pyridines and any solvents used.
-
For solid waste (e.g., contaminated gloves, weigh boats, or solid 3-Cyclopropylpyridine 1-oxide): Use a designated, clearly labeled, and sealable container, such as a puncture-resistant plastic container or a securely lined drum.[6]
All waste containers must be kept closed except when adding waste to prevent the release of hazardous vapors and to avoid spills.[9]
Step 3: Proper Labeling of Waste Containers
Accurate and detailed labeling of waste containers is a regulatory requirement and a cornerstone of laboratory safety.[6] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "3-Cyclopropylpyridine 1-oxide."
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").
-
The date when waste was first added to the container.
-
The name and contact information of the generating researcher or laboratory.
This information is vital for the safety of all personnel who may handle the container and for the final disposal facility.
Step-by-Step Disposal Protocol
The disposal of 3-Cyclopropylpyridine 1-oxide must be conducted in accordance with federal, state, and local regulations. The Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management in the United States.[8] The following protocol outlines the general steps for the disposal of this chemical.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste container, ensure you are wearing the appropriate PPE:
-
Safety goggles or a face shield.
-
A lab coat.
-
Chemically resistant gloves (inspect for integrity before use).[11]
Step 2: Final Sealing and Inspection of the Waste Container
Ensure the waste container is securely sealed and the exterior is clean and free of contamination. If the container shows any signs of damage or leakage, it should be placed within a larger, compatible container (secondary containment).[8][10]
Step 3: Transport to the Designated Waste Accumulation Area
Carefully transport the sealed and labeled waste container to your institution's designated hazardous waste accumulation area. This area should be well-ventilated and secure.[12]
Step 4: Arranging for Professional Disposal
Hazardous chemical waste must be disposed of through a licensed and reputable waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for the pickup and disposal of chemical waste. Follow these internal procedures meticulously. Never attempt to dispose of 3-Cyclopropylpyridine 1-oxide down the drain or in the regular trash.[5][10]
Emergency Procedures for Spills and Exposures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
-
Spills: In case of a small spill, and if you are trained to do so, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[2] For larger spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[13] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[13]
-
Ingestion: Do not induce vomiting.[13] If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.[5]
Quantitative Data Summary
While specific data for 3-Cyclopropylpyridine 1-oxide is limited, the table below provides a summary of relevant information for pyridine, which can serve as a conservative proxy for initial safety assessments.
| Parameter | Value (for Pyridine) | Source |
| Boiling Point | 115 °C | |
| Flash Point | 20 °C | |
| OSHA PEL (Permissible Exposure Limit) | 5 ppm (15 mg/m³) TWA | |
| RCRA Waste Number | U196 | [3] |
TWA: Time-Weighted Average
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3-Cyclopropylpyridine 1-oxide waste.
Caption: Decision workflow for the safe disposal of 3-Cyclopropylpyridine 1-oxide waste.
By adhering to these rigorous protocols, researchers can ensure that their innovative work is conducted with the highest standards of safety and environmental stewardship.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Today's Clinical Lab. (2025, June 11). A Lab's Guide to Safe and Compliant Medical Waste Disposal.
- University of Nevada, Reno. (2025, January). Chapter 20: Chemical Waste Management.
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
- Fisher Scientific. (2011, September 5). Safety Data Sheet: Pyridine-N-oxide.
- National Center for Biotechnology Information. Toxicological Profile for Pyridine.
- TCI Chemicals. (2025, July 16). Safety Data Sheet: 2,3-Dimethyl-4-nitropyridine N-Oxide.
- New Jersey Department of Health. Hazard Summary: Pyridine.
- Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet: 2-Chloropyridine 1-oxide.
- CDH Fine Chemical. Material Safety Data Sheet: Pyridine-N-oxide.
- Lab Alley. Pyridine Safety Data Sheet.
- Jubilant Ingrevia. (2025, September 22). 3-Cyanopyridine Safety Data Sheet.
- MilliporeSigma. (2025, November 6). Safety Data Sheet.
- Drexel University. (2013, August 18). Standard Operating Procedures For Handling, Storage and Disposal of Pyrophoric Chemicals.
- Jubilant Ingrevia. 3-Cyanopyridine Safety Data Sheet.
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Pyridine-N-oxide, 98%.
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- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Researcher's Guide to Personal Protective Equipment for Handling 3-Cyclopropylpyridine 1-oxide
As drug development professionals, our work with novel chemical entities demands a safety-first mindset. This guide provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) when handling 3-Cyclopropylpyridine 1-oxide. While a specific Safety Data Sheet (SDS) for this compound is not widely available, its structural similarity to other pyridine N-oxides allows us to establish a robust safety protocol based on authoritative data for analogous compounds.
The foundational principle of chemical safety is that PPE is the final barrier between a researcher and a potential hazard. Its selection must be a deliberate process, informed by a thorough risk assessment of the specific procedure being undertaken.
Hazard Profile: An Evidence-Based Assessment
Based on SDS information for closely related pyridine N-oxides, we can anticipate the primary hazards of 3-Cyclopropylpyridine 1-oxide to include:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (H319): Poses a significant risk of causing serious damage to the eyes.[1][2][3]
-
Respiratory Irritation (H335): If the solid form becomes airborne as a dust, it may cause respiratory tract irritation.[1][2][3]
-
Potential for Harm (Oral, Dermal, Inhalation): Some related N-oxides are classified as harmful if swallowed, in contact with skin, or if inhaled, warranting a cautious approach.[2][4][5]
Given these hazards, all handling of 3-Cyclopropylpyridine 1-oxide, especially in its solid form, must be performed within a certified chemical fume hood or a similar ventilated enclosure to minimize inhalation exposure.[1][6]
Core PPE Recommendations: A Multi-Layered Defense
The appropriate PPE ensemble is dictated by the scale and nature of your work. The following recommendations provide a tiered approach to ensure adequate protection.
Eye and Face Protection
The eyes are particularly vulnerable to chemical insults. The minimum requirement for any work with this compound is safety glasses equipped with side shields that conform to EN166 or ANSI Z87.1 standards.[1]
-
For Splash Hazards: When handling solutions, performing transfers, or running reactions, upgrade to chemical splash goggles .[7][8] Goggles provide a complete seal around the eyes, offering superior protection against splashes that can circumvent standard safety glasses.[8]
-
For Large Volumes or High-Energy Operations: For procedures involving quantities greater than 100 mL or those with a higher risk of splashing (e.g., quenching a reaction), a full-face shield must be worn over chemical splash goggles .[7][8] The face shield protects the entire face from direct splashes.
Hand Protection
Choosing the correct glove material is critical, as not all materials offer the same level of protection against every chemical.
-
Recommended Material: Nitrile gloves are the recommended starting point for handling 3-Cyclopropylpyridine 1-oxide. Data for pyridine, the parent heterocycle, indicates poor resistance from latex gloves.[9]
-
Best Practices: Always inspect gloves for any signs of degradation or punctures before use.[7] For extended work or when handling larger quantities, double-gloving (wearing two pairs of nitrile gloves) provides an additional layer of safety.
-
Glove Removal: Use the proper removal technique to avoid skin contact with the contaminated outer surface of the glove.[1] After removing gloves, always wash your hands thoroughly with soap and water.
Body Protection
Protecting your skin and personal clothing from contamination is essential.
-
Standard Use: A clean, flame-resistant laboratory coat is mandatory for all laboratory work.
-
Enhanced Protection: For tasks with a significant splash potential, supplement your lab coat with a chemical-resistant apron .[7][10] For large-scale operations, disposable chemical-resistant coveralls may be necessary.[11]
Respiratory Protection
Engineering controls are the primary method for mitigating inhalation risks.
-
Primary Control: All procedures that may generate dust (e.g., weighing, transferring solids) or vapors must be conducted in a certified chemical fume hood .[1][12]
-
Secondary Control: In the rare event of an engineering control failure or a large-scale spill, respiratory protection is vital. A half-mask or full-face respirator equipped with combination organic vapor/P100 (or ABEK-P2/P3 in Europe) cartridges should be available.[1] All personnel who may need to use a respirator must be properly fit-tested and trained in its use.
PPE Selection Summary by Task
This table provides at-a-glance guidance for selecting the appropriate level of PPE based on the specific laboratory task.
| Task / Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid (<1g) | Safety Glasses with Side Shields | Single Pair of Nitrile Gloves | Laboratory Coat | Required: Certified Fume Hood or Ventilated Enclosure |
| Solution Preparation / Small Reaction (<100mL) | Chemical Splash Goggles | Double Pair of Nitrile Gloves | Laboratory Coat | Required: Certified Fume Hood |
| Large Scale Reaction / Transfer (>100mL) | Chemical Splash Goggles & Full-Face Shield | Heavy-Duty Nitrile or Neoprene Gloves | Chemical-Resistant Apron over Laboratory Coat | Required: Certified Fume Hood. Respirator on standby for emergencies. |
Procedural Focus: PPE Donning and Doffing Sequence
The order in which you put on and take off PPE is crucial to prevent cross-contamination.
Donning (Putting On) Sequence
-
Body Protection: Don your laboratory coat, ensuring it is fully buttoned.
-
Respiratory Protection: If required, perform a seal check and don your respirator.
-
Eye/Face Protection: Put on safety goggles and, if necessary, a face shield.
-
Hand Protection: Don your gloves. Ensure the glove cuffs are pulled over the sleeves of your lab coat.
Doffing (Taking Off) Sequence
This process is designed to move from most contaminated to least contaminated.
-
Gloves: Remove the first pair of gloves (if double-gloving) or the single pair using a technique that avoids touching the outside with your bare skin. Dispose of them immediately in the designated hazardous waste container.
-
Outer Garments (if applicable): Remove your disposable apron or coveralls.
-
Eye/Face Protection: Remove the face shield and/or goggles from the back, handling them by the strap.
-
Body Protection: Remove your lab coat by rolling it inside-out to contain any surface contamination.
-
Final Glove Removal: Remove the inner pair of gloves (if double-gloving).
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
-
Respirator: If worn, remove your respirator last.
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting appropriate PPE when working with 3-Cyclopropylpyridine 1-oxide.
Caption: Decision workflow for selecting appropriate PPE based on the task.
Disposal Plan for Contaminated Materials
Proper disposal is the final step in the safe handling of hazardous materials.
-
Contaminated PPE: All disposable PPE, including gloves, bench paper, and disposable garments, must be placed in a clearly labeled, sealed hazardous waste container for collection by your institution's Environmental Health & Safety (EHS) department.[1]
-
Chemical Waste: Any surplus or non-recyclable 3-Cyclopropylpyridine 1-oxide and its solutions must be disposed of through a licensed chemical waste contractor.[1][13] Do not pour any amount into the drain.
-
Contaminated Glassware: Reusable glassware must be decontaminated before washing. Rinse with an appropriate solvent (as determined by your EHS guidelines), and collect the rinsate as hazardous waste.
By adhering to these protocols, you build a culture of safety that protects not only yourself but also your colleagues and the environment. Always consult your institution's specific EHS guidelines, as they are the ultimate authority for your workplace.
References
-
Safety Data Sheet PYRIDINE . ChemSupply Australia. [Link]
-
Material Safety Data Sheet - Pyridine-N-oxide, 98% . Cole-Parmer. [Link]
-
Personal Protective Equipment (PPE) for Working with Oxidizing Agents . Caluanie Muelear Oxidize. [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment . SAMS Solutions. [Link]
-
OSHA Technical Manual (OTM) - Section VIII: Chapter 1 . Occupational Safety and Health Administration. [Link]
-
Glove Compatibility . CP Lab Safety. [Link]
-
Protective Equipment . American Chemistry Council. [Link]
-
Chemical Resistance Reference Chart . Medicom. [Link]
-
Chemical resistance list - disposable gloves . BINGOLD. [Link]
-
Gloves Chemical Resistance Chart . Gloves By Web. [Link]
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- 2. WERCS Studio - Application Error [assets.thermofisher.com]
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- 4. fishersci.com [fishersci.com]
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- 7. caluaniemuelearoxidis.com [caluaniemuelearoxidis.com]
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- 9. glovesbyweb.com [glovesbyweb.com]
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- 13. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
